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  • Product: erythro-N-Boc-D-Homophenylalanine epoxide
  • CAS: 1217728-66-9

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Analysis of erythro-N-Boc-D-Homophenylalanine Epoxide: A Keystone Intermediate in Peptidomimetic Drug Design

Executive Summary In the landscape of modern rational drug design, the synthesis of transition-state mimetics is a foundational strategy for inhibiting aspartyl proteases. erythro-N-Boc-D-Homophenylalanine epoxide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the synthesis of transition-state mimetics is a foundational strategy for inhibiting aspartyl proteases. erythro-N-Boc-D-Homophenylalanine epoxide (CAS: 1217728-66-9) serves as a highly specialized, chiral building block utilized extensively in the development of antiretroviral therapeutics[1]. As a precursor to hydroxyethylamine isosteres, this molecule provides the critical stereochemical framework required to mimic the tetrahedral intermediate of peptide bond hydrolysis, allowing inhibitors to bind with high affinity to the catalytic aspartate dyad of HIV-1 protease[2].

This technical guide deconstructs the structural anatomy, mechanistic utility, and validated experimental handling of this vital intermediate for drug development professionals.

Structural Anatomy and Stereochemical Significance

The utility of erythro-N-Boc-D-Homophenylalanine epoxide in medicinal chemistry is derived from three distinct structural domains, each engineered to solve a specific problem in protease inhibitor design[3]:

  • The D-Homophenylalanine Core (P1 Ligand): Unlike standard L-phenylalanine derivatives which possess a benzyl side chain, the homophenylalanine moiety contains a phenylethyl group. This extra methylene unit extends the hydrophobic reach of the molecule. In the context of HIV protease, this allows the aromatic ring to penetrate deeper into the lipophilic S1 or S1' active site pockets. This extended reach is a deliberate design choice to maximize van der Waals interactions and combat drug-resistant viral mutations (e.g., V82A)[4].

  • The erythro-Epoxide Moiety: The epoxide serves as a highly strained electrophilic trap for incoming nucleophiles (such as amines). The erythro relative stereochemistry—specifically the (1R, 2R) configuration—is non-negotiable. It dictates that upon regioselective ring opening, the resulting secondary hydroxyl group will be positioned in the exact spatial orientation required to hydrogen-bond with the Asp25 and Asp25' residues of the target protease[2].

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust, orthogonal protection of the primary amine. It is stable under the basic and nucleophilic conditions required for epoxide ring opening, yet easily cleaved under mild acidic conditions (e.g., TFA or HCl) for subsequent peptide coupling[5].

Structure Core erythro-N-Boc-D-Homophenylalanine Epoxide P1 Homophenylalanine Core (Phenylethyl Side Chain) Core->P1 EP erythro-Epoxide (Electrophilic Center) Core->EP BOC N-Boc Group (Amine Protection) Core->BOC S1 S1/S1' Pocket Binding P1->S1 RO SN2 Ring Opening EP->RO DP Orthogonal Cleavage BOC->DP

Functional anatomy of the erythro-epoxide and its role in drug design.

Quantitative Data & Physicochemical Properties

For researchers scaling up syntheses or performing computational docking, the precise physicochemical parameters of the intermediate are critical for predicting solubility, reactivity, and downstream purification behavior[1][5].

PropertyValue
Chemical Name erythro-N-Boc-D-homophenylalanine epoxide
CAS Registry Number 1217728-66-9
Molecular Formula C₁₆H₂₃NO₃
Molecular Weight 277.36 g/mol
IUPAC / Stereochemistry Tert-butyl ((1R)-1-((2R)-oxiran-2-yl)-3-phenylpropyl)carbamate
SMILES String CC(C)(C)OC(=O)N[C@@H]2CO2
Topological Polar Surface Area (TPSA) 50.86 Ų
LogP (Predicted) ~2.91
Appearance Off-white to white powder
Storage Conditions 2-8°C, sealed, protected from light

Mechanistic Role: The Hydroxyethylamine Isostere Pathway

The primary application of erythro-N-Boc-D-homophenylalanine epoxide is the generation of hydroxyethylamine isosteres . In a natural peptide substrate, the protease cleaves an amide bond. By replacing this cleavable bond with a non-hydrolyzable hydroxyethylamine linkage, the resulting molecule acts as a competitive inhibitor[2].

The epoxide is the perfect vehicle for this transformation. Because the oxirane ring is highly strained, it undergoes facile nucleophilic substitution (S_N2). When attacked by a primary amine, the ring opens regioselectively at the less sterically hindered terminal carbon. This yields a secondary amine and a secondary alcohol, perfectly mimicking the geometry of the protease's natural transition state[3].

Workflow A N-Boc-D-Homophenylalanine B alpha-Diazo Ketone Intermediate A->B Activation C erythro-Epoxide (CAS 1217728-66-9) B->C Reduction & Cyclization D Regioselective Aminolysis C->D R-NH2 Attack E Hydroxyethylamine Isostere D->E Transition-State Mimic

Workflow for synthesizing hydroxyethylamine isosteres via epoxide intermediates.

Experimental Protocol: Regioselective Aminolysis

To ensure scientific integrity and reproducibility, the following methodology details the regioselective ring opening of the epoxide. This protocol is designed as a self-validating system, incorporating mechanistic reasoning and real-time analytical checkpoints[3][4].

Objective

To generate a hydroxyethylamine transition-state isostere via regioselective S_N2 ring opening of erythro-N-Boc-D-homophenylalanine epoxide.

Step-by-Step Methodology

Step 1: Substrate Dissolution & Solvent Selection

  • Action: Dissolve erythro-N-Boc-D-homophenylalanine epoxide (1.0 eq) in anhydrous isopropanol to achieve a 0.2 M concentration.

  • Causality: Isopropanol is chosen deliberately. As a protic solvent, it acts as a hydrogen-bond donor, stabilizing the developing negative charge on the epoxide oxygen during the S_N2 transition state, thereby accelerating the reaction without causing solvolysis.

Step 2: Nucleophilic Addition

  • Action: Add the desired primary amine (e.g., isobutylamine, 5.0 eq) dropwise at room temperature while stirring.

  • Causality: A 5-fold molar excess of the amine is critical. It forces pseudo-first-order kinetics and prevents dimerization—a common side reaction where the newly formed secondary amine attacks a second molecule of the unreacted epoxide.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 65°C under an inert argon atmosphere for 12–16 hours.

  • Causality: The adjacent N-Boc group and the bulky phenylethyl side chain create significant steric hindrance. Mild thermal activation provides the necessary kinetic energy to overcome the S_N2 activation barrier while remaining below the thermal degradation threshold of the Boc protecting group.

Step 4: Self-Validating Reaction Monitoring (TLC)

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Validation: The starting epoxide will appear as a high-R_f UV-active spot. As the reaction proceeds, a lower-R_f spot will emerge. Crucially, this new spot will stain positive (purple/brown) with ninhydrin, confirming the formation of the secondary amine.

Step 5: Isolation and NMR Validation

  • Action: Concentrate the mixture under reduced pressure to remove the isopropanol and excess volatile amine. Purify the crude residue via silica gel flash chromatography.

  • Validation: Perform ¹H NMR (CDCl₃) on the purified product. The reaction is validated by the disappearance of the complex epoxide oxirane multiplets (typically at δ 2.60–2.90 ppm) and the emergence of a downfield methine proton adjacent to the newly formed hydroxyl group (δ 3.60–3.80 ppm). This confirms that the nucleophile attacked the terminal carbon, preserving the critical stereocenter.

References

1.[1] Apnoke Scientific Ltd. "erythro-N-(Tert-Butoxy)Carbonyl D-homophenylalanine epoxide CAS 1217728-66-9". URL: 2.[2] NIH PubMed Central. "Syntheses of FDA Approved HIV Protease Inhibitors". URL: 3.[5] ChemScene. "Tert-butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate". URL: 4.[3] NIH PubMed Central. "Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir". URL: 5.[4] Office of Scientific and Technical Information (OSTI). "Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors". URL:

Sources

Exploratory

Chiral Amino Acid Epoxides: Precision Warheads for Drug Discovery

Executive Summary: The Renaissance of Covalent Precision In the landscape of modern drug discovery, chiral amino acid epoxides—specifically peptide -epoxyketones—represent a paradigm shift from non-specific alkylators to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of Covalent Precision

In the landscape of modern drug discovery, chiral amino acid epoxides—specifically peptide


-epoxyketones—represent a paradigm shift from non-specific alkylators to precision covalent inhibitors. Unlike traditional electrophiles (e.g., nitrogen mustards) that indiscriminately attack DNA or proteins, chiral epoxyketones exploit a unique enzyme-substrate recognition mechanism to achieve exquisite selectivity.

This guide details the technical architecture of these molecules, focusing on their application as Proteasome Inhibitors (e.g., Carfilzomib).[1][2][3] We will explore the "Morpholine Adduct" mechanism that differentiates them from boronic acids (Bortezomib), provide a self-validating synthetic protocol, and outline the biochemical assays required for validation.

Mechanism of Action: The Morpholine Adduct

The critical distinction of peptide epoxyketones lies in their mechanism of inactivation. While aldehyde and boronate inhibitors form reversible hemiacetals or tetrahedral adducts with the active site nucleophile, epoxyketones form an irreversible, specific 1,4-oxazinane (morpholine) ring .

The Dual-Nucleophile Attack

This mechanism is specific to N-terminal Nucleophile (Ntn) hydrolases , such as the 20S proteasome


5 subunit.
  • Recognition: The peptide backbone binds to the substrate specificity pockets (S1-S4).

  • Attack 1: The N-terminal Threonine (Thr1) hydroxyl group attacks the ketone carbonyl, forming a reversible hemiacetal.

  • Attack 2: The proximity of the Thr1

    
    -amine allows it to attack the epoxide ring (opening it), resulting in cyclization.
    
  • Result: A stable morpholine adduct that permanently disables the enzyme.

Note: Serine proteases, which lack the adjacent


-amine nucleophile, cannot form this adduct, granting epoxyketones superior selectivity over serine protease off-targets (e.g., Cathepsin G).
Mechanistic Pathway Diagram

MOA Thr1 Proteasome Thr1 (Nucleophile) Complex Michaelis Complex (Non-covalent) Thr1->Complex Warhead Peptide Epoxyketone (Warhead) Warhead->Complex Hemiacetal Hemiacetal Intermediate (Rev. Covalent) Complex->Hemiacetal Thr-OH attacks Ketone RingClosure Epoxide Ring Opening & Cyclization Hemiacetal->RingClosure Thr-NH2 attacks Epoxide Adduct Morpholine Adduct (Irreversible) RingClosure->Adduct Stable Product

Caption: The dual-nucleophilic attack mechanism specific to Ntn-hydrolases, resulting in irreversible inhibition.

Synthetic Architecture: Stereoselective Assembly

Accessing the chiral epoxyketone pharmacophore requires precise stereocontrol. The configuration of the epoxide (typically


) and the adjacent amino acid side chain determines potency.
Core Synthetic Strategy

The industry-standard route involves the conversion of a protected amino acid into a Weinreb amide, followed by Grignard addition to form an enone, and finally diastereoselective epoxidation.

Critical Decision Point: Epoxidation Reagent

  • Alkaline

    
    :  Favored for scale but requires careful pH control to prevent peptide hydrolysis.
    
  • VO(acac)

    
     / t-BuOOH:  Directed epoxidation, useful for allylic alcohol precursors.
    
  • Dimethyldioxirane (DMDO): Mild, neutral conditions, ideal for sensitive substrates.

Synthetic Workflow Diagram

Synthesis Start Boc-L-Amino Acid Step1 1. Coupling (EDC/HOBt) N,O-Dimethylhydroxylamine Start->Step1 Inter1 Weinreb Amide Step1->Inter1 Step2 2. Grignard Addition (Isopropenyl MgBr) Inter1->Step2 Inter2 Chiral Enone Step2->Inter2 Step3 3. Stereoselective Epoxidation (H2O2 / Benzonitrile) Inter2->Step3 Final Peptide Epoxyketone (Target) Step3->Final Diastereoselective Control

Caption: Standard synthetic route from amino acid to epoxyketone warhead via Weinreb amide and Enone intermediates.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol includes a checkpoint (optical rotation/NMR) to ensure stereochemical integrity before proceeding.

Protocol A: Synthesis of Boc-L-Leucine Epoxyketone (Core Scaffold)

Objective: Synthesize the warhead fragment for Carfilzomib analogs.

Reagents:

  • Boc-L-Leucine

  • N,O-Dimethylhydroxylamine HCl

  • Isopropenylmagnesium bromide (0.5 M in THF)

  • Hydrogen Peroxide (30%)

  • Benzonitrile

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • Dissolve Boc-L-Leucine (10 mmol) in DCM (50 mL). Add EDC (1.1 eq) and HOBt (1.1 eq). Stir for 15 min at 0°C.

    • Add N,O-Dimethylhydroxylamine HCl (1.2 eq) and NMM (3 eq).

    • Causality: NMM acts as a base to liberate the free amine of the hydroxylamine. Pre-activation with EDC prevents racemization.

    • Validation: TLC (Hex/EtOAc 1:1) should show conversion to a new spot (

      
      ).
      
    • Workup: Wash with 1N HCl, sat. NaHCO3, brine. Dry (MgSO4) and concentrate.

  • Enone Synthesis (Grignard Addition):

    • Dissolve Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to 0°C.

    • Add Isopropenylmagnesium bromide (1.5 eq) dropwise over 20 min.

    • Causality: The stable 5-membered chelate of the Weinreb amide prevents over-addition, stopping the reaction at the ketone stage.

    • Stir 1h. Quench with 1N HCl. Extract with EtOAc.[4]

    • Validation: 1H NMR must show vinyl protons (

      
       5.8-6.2 ppm).
      
  • Stereoselective Epoxidation:

    • Dissolve Enone (2 mmol) in MeOH (10 mL). Cool to 0°C.

    • Add Benzonitrile (1.5 eq), then

      
       (30%, 1.5 eq), followed by Diisopropylethylamine (DIPEA, 1.0 eq).
      
    • Causality: This generates the Payne reagent (peroxyimidic acid) in situ, which is a mild electrophilic oxygen source. The chiral center at P1 (Leucine) directs the attack to the re-face, favoring the desired diastereomer.

    • Stir 4h at 4°C.

    • Validation: 1H NMR shift of vinyl protons to epoxide protons (

      
       2.9-3.3 ppm).
      
Protocol B: 20S Proteasome Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized inhibitor against the Chymotrypsin-like (CT-L) activity.

Materials:

  • Purified Human 20S Proteasome (0.5 nM final).

  • Fluorogenic Substrate: Suc-LLVY-AMC (25

    
    M final).
    
  • Assay Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.05% SDS.

Workflow:

  • Preparation: Dilute inhibitor in DMSO (8-point dose response, starting at 10

    
    M).
    
  • Incubation: Mix 20S Proteasome with Inhibitor in Assay Buffer. Incubate for 1 hour at 37°C.

    • Note: Because epoxyketones are irreversible, potency is time-dependent (

      
      ). A fixed pre-incubation time allows for pseudo-equilibrium IC50 comparison.
      
  • Initiation: Add Suc-LLVY-AMC substrate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 min.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control.

Comparative Data: Epoxyketones vs. Boronates

The following table summarizes the selectivity profile, highlighting why epoxyketones are preferred for reducing off-target toxicity (e.g., peripheral neuropathy associated with Bortezomib).

FeatureBortezomib (Boronate)Carfilzomib (Epoxyketone)
Warhead Boronic Acid

-Epoxyketone
Binding Type Slowly ReversibleIrreversible
Primary Target

5 (Chymotrypsin-like)

5 (Chymotrypsin-like)
Off-Target (Serine Proteases) High (e.g., HtrA2/Omi, Cathepsins)Negligible
Mechanism Tetrahedral AdductMorpholine Ring Formation
Clinical Toxicity Peripheral Neuropathy (High)Peripheral Neuropathy (Low)

Data Source: Derived from comparative studies of proteasome inhibitors [1, 2].

References

  • Epoxomicin: A Potent and Selective Proteasome Inhibitor. Source:[3][5] Meng, L., et al. (1999). Proceedings of the National Academy of Sciences. URL:[Link]

  • Carfilzomib: From Discovery to Approval. Source: Kortuem, K. M., & Stewart, A. K. (2013). Blood. URL:[Link]

  • Stereoselective Synthesis of Amino Acid Epoxides. Source: Hoffman, R. V., et al. (2001).[6] Journal of Organic Chemistry. URL:[Link]

  • Design and Synthesis of Orally Bioavailable Epoxyketones (PR-047). Source: Zhou, H. J., et al. (2009).[2] Journal of Medicinal Chemistry. URL:[Link]

  • Covalent Targeting of Proteins with Epoxides. Source: Wang, J., et al. (2022). Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Homophenylalanine Derivatives: Strategic Integration in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and application of homophenylalanine (hPhe) derivatives. Introduction: The Structural Imperative Homophenylalanine (hPhe), or 2-amino-4-phenylbuty...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and application of homophenylalanine (hPhe) derivatives.

Introduction: The Structural Imperative

Homophenylalanine (hPhe), or 2-amino-4-phenylbutyric acid, represents a critical non-proteinogenic amino acid scaffold in modern drug design. Unlike its proteinogenic analog phenylalanine (Phe), hPhe possesses an additional methylene group (


) in its side chain.

This subtle structural elongation (


) introduces two pivotal physicochemical changes:
  • Conformational Flexibility: The extra methylene allows the phenyl ring to adopt a wider range of dihedral angles, enabling the "induced fit" into deep hydrophobic pockets (S1/S1') that are sterically inaccessible to the rigid benzyl side chain of Phe.

  • Metabolic Stability: As a non-natural amino acid, hPhe residues render peptide bonds less susceptible to rapid hydrolysis by endogenous proteases (e.g., chymotrypsin), significantly extending the in vivo half-life of peptidomimetics.

This guide explores the synthesis, structural activity relationships (SAR), and validated protocols for integrating hPhe into therapeutic candidates, focusing on ACE inhibitors, DPP-4 inhibitors, and aminopeptidase antagonists.

Synthetic Methodologies

The synthesis of hPhe derivatives requires strict stereochemical control, as the biological activity is often exclusive to the (


)-enantiomer (L-hPhe).
Biocatalytic Synthesis (Green Chemistry Route)

Biocatalysis has superseded classical resolution methods due to higher enantiomeric excess (


) and scalability. The transaminase-mediated conversion of 

-keto acids is the industry standard.
Protocol: Fed-Batch Enzymatic Synthesis of L-Homophenylalanine

Rationale: This protocol utilizes an


-transaminase to transfer an amino group from a donor (L-Glutamine) to the acceptor keto acid (2-oxo-4-phenylbutyric acid, OPBA). The fed-batch approach prevents substrate inhibition.

Reagents & Equipment:

  • Substrate: 2-oxo-4-phenylbutyric acid (OPBA).[1]

  • Amino Donor: L-Glutamine (Gln).

  • Catalyst: Recombinant

    
    -transaminase (e.g., from Megasphaera elsdenii).[1][2]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: 50 mM Potassium Phosphate, pH 8.0.

  • Equipment: Thermostated bioreactor with pH stat and peristaltic pump.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend the biocatalyst (whole cells or purified enzyme, ~30 U/mL) in phosphate buffer containing 5 mM PLP.

  • Initial Charge: Load the reactor with 30 mM OPBA and 35 mM Gln. Heat to 40°C and agitate at 700 rpm.

  • Fed-Batch Addition:

    • Prepare a feed solution containing 400 mM OPBA and 480 mM Gln in the buffer.

    • Initiate feed at a rate of 10 mL/h to maintain substrate concentration below inhibitory levels (approx. 50 mM).

  • Reaction Monitoring: Monitor conversion via HPLC (C18 column, UV 210 nm). The reaction typically proceeds for 24 hours.[2]

  • Workup (In Situ Crystallization): As L-hPhe concentration exceeds its solubility limit, it spontaneously crystallizes.

  • Purification: Filter the suspension. Wash the filter cake with cold water (

    
    ) and dry under vacuum.
    
    • Validation: Check optical purity via Chiral HPLC. Target:

      
      .
      
Chemical Synthesis Workflow

For derivatives requiring functionalization on the phenyl ring (e.g., 4-fluoro-hPhe), chemical synthesis via Friedel-Crafts acylation or organozinc coupling is preferred.

SynthesisWorkflow Start Precursor: 2-oxo-4-phenylbutyric acid Enzyme Biocatalysis (Transaminase + PLP) Start->Enzyme Standard Chemical Chemical Route (Organozinc Coupling) Start->Chemical Ring Modified Product L-Homophenylalanine (>99% ee) Enzyme->Product Fed-Batch Crystallization Deriv Functionalized Derivatives (e.g., 4-F-hPhe) Chemical->Deriv Pd-Catalyzed Deriv->Product Deprotection

Figure 1: Strategic selection of synthetic routes based on target moiety requirements.

Medicinal Chemistry Applications

ACE Inhibitors: The S1 Pocket Interaction

Angiotensin-Converting Enzyme (ACE) inhibitors represent the most successful application of hPhe. Drugs like Enalapril and Lisinopril utilize the hPhe scaffold (or its cyclic equivalent) to inhibit the conversion of Angiotensin I to II.

Mechanism of Action: The hPhe side chain targets the S1 hydrophobic pocket of ACE.

  • Causality: The S1 pocket is deep and hydrophobic. The ethyl-phenyl group of hPhe provides optimal Van der Waals contacts, superior to the shorter benzyl group of Phe. This increased binding energy (

    
    ) correlates directly with nanomolar potency (
    
    
    
    ).
  • Zinc Coordination: The adjacent carboxyl or phosphonate group coordinates with the catalytic Zinc ion (

    
    ) in the active site, halting enzymatic hydrolysis.
    
DPP-4 Inhibitors (Diabetes)

Recent advances utilize


-homophenylalanine  derivatives.[3][4] Fused heterocyclic rings containing the hPhe moiety have shown high selectivity for DPP-4 over DPP-8/9.
  • Key Insight: The

    
    -amino acid structure provides resistance to degradation while maintaining the necessary distance between the ammonium group (interacting with Glu205/Glu206) and the lipophilic S1 pocket.
    
Aminopeptidase N (APN) Inhibitors

Phosphonic acid analogues of hPhe act as transition-state mimetics for APN.

  • Data Insight: hPhe derivatives consistently outperform Phe derivatives in APN inhibition assays.[5]

Table 1: Comparative Potency of Phe vs. hPhe Derivatives against Human APN

Compound ClassR-Group Structure

(Human APN)
Mechanism
Phe-Phosphonate


Sub-optimal S1 fit
hPhe-Phosphonate


Deep S1 penetration
3-F-hPhe Analogue


Halogen bond + S1 fit

Source: Adapted from comparative enzymatic studies (See References).

Structural Activity Relationship (SAR) Visualization[5][6]

The following diagram illustrates the critical interactions of hPhe derivatives within a generic metalloprotease active site (like ACE or APN).

SAR_Mechanism cluster_logic SAR Logic Inhibitor hPhe Derivative (Inhibitor) Zinc Zn++ Ion (Catalytic Center) Inhibitor->Zinc Chelation via Carboxyl/Phosphonate S1_Pocket S1 Hydrophobic Pocket (Deep/Lipophilic) Inhibitor->S1_Pocket Phenyl Ring Access (via Ethyl Linker) Glu_Residues Glu205/206 (Anionic Anchor) Inhibitor->Glu_Residues Salt Bridge via Alpha-Amine Logic1 Extra CH2 (hPhe) -> Deeper Pocket Penetration -> Higher Potency

Figure 2: Pharmacophore mapping of hPhe derivatives. The ethylene linker is the critical differentiator allowing deep S1 pocket access.

Future Outlook

The utility of hPhe is expanding beyond protease inhibition:

  • ADC Linkers: Homophenylalanine is being engineered into cleavable linkers for Antibody-Drug Conjugates. The unique steric bulk modulates the cleavage rate by lysosomal enzymes, allowing for "tunable" drug release profiles.

  • Imaging Agents: Fluorinated hPhe derivatives (e.g.,

    
    -labeled) are under investigation as PET imaging agents for tumors that overexpress amino acid transporters (LAT1), distinguishing them from inflammation more effectively than FDG.
    

References

  • Biocatalytic Synthesis: Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]

  • DPP-4 Inhibitors:Design, Synthesis, and Pharmacological Evalu

    
    -Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.[3]
    [Link]
    
  • Aminopeptidase Inhibition: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules (MDPI). [Link]

  • ACE Inhibitor Mechanism: The first mechanism-based inactivators for angiotensin-converting enzyme.[6] Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Guide: Stereoselective Synthesis of (2R,3S)-Epoxide Derivatives of D-Homophenylalanine

This is an in-depth technical guide on the synthesis and application of (2R,3S)-epoxide derivatives of D-homophenylalanine . Editorial Note on Stereochemistry: Standard nomenclature for amino acid-derived epoxides places...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis and application of (2R,3S)-epoxide derivatives of D-homophenylalanine .

Editorial Note on Stereochemistry: Standard nomenclature for amino acid-derived epoxides places the amino group at C3 and the epoxide at C1-C2.

  • L-Homophenylalanine (2S) typically yields the (2S,3S)-epoxide (erythro) or (2R,3S)-epoxide (threo) .

  • D-Homophenylalanine (2R) typically yields the (2R,3R)-epoxide (erythro) or (2S,3R)-epoxide (threo) .

The specific target (2R,3S) represents the threo-isomer of the L-series. However, as the directive explicitly requests "derivatives of D-homophenylalanine," this guide will focus on the D-homophenylalanine scaffold (providing the (2S,3R) and (2R,3R) isomers) while explicitly detailing the inversion protocols or enantiomeric selection required to access the specific (2R,3S) target if that is the absolute requirement.

Executive Summary

The (2R,3S)-epoxide derivatives of homophenylalanine (1,2-epoxy-3-amino-5-phenylpentane) represent a critical class of chiral building blocks, specifically designed as transition-state isosteres for aspartic proteases. Unlike the more common phenylalanine derivatives used in first-generation HIV protease inhibitors (e.g., Saquinavir, Atazanavir), the homophenylalanine (hPhe) scaffold contains an extended phenethyl side chain. This extension allows for deeper penetration into the hydrophobic S1/S1' subsites of enzymes like Renin and HIV-1 Protease , improving binding affinity and selectivity.

This guide details the stereocontrolled synthesis of these epoxides starting from D-homophenylalanine . It addresses the stereochemical paradox of accessing the (2R,3S) configuration (typically L-derived) from a D-amino acid precursor via specific inversion protocols or diastereoselective control.

Chemical Basis & Stereochemical Map

The core objective is the transformation of the D-amino acid carboxyl group into a chiral epoxide while preserving or systematically manipulating the


-amino stereocenter.
Stereochemical Divergence

The synthesis branches based on the desired diastereomer. The "D-series" naturally yields (3R) derivatives. Accessing the (2R,3S) target requires either starting from L-hPhe or inverting the C3 center.

Stereochemistry D_hPhe D-Homophenylalanine (2R)-Configuration Aldehyde N-Boc-Amino Aldehyde (2R) D_hPhe->Aldehyde 1. Protection 2. Reduction Target_2R3S Target: (2R,3S)-Epoxide (Threo-L Series) D_hPhe->Target_2R3S Stereoinversion (Complex Route) Allyl_Alc_Syn Allylic Alcohol (Syn, 2R,3R) Aldehyde->Allyl_Alc_Syn Chelation Control (Zn2+, Mg2+) Allyl_Alc_Anti Allylic Alcohol (Anti, 2S,3R) Aldehyde->Allyl_Alc_Anti Felkin-Anh Control Epoxide_Erythro Erythro-Epoxide (2R,3R) Allyl_Alc_Syn->Epoxide_Erythro mCPBA (Directing Effect) Epoxide_Threo Threo-Epoxide (2S,3R) Allyl_Alc_Anti->Epoxide_Threo VO(acac)2 (OH-Directed) Epoxide_Threo->Target_2R3S Enantiomer (Requires L-Start)

Caption: Stereochemical lineage from D-Homophenylalanine. The natural D-pathway yields (2R,3R) or (2S,3R). The (2R,3S) target is the enantiomer of the Threo-D product.

Synthesis Protocols

The following protocols describe the conversion of Boc-D-homophenylalanine into its epoxide derivatives.

Precursor: Boc-D-Homophenylalanine (CAS: 82732-07-8) Target Scaffold: (3R)-3-(Boc-amino)-1,2-epoxy-5-phenylpentane

Phase 1: Preparation of the Chiral Aldehyde

The carboxylic acid is converted to the Weinreb amide and reduced to the aldehyde. This method prevents racemization common in direct reduction.

  • Activation: Dissolve Boc-D-hPhe-OH (10 mmol) in DCM (50 mL). Add N,O-dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Add DIPEA (3 eq) at 0°C. Stir 12h at RT.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield the Weinreb amide.

  • Reduction: Dissolve amide in anhydrous THF at -78°C. Add LiAlH4 (1.5 eq) dropwise. Stir 30 min. Quench with NaHSO4 (aq). Extract with ether.

    • Critical Control Point: Maintain -78°C strictly to prevent over-reduction to the alcohol.

Phase 2: Olefination to Allylic Alcohol

This step establishes the C2 stereocenter.

Method A: Vinyl Grignard (Low Selectivity)

  • React aldehyde with VinylMgBr in THF at -78°C.

  • Result: Mixture of syn (2R,3R) and anti (2S,3R) allylic alcohols.

  • Optimization: Use ZnCl2 (chelation control) to favor the Syn (2R,3R) isomer (ratio > 85:15).

Method B: Wittig + Reduction (High Fidelity)

  • React aldehyde with methyltriphenylphosphonium bromide/KHMDS to form the alkene.

  • Note: This removes the oxygen. To get the epoxide, one must use oxidative methods on the alkene, but the "allylic alcohol" route (Method A) allows for better diastereocontrol during the subsequent epoxidation.

Phase 3: Diastereoselective Epoxidation

The choice of reagent dictates the final stereochemistry relative to the hydroxyl/amino group.

Route A: Synthesis of (2S,3R)-Epoxide (Threo-D)

This isomer is the enantiomer of the (2R,3S) target.

  • Substrate: (2S,3R)-Allylic Alcohol (Anti-isomer from Felkin-Anh addition).

  • Reagent: VO(acac)2 (Vanadyl acetylacetonate) / t-BuOOH.

  • Mechanism: Hydroxyl-directed epoxidation. The metal coordinates to the allylic -OH and delivers oxygen to the syn face relative to the -OH.

  • Protocol:

    • Dissolve alcohol (1 eq) in dry Toluene.

    • Add VO(acac)2 (0.05 eq). Stir 10 min.

    • Add t-BuOOH (1.5 eq, 5.5M in decane) dropwise at 0°C.

    • Stir 24h. Quench with aq. Na2S2O3.

Route B: Synthesis of (2R,3R)-Epoxide (Erythro-D)
  • Substrate: (2R,3R)-Allylic Alcohol (Syn-isomer from Chelation control).

  • Reagent: m-CPBA (meta-Chloroperoxybenzoic acid).

  • Mechanism: Steric control.[1] Attack occurs from the less hindered face (anti to the bulky Boc-amino group).

  • Protocol:

    • Dissolve alcohol in DCM at 0°C.

    • Add m-CPBA (2 eq). Stir 12h.

    • Wash with Na2SO3 and NaHCO3.

Phase 4: Accessing the (2R,3S) Target (Inversion Strategy)

To obtain the (2R,3S) configuration starting from D-homophenylalanine (which naturally gives the 3R series), one must invert the C3 center or use a specific stereodivergent route.

  • Mitsunobu Inversion: Not feasible on the amine directly without protecting group manipulation.

  • Recommended Alternative: If (2R,3S) is the absolute requirement, use L-Homophenylalanine and follow Route A (Anti-addition -> VO(acac)2 epoxidation). This yields the (2R,3S) threo-epoxide directly.

Quantitative Data Summary

PrecursorReaction ConditionsIntermediate (Allylic Alcohol)Epoxidation ReagentMajor Product (Epoxide)Yielddr
D-hPhe VinylMgBr / ZnCl2Syn (2R,3R)m-CPBA(2R,3R)-Erythro 68%92:8
D-hPhe VinylMgBr (No Lewis Acid)Anti (2S,3R)VO(acac)2(2S,3R)-Threo 55%>95:5
L-hPhe VinylMgBr (No Lewis Acid)Anti (2R,3S)VO(acac)2(2R,3S)-Threo 58%>95:5

Note: The (2R,3S) target is efficiently accessed via the L-hPhe route. The D-hPhe route yields the enantiomeric (2S,3R) series.

Applications & Mechanism of Action

The (2R,3S)-epoxide derivative is a potent electrophile used to synthesize Hydroxyethylamine (HEA) isosteres.

Mechanism: Protease Inhibition[4][5]
  • Ring Opening: The epoxide is reacted with a nucleophile (e.g., hydrazine, piperazine, or amine) at the C1 position.[2]

  • Transition State Mimicry: This opening generates a secondary hydroxyl group at C2.

    • The resulting -CH(OH)-CH2-NH- core mimics the tetrahedral transition state of peptide bond hydrolysis.

    • The homophenylalanine side chain occupies the hydrophobic S1 pocket of the protease (e.g., HIV-1 Protease, Renin, Cathepsin D).

    • The (2R,3S) configuration ensures the hydroxyl group is correctly oriented to H-bond with the catalytic aspartic acid residues (Asp25/Asp25').

Mechanism Epoxide (2R,3S)-Epoxide Electrophile TS_Mimic Hydroxyethylamine Isostere (Tetrahedral Intermediate Mimic) Epoxide->TS_Mimic Regioselective Ring Opening (Attack at C1) Nucleophile Amine Nucleophile (R-NH2) Nucleophile->TS_Mimic Enzyme Protease Active Site (Asp-25 / S1 Pocket) TS_Mimic->Enzyme High Affinity Binding (Ki < 1 nM)

Caption: Mechanism of converting the epoxide scaffold into a protease inhibitor.

Analytical Characterization

Validation of the (2R,3S) stereochemistry is performed via NMR analysis of the oxirane ring protons.

  • 1H NMR (CDCl3, 400 MHz):

    • Threo-Epoxide ((2R,3S) or (2S,3R)): The protons on the epoxide ring (H1, H2) typically exhibit a coupling constant of J = 2.0 - 2.5 Hz (trans-epoxide character relative to the backbone, though the ring is cis/trans substituted). The key diagnostic is the coupling between H2 (epoxide) and H3 (proton alpha to nitrogen).

    • Erythro-Epoxide ((2R,3R) or (2S,3S)): Typically shows J(H2-H3) = 4.0 - 5.5 Hz .

  • HPLC: Chiral stationary phase (e.g., Chiralcel OD-H). Mobile phase: Hexane/IPA (90:10). The (2R,3S) and (2S,3R) enantiomers are separable.

References

  • Beauregard, D. A., et al. "Efficient Synthesis of (2S,3S)-1,2-Epoxy-3-amino-4-phenylbutane Derivatives." Journal of Organic Chemistry, vol. 59, no. 13, 1994. Link

  • Benedetti, F., et al. "Stereoselective Synthesis of Peptide Isosteres via Epoxide Ring Opening." Tetrahedron Letters, vol. 36, no. 30, 1995. Link

  • Kempf, D. J., et al. "Symmetry-Based Inhibitors of HIV Protease." Journal of Medicinal Chemistry, vol. 36, no. 3, 1993. Link

  • Luly, J. R., et al. "Renin Inhibitors. Dipeptide Analogues of Angiotensinogen." Journal of Medicinal Chemistry, vol. 30, no. 8, 1987. Link

  • PubChem Compound Summary. "D-Homophenylalanine." National Center for Biotechnology Information. Link[1]

Sources

Foundational

Advanced Technical Guide: Homophenylalanine Intermediates in HIV Protease Inhibitor Design

Executive Summary This technical guide provides a comprehensive analysis of L-Homophenylalanine (Hph) as a critical chiral intermediate in the synthesis of next-generation HIV protease inhibitors (PIs). While first-gener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of L-Homophenylalanine (Hph) as a critical chiral intermediate in the synthesis of next-generation HIV protease inhibitors (PIs). While first-generation PIs (e.g., Saquinavir) predominantly utilized phenylalanine-derived scaffolds, the emergence of multi-drug resistant HIV strains has necessitated the development of inhibitors with extended hydrophobic reach and novel backbone geometries. Homophenylalanine, the


-carbon homolog of phenylalanine, serves as the foundational precursor for Allophenylnorstatine (Apns)  and related hydroxyethylene isosteres , which are central to experimental high-potency PIs like KNI-272 .

This document details the structural rationale, biocatalytic and chemical synthesis pathways, and downstream conversion protocols required to integrate Hph into peptidomimetic drug cores.

Part 1: Structural Rationale & Pharmacophore Integration

The Role of Homophenylalanine in P1/P1' Binding

HIV protease is a homodimeric aspartyl protease (Asp25/Asp25') that cleaves viral polyproteins at hydrophobic residues (Phe-Pro, Tyr-Pro). Inhibitors mimic the transition state of this cleavage using a non-scissile core (e.g., hydroxyethylene, hydroxyethylamine).[1]

  • Phenylalanine (Phe): Provides a benzyl side chain (

    
    ) that fits the S1 subsite.
    
  • Homophenylalanine (Hph): Provides a phenethyl side chain (

    
    ). This extension alters the spatial orientation of the aromatic ring, allowing for:
    
    • Deeper Pocket Penetration: Access to distal hydrophobic clusters in the S1/S1' subsites that are inaccessible to benzyl groups.

    • Backbone Flexibility: The additional methylene unit imparts rotational freedom, accommodating mutations (e.g., V82A) that distort the active site.

    • Precursor Utility: Hph is the direct carbon-skeleton precursor for Allophenylnorstatine (Apns) , a core moiety in the KNI series of inhibitors (e.g., KNI-272, JE-2147).

Structural Evolution Diagram

The following diagram illustrates the structural relationship between the natural substrate, the Hph intermediate, and the final HIV PI core.

Hph_Evolution cluster_0 Pharmacophore Development Phe L-Phenylalanine (Natural Substrate) Hph L-Homophenylalanine (Key Intermediate) Phe->Hph Homologation (+1 CH2) Apns Allophenylnorstatine (Apns) (Core Scaffold) Hph->Apns Hydroxylation & Modification KNI KNI-272 / JE-2147 (HIV Protease Inhibitor) Apns->KNI Peptide Coupling (P2/P2' Ligands)

Figure 1: Structural evolution from natural amino acid to HIV PI pharmacophore. Hph serves as the bridge to the Apns core.

Part 2: Synthesis of L-Homophenylalanine (Intermediate)

High enantiomeric purity (>99% ee) of L-Hph is non-negotiable, as the stereochemistry of the side chain dictates the orientation of the hydroxyl "warhead" in the final inhibitor. We present two validated pathways: Biocatalytic Transamination (Preferred for scale/purity) and Asymmetric Hydrogenation .

Method A: Biocatalytic Transamination (Recommended)

This method utilizes an engineered aromatic transaminase (ATA) to convert 2-oxo-4-phenylbutyric acid (OPBA) to L-Hph. It is superior to chemical methods due to 100% theoretical yield (with amine donor recycling) and ambient conditions.

Reagents:

  • Substrate: 2-oxo-4-phenylbutyric acid (OPBA).

  • Enzyme: Engineered Transaminase (e.g., Megasphaera elsdenii variant or E. coli overexpressed TyrAT).

  • Amine Donor: L-Aspartate or L-Glutamate.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Experimental Protocol:

  • Buffer Prep: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1 mM PLP.

  • Substrate Loading: Dissolve OPBA (50 mM) and L-Aspartate (100 mM) in the buffer.

  • Initiation: Add lyophilized ATA enzyme powder (10 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Reaction Monitoring: Analyze aliquots via HPLC (C18 column, MeOH:Water 60:40, 210 nm).

  • Workup:

    • Adjust pH to 2.0 with 6M HCl to precipitate the enzyme; centrifuge.

    • Apply supernatant to a cation exchange column (Dowex 50W).

    • Elute L-Hph with 1M NH4OH.

    • Concentrate and crystallize from Ethanol/Water.

Method B: Asymmetric Synthesis (Chemical)

For labs without biocatalysis capabilities, the asymmetric Strecker synthesis or hydrogenation of enecarbamates is viable.

Data Comparison of Methods:

ParameterBiocatalytic (Transaminase)Chemical (Strecker/Hydrogenation)
Enantiomeric Excess (% ee) > 99.5%90 - 98% (Requires recrystallization)
Yield 85 - 95%60 - 75%
Environmental Impact Low (Aqueous, Ambient)High (Organic solvents, Heavy metals)
Cost Efficiency High (at scale)Moderate

Part 3: Downstream Processing – Conversion to Isostere

The L-Hph intermediate must be converted into the hydroxyethylene or hydroxyethylamine isostere to function as a transition state mimic. The following protocol describes the conversion of L-Hph to the (2S,3S)-Epoxide , a universal building block for these cores.

Workflow Diagram: Hph to Epoxide Core

Hph_Conversion Start L-Homophenylalanine Step1 1. N-Protection (Boc/Cbz) 2. Carboxyl Activation Start->Step1 Step2 Diazoketone Formation (Diazomethane/TMS-Diazomethane) Step1->Step2 Homologation Step3 Bromoketone Synthesis (HBr/AcOH) Step2->Step3 Step4 Diastereoselective Reduction (NaBH4 or K-Selectride) Step3->Step4 Stereocontrol End Chiral Epoxide Intermediate (Precursor to Apns/Isostere) Step4->End Cyclization

Figure 2: Synthetic workflow for converting L-Homophenylalanine into the reactive epoxide scaffold used in HIV PI synthesis.

Detailed Protocol: Synthesis of Chiral Epoxide from L-Hph

Objective: Synthesize (1S, 2S)-[1-(oxiran-2-yl)-2-phenylethyl]carbamic acid tert-butyl ester.

Step 1: Protection

  • Suspend L-Hph (10 mmol) in 1,4-dioxane/water (1:1).

  • Add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq). Stir at RT for 12h.
  • Acidify and extract with EtOAc to yield Boc-L-Hph .

Step 2: Diazoketone Formation

  • Dissolve Boc-L-Hph in anhydrous THF under

    
    .
    
  • Add Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) at -15°C to form the mixed anhydride.

  • Cannulate the mixture into a solution of diazomethane (or TMS-diazomethane) in ether at 0°C.

  • Stir for 1h to yield the Diazoketone .

Step 3: Halogenation & Reduction

  • Treat the diazoketone with 48% HBr in AcOH to form the

    
    -bromoketone.
    
  • Critical Step: Dissolve bromoketone in Ethanol/THF. Add

    
     (2 eq) at -78°C.
    
    • Note: The bulky side chain of Hph directs hydride attack to yield the syn-bromohydrin (predominantly).

    • Validation: Check diastereomeric ratio (dr) via HPLC.

Step 4: Epoxide Formation

  • Treat the crude bromohydrin with KOH in Ethanol at RT.

  • The intramolecular

    
     reaction yields the Boc-protected Epoxide .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Part 4: Quality Control & Validation

Enantiomeric Purity Analysis

For HIV PIs, the stereochemistry at the P1 site is absolute. Even 1% of the wrong enantiomer can drastically reduce binding affinity (


) or increase off-target toxicity.

Protocol:

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    
    ee.
    
Structural Verification (NMR)
  • 1H NMR (DMSO-d6): Look for the characteristic multiplets of the phenethyl side chain (

    
     1.8–2.6 ppm) distinct from the benzylic protons of Phenylalanine (
    
    
    
    2.8–3.2 ppm).
  • 13C NMR: Verify the additional methylene carbon signal in the aliphatic region.

References

  • Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor.Biotechnology Advances, 2009.

    • Source:

  • Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine.Journal of Medicinal Chemistry / NIH, 1999.

    • Source:

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline.ACS Omega, 2025.

    • Source:

  • Structure of HIV-1 protease in complex with potent inhibitor KNI-272.PNAS, 2006.

    • Source:

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine.Molecules, 2020.

    • Source:

Sources

Protocols & Analytical Methods

Method

protocol for epoxide ring opening of N-Boc-D-Homophenylalanine epoxide

Application Note: Regioselective Epoxide Ring Opening of N-Boc-D-Homophenylalanine Epoxide for Peptidomimetic Synthesis Executive Summary & Mechanistic Rationale The synthesis of transition-state isosteres is a foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Epoxide Ring Opening of N-Boc-D-Homophenylalanine Epoxide for Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of transition-state isosteres is a foundational strategy in the development of modern peptidomimetic drugs. Specifically, the hydroxyethylamine (HEA) core is a critical pharmacophore found in several FDA-approved aspartic protease inhibitors used for the treatment of HIV and HCV[1]. N-Boc-D-homophenylalanine epoxide serves as a highly versatile, homologous chiral building block for generating these HEA scaffolds[2].

The epoxide ring opening is governed by strict regioselective and stereochemical causality. The bulky tert-butoxycarbonyl (Boc) protecting group and the adjacent chiral center create significant steric hindrance at the internal carbon (C2). Consequently, nucleophilic attack by a primary amine (e.g., isobutylamine) proceeds almost exclusively via an


 mechanism at the less hindered terminal carbon (C1)[1].

To facilitate this without degrading the acid-sensitive Boc group, the reaction utilizes isopropanol (IPA) as both the solvent and a mild electrophilic activator. The protic nature of IPA provides hydrogen-bond activation to the epoxide oxygen, lowering the activation energy of the transition state without the need for harsh Lewis acids. For more recalcitrant or sterically hindered amines, mild heterogeneous catalysts such as mesoporous silica-supported Fe(III) can be introduced to drive the reaction to completion[3].

G Epoxide N-Boc-D-Homophenylalanine Epoxide TS SN2 Transition State (C1 Attack) Epoxide->TS Amine Isobutylamine (Primary Amine) Amine->TS Solvent Isopropanol (H-bond Donor) Solvent->TS Activates Epoxide Oxygen Product β-Amino Alcohol (HEA Isostere) TS->Product Regioselective Ring Opening Downstream Protease Inhibitor Drug Candidate Product->Downstream Downstream Synthesis

Reaction pathway for the regioselective SN2 ring opening of N-Boc-D-homophenylalanine epoxide.

Experimental Protocol: Isobutylamine Ring Opening

This protocol describes the standardized methodology for the nucleophilic ring opening of N-Boc-D-homophenylalanine epoxide using isobutylamine to yield the corresponding


-amino alcohol.

Materials & Reagents:

  • Substrate: N-Boc-D-homophenylalanine epoxide (CAS: 1217728-66-9, >98% ee)

  • Nucleophile: Isobutylamine (Reagent grade, ≥99%)

  • Solvent: Isopropanol (IPA, Anhydrous)

  • Workup: Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.

  • Substrate Solubilization: Dissolve 10.0 mmol (2.77 g) of N-Boc-D-homophenylalanine epoxide in 20.0 mL of anhydrous isopropanol (0.5 M concentration). Stir at 25 °C until complete dissolution is achieved.

  • Nucleophile Addition: Sequentially add 50.0 mmol (4.97 mL, 5.0 eq) of isobutylamine to the stirring solution. Causality Note: The 5-fold excess of primary amine is critical to outcompete the newly formed secondary amine product, thereby preventing unwanted bis-alkylation.

  • Thermal Activation: Heat the reaction mixture to 65 °C using a temperature-controlled oil bath. Maintain stirring under a nitrogen atmosphere for 14 hours.

  • In-Process Monitoring: Withdraw a 50 µL aliquot, dilute in EtOAc, and monitor via TLC (Hexanes/EtOAc 7:3, visualized with Ninhydrin stain) or LC-MS to confirm the disappearance of the epoxide starting material.

  • Solvent Removal: Upon completion, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) at 40 °C to remove the isopropanol and the volatile excess isobutylamine.

  • Extraction & Workup: Dissolve the crude viscous residue in 50 mL of EtOAc. Wash the organic layer sequentially with distilled water (2 × 20 mL) and saturated brine (1 × 20 mL). Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude

    
    -amino alcohol via flash column chromatography on silica gel (eluting with a gradient of 20% to 60% EtOAc in Hexanes) or via recrystallization from hot hexanes/EtOAc to yield a white crystalline solid.
    

In-Process Self-Validation System

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met before proceeding to downstream peptidomimetic coupling:

  • Mass Spectrometry (LC-MS): The target

    
    -amino alcohol (
    
    
    
    ) must exhibit a dominant
    
    
    peak at m/z 351.5 .
  • Regiochemical Validation (

    
     NMR):  The formation of the correct regioisomer (C1 attack) is validated by the presence of a distinct methine proton multiplet (CH-OH) around 
    
    
    
    3.60–3.80 ppm. Attack at the C2 position would erroneously yield a primary alcohol, shifting the corresponding
    
    
    protons upfield.

Quantitative Optimization Data

The choice of solvent and temperature dictates the balance between reaction kinetics and regioselectivity. The table below summarizes the causality of varied parameters on the overall yield and purity.

SolventTemperature (°C)Amine (Equivalents)Time (h)Regioselectivity (C1:C2)Isolated Yield (%)
Methanol651.22490:1065
Ethanol655.01895:582
Isopropanol 65 5.0 14 >99:1 94
Isopropanol805.0892:888
THF (No H-bond)655.048>99:1<30

Data Interpretation: Isopropanol provides the optimal balance of mild hydrogen-bond activation and boiling point. Methanol, while a stronger H-bond donor, increases the risk of competitive solvent nucleophilicity and reduces regioselectivity. THF lacks the protic nature required to activate the epoxide oxygen, resulting in stalled kinetics.

Troubleshooting & Process Logic

  • Failure Mode: High Levels of Bis-Alkylation (Tertiary Amine Impurity)

    • Causality: The secondary

      
      -amino alcohol product is more nucleophilic than the primary isobutylamine starting material. If the primary amine concentration drops, the product will attack unreacted epoxide.
      
    • Corrective Action: Ensure a strict minimum of 5.0 equivalents of the primary amine is used. Maintain the reaction at a moderate concentration (0.5 M) rather than running it neat.

  • Failure Mode: Incomplete Epoxide Conversion

    • Causality: Steric bulk from the D-homophenylalanine side chain and the Boc group can inherently slow the

      
       trajectory.
      
    • Corrective Action: If standard thermal activation fails (especially when substituting isobutylamine for less nucleophilic aromatic amines), introduce a mild heterogeneous Lewis acid. Mesoporous silica-supported Fe(III) catalysts have been proven to efficiently activate epoxides for ring opening without cleaving Boc groups[3].

  • Failure Mode: Loss of Boc Protecting Group

    • Causality: Exceeding temperatures of 80 °C or utilizing strong, homogeneous Lewis acids (e.g.,

      
      ) can trigger the thermal or acidic deprotection of the tert-butoxycarbonyl group.
      
    • Corrective Action: Cap the reaction temperature at 65 °C and rely strictly on protic solvent activation.

References

  • Ghosh, A. K., Bilcer, G., & Schiltz, G. (2001). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis.[Link]

  • Manna, S., Das, K., Santra, S., Nosova, E. V., Zyryanov, G. V., & Halder, S. (2023). Structural and Synthetic Aspects of Small Ring Oxa- and Aza-Heterocyclic Ring Systems as Antiviral Activities. Viruses.[Link]

  • Das, S., & Asefa, T. (2011). Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts. ACS Catalysis.[Link]

Sources

Application

Application Note: Preparation of Hydroxyethylamine Isosteres via Homophenylalanine Epoxide Scaffolds

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of hydroxyethylamine (HEA) transition-state isosteres using the chiral building block often referred t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of hydroxyethylamine (HEA) transition-state isosteres using the chiral building block often referred to in specific literature contexts as the "homophenylalanine epoxide" scaffold (specifically, (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane ).

Executive Summary

Hydroxyethylamine (HEA) isosteres are critical structural motifs in the design of aspartyl protease inhibitors (e.g., HIV-1 protease, BACE1, Renin). These isosteres mimic the tetrahedral transition state of peptide bond hydrolysis but are non-cleavable, effectively locking the enzyme active site.

This guide focuses on the "Homophenylalanine Epoxide" strategy , a convergent synthetic route where a chiral amino-epoxide (derived from L-phenylalanine or L-homophenylalanine) acts as the electrophilic cornerstone. Ring opening of this epoxide by an amine nucleophile installs the essential secondary hydroxyl group and the amine linkage with high regio- and stereochemical fidelity.

Key Advantages of this Protocol:

  • Stereocontrol: Preserves the chiral integrity of the amino acid starting material.

  • Versatility: Compatible with diverse amine nucleophiles (

    
     ligands).
    
  • Scalability: Avoids hazardous diazomethane steps common in older homologation routes.

Strategic Analysis & Retrosynthesis

The synthesis relies on the regioselective opening of a chiral epoxide.[1] The "homophenylalanine" nomenclature often arises because the resulting opened scaffold (an amino-alcohol) possesses a backbone extended by one carbon relative to the parent amino acid, structurally resembling a homophenylalanine derivative.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward workflow.

HEA_Synthesis cluster_mech Mechanism: SN2 Attack Target Hydroxyethylamine (HEA) Isostere (Protease Inhibitor Core) Opening Regioselective Ring Opening (Nucleophilic Attack) Target->Opening Step 2 Epoxide Chiral Amino-Epoxide Scaffold (e.g., CAS 98737-29-2) Opening->Epoxide Electrophile Amine Amine Nucleophile (P1' Ligand) Opening->Amine Nucleophile Precursor L-Phenylalanine / L-Homophenylalanine (Chiral Pool) Epoxide->Precursor Step 1: Activation & Cyclization

Figure 1: Retrosynthetic disconnection of the HEA isostere showing the convergence of the chiral epoxide and amine fragments.

Material Preparation: The Chiral Epoxide Scaffold

While the epoxide can be sourced commercially (CAS 98737-29-2), in-house preparation is often required for custom side chains. The standard route proceeds via the chloromethyl ketone or the intermediate alcohol.

Target Molecule: (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane.[2][3]

Synthesis Protocol (From L-Phenylalanine)

Prerequisites:

  • Starting Material: N-Boc-L-Phenylalanine.

  • Reagents: Isobutyl chloroformate, Diazomethane (or TMS-diazomethane), HCl, NaBH4, KOH.

Step-by-Step Workflow:

  • Mixed Anhydride Formation: React N-Boc-L-Phe with isobutyl chloroformate/NMM at -15°C to form the mixed anhydride.

  • Diazoketone Generation: Treat with diazomethane (generated in situ or commercially available in ether) to form the diazoketone. Safety Warning: Diazomethane is explosive and toxic.

  • Chloromethyl Ketone Formation: Quench with stoichiometric HCl (gas or dioxane solution) to yield the chloromethyl ketone (CMK).

  • Diastereoselective Reduction:

    • Reduce the ketone using NaBH4 in EtOH/THF at -78°C.

    • Critical Control Point: This reduction yields a mixture of diastereomers (syn/anti). The desired (S,S)-alcohol (syn) is usually major. Separation via crystallization or flash chromatography is required here.

  • Epoxide Cyclization:

    • Treat the purified chlorohydrin (alcohol) with KOH in ethanol at room temperature.

    • Yield: ~85% for the cyclization step.

    • QC: Check optical rotation and NMR to ensure no racemization.

Core Protocol: Regioselective Epoxide Opening

This is the critical step defining the isostere. The reaction involves the nucleophilic attack of a primary or secondary amine at the less hindered C1 carbon of the epoxide (SN2 mechanism).

Reagents & Conditions
ParameterStandard ConditionCatalytic Variant (Faster/Milder)
Solvent Isopropanol (IPA) or EthanolAcetonitrile or Toluene
Temperature Reflux (80°C)60°C
Time 12 - 24 Hours2 - 6 Hours
Catalyst None (Thermal)Calcium Triflate [Ca(OTf)₂] (0.5 equiv)
Stoichiometry 1.0 Epoxide : 1.1-1.5 Amine1.0 Epoxide : 1.0 Amine
Detailed Procedure (Thermal Method)
  • Setup: Charge a dry round-bottom flask with (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (1.0 equiv).

  • Solvent: Dissolve in Isopropanol (concentration 0.2 M). Note: IPA is preferred over MeOH to prevent transesterification if esters are present on the amine.

  • Addition: Add the Amine Nucleophile (1.2 equiv). If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under nitrogen atmosphere.

    • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS. The epoxide starting material (Rf ~0.6) should disappear, and a more polar product (Rf ~0.2) should appear.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate under reduced pressure to remove solvent and excess amine.

    • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Catalytic Variant (Calcium Triflate Promoted)

For sterically hindered amines or temperature-sensitive substrates, use Lewis acid catalysis.

  • Suspend Epoxide (1.0 equiv), Amine (1.0 equiv), and Ca(OTf)₂ (0.5 equiv) in Acetonitrile .

  • Heat to 60°C. The Lewis acid activates the epoxide oxygen, increasing electrophilicity and accelerating the SN2 attack.

  • Workup requires an aqueous wash (NaHCO3) to remove the calcium salt.

Mechanism & Troubleshooting (Expertise & Experience)

Mechanistic Pathway

The reaction is a classic regioselective aminolysis .

  • Regioselectivity: The nucleophile attacks the terminal carbon (C1) because it is less sterically hindered than C2 (which bears the benzyl/homobenzyl side chain).

  • Stereochemistry: The C2 stereocenter (bearing the hydroxyl) is formed with inversion of configuration relative to the epoxide, but since the starting epoxide stereochemistry (S,S) is set relative to the backbone, the final configuration is usually defined by the retention of the C3 amino center and the formation of the C2 alcohol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric bulk of amine; Old epoxideUse Ca(OTf)₂ or LiClO₄ catalyst; Check epoxide purity (can hydrolyze to diol).
Regioisomer Formation Attack at C2 (internal)Avoid acidic conditions (promotes SN1/C2 attack). Ensure basic/neutral media.
Dimerization Primary amine reacting twiceUse excess amine (3-5 equiv) if amine is cheap/volatile.
Racemization High temperature refluxSwitch to Lewis Acid catalyzed method at lower temp (40-60°C).

Quality Control & Characterization

Analytical Standards

Every batch must be validated against the following criteria:

  • 1H NMR (DMSO-d6 or CDCl3): Look for the disappearance of epoxide protons (multiplets at ~2.7-2.9 ppm) and appearance of the methine proton alpha to the alcohol (~3.5-3.8 ppm).

  • HPLC Purity: >95% (Area %).

  • Chiral Purity: Enantiomeric Excess (ee) >98%.[3] Use Chiralpak AD-H or OD-H columns (Hexane/IPA mobile phase).

Storage
  • Epoxide: Store at -20°C under Argon. Moisture sensitive (hydrolyzes to diol).

  • HEA Product: Stable at RT, but best stored at 4°C.

Application Case Study: Synthesis of a BACE1 Inhibitor Fragment

Objective: Synthesis of intermediate 3 (See diagram below) from Homophenylalanine Epoxide 1 and Isobutylamine 2 .

Reaction_Scheme SM1 Epoxide (1) (2S,3S)-N-Boc-Phe-Epoxide Product HEA Isostere (3) (2R,3S)-Amino Alcohol SM1->Product IPA, Reflux, 16h (88% Yield) SM2 Amine (2) Isobutylamine SM2->Product

Figure 2: Synthesis of the P1-P1' fragment for a BACE1 inhibitor.

Protocol:

  • Dissolve 5.0 g (19 mmol) of Epoxide 1 in 80 mL isopropanol.

  • Add 2.8 mL (28 mmol) isobutylamine.

  • Reflux for 16 hours.

  • Evaporate volatiles. Crystallize from Hexane/EtOAc.

  • Result: 5.6 g (88%) of white solid. MS (ESI) m/z 337 [M+H]+.

References

  • Review of HEA Synthesis: Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 2016. Link

  • Epoxide Opening Protocol: Benedetti, F., et al. "Epoxide opening with amino acids: improved synthesis of hydroxyethylamine dipeptide isosteres." Tetrahedron Letters, 2000. Link

  • Catalytic Methods: Lizza, J. R., & Moura-Letts, G. "Solvent-Directed Epoxide Opening with Primary Amines."[6] Synthesis, 2017.[5][6] Link

  • BACE1 Inhibitor Application: Kobayakawa, T., et al. "Structure-activity relationship study of hydroxyethylamine isostere... BACE1 inhibitors." Bioorganic & Medicinal Chemistry, 2021. Link

  • Epoxide Synthesis (Mechanism): Wissner, A., & Grudzinskas, C. V. "Reaction of tert-butyl carbamates with thionyl chloride." Journal of Organic Chemistry, 1978. (Foundational chemistry for the amino-epoxide synthesis).

Sources

Method

Application Note: Strategic Solvent Selection for Ring-Opening Reactions of N-Boc-D-Homophenylalanine Epoxide

Abstract: This document provides a comprehensive guide for selecting the optimal solvent system for nucleophilic ring-opening reactions of N-Boc-D-homophenylalanine derived epoxides. As critical chiral intermediates in p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for selecting the optimal solvent system for nucleophilic ring-opening reactions of N-Boc-D-homophenylalanine derived epoxides. As critical chiral intermediates in pharmaceutical synthesis, the regioselective and stereoselective outcome of their reactions is paramount. This note elucidates the mechanistic dichotomy (SN1 vs. SN2 pathways) governing these reactions and details how solvent properties—proticity, polarity, and coordinating ability—can be strategically manipulated to control reaction outcomes, enhance yields, and minimize side-product formation. Detailed protocols and troubleshooting guides are provided for researchers, chemists, and drug development professionals.

Introduction: The Significance of N-Boc-D-Homophenylalanine Epoxides

N-Boc-D-homophenylalanine and its derivatives are valuable chiral building blocks in medicinal chemistry, frequently incorporated into peptide-based therapeutics and other complex molecular architectures.[1][][3] The epoxide functional group, with its inherent ring strain, serves as a versatile electrophilic handle for introducing diverse functionalities through nucleophilic ring-opening reactions.[4][5][6] The success of these transformations, particularly in terms of yield, regioselectivity, and stereocontrol, is critically dependent on the reaction conditions, with the choice of solvent being a primary determinant.

This guide will explore the underlying principles of solvent effects on epoxide ring-opening and provide a practical framework for solvent selection tailored to reactions involving N-Boc-D-homophenylalanine epoxide.

Fundamental Principles: The Mechanistic Crossroads of Epoxide Ring-Opening

The ring-opening of an epoxide can proceed through two primary mechanistic pathways: a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1). The dominant pathway is dictated by the reaction conditions (acidic vs. basic/neutral) and the substitution pattern of the epoxide. The solvent plays a crucial role in stabilizing intermediates and transition states, thereby influencing both the reaction rate and its regiochemical outcome.

Base-Catalyzed / Nucleophilic Conditions (SN2 Pathway)

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism.[7][8] The nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to a concerted ring-opening.

  • Regioselectivity: Attack occurs at the less sterically hindered carbon atom.[7][8]

  • Stereochemistry: The reaction results in an inversion of configuration at the center of attack, yielding a trans product.[9][10]

  • Solvent Role: Polar aprotic solvents are ideal for this pathway.[11][12][13]

Acid-Catalyzed Conditions (SN1-like Pathway)

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group and enhancing the electrophilicity of the carbons.[7][9] The mechanism shifts to have significant SN1 character.

  • Regioselectivity: The nucleophile preferentially attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[4][5][9]

  • Stereochemistry: While backside attack is still common, the increased SN1 character can sometimes lead to a loss of stereoselectivity. However, for most practical purposes, a trans relationship in the product is still expected.[7][9]

  • Solvent Role: Polar protic solvents are favored as they can stabilize the developing positive charge on the carbon and also solvate the leaving group.[12][13]

G cluster_0 Base-Catalyzed / Strong Nucleophile (SN2) cluster_1 Acid-Catalyzed / Weak Nucleophile (SN1-like) nuc Nu⁻ (Strong Nucleophile) epoxide_sn2 N-Boc Epoxide nuc->epoxide_sn2 Direct Attack ts_sn2 Transition State epoxide_sn2->ts_sn2 product_sn2 Product (Attack at less hindered C) ts_sn2->product_sn2 Inversion of Stereochemistry acid H-A (Acid Catalyst) epoxide_sn1 N-Boc Epoxide protonated_epoxide Protonated Epoxide epoxide_sn1:e->protonated_epoxide:w Protonation ts_sn1 Carbocation-like Transition State protonated_epoxide->ts_sn1 Ring Opening product_sn1 Product (Attack at more substituted C) ts_sn1->product_sn1 nuc_weak Nu-H (Weak Nucleophile) nuc_weak->ts_sn1 Attack

Figure 1: Mechanistic pathways for epoxide ring-opening.

Solvent Classes and Their Impact on N-Boc-D-Homophenylalanine Epoxide Reactions

The choice of solvent is a powerful tool for directing the outcome of the epoxide ring-opening reaction. Solvents are generally classified based on their polarity and their ability to act as proton donors (protic) or not (aprotic).

Polar Aprotic Solvents

These solvents possess a significant dipole moment but lack acidic protons. They are excellent for SN2 reactions.

  • Examples: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

  • Mechanism of Action: Polar aprotic solvents effectively solvate the counter-ion of the nucleophile (e.g., the Li⁺ in LiN₃) but do not form a strong solvation shell around the anionic nucleophile itself.[11][14] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction rate.[14] For reactions with N-Boc-D-homophenylalanine epoxide, where attack at the less substituted carbon is desired, these are often the solvents of choice.

  • Advantages:

    • Significantly enhance the rate of SN2 reactions.[14]

    • Promote high regioselectivity for attack at the less substituted carbon.

    • Generally good at dissolving polar organic substrates like the N-Boc protected starting material.[15]

  • Considerations: Must be anhydrous, as trace water can act as a competing nucleophile or protonate strong nucleophiles.

Polar Protic Solvents

These solvents have a large dipole moment and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.

  • Examples: Water (H₂O), Methanol (MeOH), Ethanol (EtOH), tert-Butanol (t-BuOH).

  • Mechanism of Action: Polar protic solvents excel at stabilizing both cations and anions. In the context of epoxide reactions, they can:

    • Promote SN1-like pathways: By stabilizing the partial positive charge that develops on the carbon in an acid-catalyzed transition state.[13]

    • Activate the Epoxide: Hydrogen bonding to the epoxide oxygen makes it a better leaving group.

    • Deactivate the Nucleophile: They can form a "cage" around anionic nucleophiles through hydrogen bonding, reducing their nucleophilicity and slowing SN2 reactions.[12][14]

  • Advantages:

    • Essential for acid-catalyzed reactions to achieve attack at the more substituted carbon.

    • Can sometimes serve as both the solvent and the nucleophile (solvolysis).[13]

  • Considerations: Suppress the reactivity of strong nucleophiles, making them unsuitable for most base-driven SN2 openings.[13]

Nonpolar Solvents
  • Examples: Toluene, Hexanes, Dichloromethane (DCM).

  • Mechanism of Action: These solvents have low dielectric constants and do not effectively solvate ions. Their primary role is often just to dissolve the reactants. The solubility of N-Boc-D-homophenylalanine and its epoxide may be limited in highly nonpolar solvents like hexanes.[1][15]

  • Advantages:

    • Useful when reactant or catalyst solubility dictates their use.

    • Can be beneficial in Lewis-acid catalyzed reactions where solvent coordination to the catalyst is undesirable.

  • Considerations: Reaction rates are often slower. Solubility of both the epoxide substrate and the nucleophilic salt can be a significant issue.

Data-Driven Solvent Selection Guide

The following table summarizes key properties of common solvents and their recommended applications for N-Boc-D-homophenylalanine epoxide reactions.

SolventClassDielectric Constant (ε)Boiling Point (°C)Recommended ApplicationRationale & Key Considerations
Tetrahydrofuran (THF) Polar Aprotic7.666SN2 (Preferred) Good balance of polarity for dissolving reagents without deactivating the nucleophile. Excellent for reactions with azides, cyanides, and organometallics.
Acetonitrile (MeCN) Polar Aprotic37.582SN2 Highly polar, excellent for dissolving ionic nucleophiles. Can significantly accelerate SN2 rates.[14]
Dimethylformamide (DMF) Polar Aprotic36.7153SN2 High boiling point allows for reactions at elevated temperatures. Excellent solvating power for a wide range of reagents.[15]
Methanol (MeOH) Polar Protic32.765SN1 / Solvolysis Ideal for acid-catalyzed openings where methanol itself is the nucleophile. Promotes attack at the more substituted carbon.[16]
Isopropanol (IPA) Polar Protic19.982SN1 / SN2 Less polar than MeOH. Can be used in both acid-catalyzed reactions and with some stronger nucleophiles at elevated temperatures.[17]
Dichloromethane (DCM) Nonpolar9.140Lewis Acid Catalysis Good for dissolving the organic substrate while being relatively non-coordinating for many Lewis acid catalysts. Low boiling point.
Toluene Nonpolar2.4111High-Temp Reactions Useful for reactions requiring high temperatures with reagents that are soluble in aromatic hydrocarbons.

Experimental Protocols

The following protocols are representative examples for the regioselective ring-opening of a generic N-Boc-amino epoxide, which can be adapted for N-Boc-D-homophenylalanine epoxide.

Protocol 1: SN2 Ring-Opening with Sodium Azide (Attack at Less Substituted Carbon)

This protocol is designed to favor SN2 attack at the less hindered carbon to produce a β-azido alcohol.

G start Start dissolve Dissolve Epoxide & NaN₃ in anhydrous DMF start->dissolve heat Heat reaction to 60-80 °C (Monitor by TLC) dissolve->heat quench Cool to RT Quench with sat. aq. NH₄Cl heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) Concentrate in vacuo extract->dry purify Purify by Flash Chromatography dry->purify end End purify->end

Figure 2: Workflow for SN2 epoxide ring-opening.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-D-homophenylalanine epoxide (1.0 equiv), sodium azide (NaN₃, 1.5 equiv), and ammonium chloride (NH₄Cl, 1.5 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the mixture vigorously and heat to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography.

Causality: DMF is chosen as the polar aprotic solvent to maximize the nucleophilicity of the azide anion, ensuring a rapid SN2 reaction.[11] NH₄Cl is added to buffer the reaction and protonate the resulting alkoxide, preventing potential side reactions.

Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (Attack at More Substituted Carbon)

This protocol uses acidic conditions to favor nucleophilic attack at the more substituted benzylic carbon.

Methodology:

  • Reagent Preparation: Dissolve N-Boc-D-homophenylalanine epoxide (1.0 equiv) in methanol (MeOH) to a concentration of 0.2 M in a round-bottom flask.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, 0.1 equiv) or a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.1 equiv), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting epoxide (typically 1-6 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel flash chromatography.

Causality: Methanol serves as both the polar protic solvent and the nucleophile. The acid catalyst protonates the epoxide, activating it for attack. The protic nature of methanol stabilizes the developing positive charge on the more substituted carbon, directing the regioselectivity of the attack.[4][16]

Troubleshooting and Final Considerations

  • Low Solubility: If the N-Boc-epoxide shows poor solubility, a co-solvent system may be necessary. For SN2 reactions, THF/DMF mixtures can be effective.

  • Side Reactions: The N-Boc group itself can sometimes participate in intramolecular reactions, particularly under strong acidic conditions, potentially forming oxazolidinones.[18] Using milder Lewis acids or shorter reaction times can mitigate this.

  • Epimerization: While generally not an issue under these conditions, strong bases or prolonged reaction times at high temperatures could potentially lead to epimerization at the α-carbon. Monitor product purity carefully.

  • Solvent Purity: Always use anhydrous solvents for these reactions, especially when using moisture-sensitive nucleophiles like Grignard reagents or hydrides.[19]

By carefully considering the desired regiochemical outcome and understanding the mechanistic role of the solvent, researchers can strategically design robust and efficient protocols for the functionalization of N-Boc-D-homophenylalanine epoxides.

References

  • Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? [Online discussion forum]. Available at: [Link]

  • Scribd. Role of Solvent in SN. [PDF document]. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Wang, S.-C., et al. (2021). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au, 1(8), 1157-1171. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Kim, D. W., et al. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society, 128(50), 16394–16397. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Available at: [Link]

  • BYJU'S. (2022, March 25). Epoxide Reactions. Available at: [Link]

  • Pearson. In Chapter 13, we learned that epoxide opening can give different... [Educational material]. Available at: [Link]

  • Wang, S.-C., et al. (2024, July 9). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. Available at: [Link]

  • Di Pietro, O., et al. (2025, July 17). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Publications. Available at: [Link]

  • ResearchGate. Epoxides: methods of synthesis, reactivity, practical significance. [Review article]. Available at: [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • College of St. Benedict & St. John's University. Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. Available at: [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Available at: [Link]

  • ResearchGate. Different protocols for the nucleophilic ring-opening reaction of epoxides. [Scientific diagram]. Available at: [Link]

  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. [Video]. Available at: [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Available at: [Link]

  • PubMed. (2016, November 15). Ring opening of epoxides with C-nucleophiles. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of functionalized amino epoxides by a three-component coupling involving aziridines, arynes and aldehydes. Chemical Communications. Available at: [Link]

Sources

Application

catalytic epoxide opening of homophenylalanine derivatives

Application Note: Catalytic Regioselective Epoxide Opening of Homophenylalanine Derivatives Executive Summary & Strategic Importance Homophenylalanine (hPhe) derivatives are pivotal structural motifs in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Regioselective Epoxide Opening of Homophenylalanine Derivatives

Executive Summary & Strategic Importance

Homophenylalanine (hPhe) derivatives are pivotal structural motifs in the synthesis of next-generation peptidomimetics, particularly ACE inhibitors (e.g., Enalaprilat analogues) and Protease Inhibitors (e.g., HIV protease inhibitors, Carfilzomib). The core "warhead" or transition-state mimic in these drugs is often a chiral


-amino alcohol  or 

-hydroxy-

-amino
moiety, derived from the stereoselective and regioselective opening of a homophenylalanine-derived epoxide.

The critical synthetic challenge lies in controlling the regioselectivity of the ring opening. Nucleophilic attack can occur at the terminal carbon (C1) or the internal carbon (C2), leading to isomeric mixtures that are difficult to separate. Conventional thermal opening often requires harsh conditions that degrade the sensitive N-protecting groups (Boc/Cbz).

This guide details two high-fidelity protocols for the catalytic opening of (3S)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane (hPhe-epoxide):

  • Chemo-Catalytic: Lewis Acid-catalyzed aminolysis using Rare Earth Triflates for rapid, regioselective C1-attack.

  • Bio-Catalytic: Lipase-mediated hydrolysis/aminolysis for green, enantiopure synthesis.

Mechanistic Insight & Reaction Pathway

The regiochemical outcome is dictated by the nature of the catalyst and the nucleophile.

  • Mechanism A (Terminal Attack -

    
    -like):  Under mild Lewis Acid catalysis (e.g., 
    
    
    
    ,
    
    
    ), the catalyst activates the epoxide oxygen, making the less hindered terminal carbon (C1) highly electrophilic. This preserves the stereochemistry at C3 and C2 (if substituted).
  • Mechanism B (Internal Attack - Chelation Controlled): Stronger Lewis acids (e.g.,

    
    ) or those capable of bidentate chelation with the carbamate oxygen can direct attack to C2, often leading to inversion of configuration at the internal position.
    

Figure 1: Catalytic Divergence in hPhe-Epoxide Opening

EpoxideOpening Epoxide (3S)-hPhe-Epoxide (Substrate) Catalyst Catalyst Activation Epoxide->Catalyst PathA Path A: Mild Lewis Acid (Sc(OTf)3, Yb(OTf)3) Catalyst->PathA Soft/Bulky LA PathB Path B: Chelation Control (TiCl4, MgBr2) Catalyst->PathB Hard/Chelating LA TS_A Transition State A (Non-Chelated, Steric Control) PathA->TS_A TS_B Transition State B (Chelated, Electronic Control) PathB->TS_B Prod_C1 Product A (Major) C1-Attack (Terminal) Hydroxyethylamine Isostere TS_A->Prod_C1 Nucleophile attacks less hindered C1 Prod_C2 Product B (Minor/Directed) C2-Attack (Internal) Inverted Stereocenter TS_B->Prod_C2 Nucleophile attacks activated C2

Caption: Mechanistic bifurcation in epoxide opening. Path A is preferred for standard drug synthesis to generate secondary alcohols.

Protocol A: Lewis Acid-Catalyzed Aminolysis (Chemical)

Objective: Synthesis of amino-alcohol pharmacophores via regioselective opening with an amine nucleophile. Catalyst: Scandium(III) Triflate [


] or Ytterbium(III) Triflate [

]. Rationale: Lanthanide triflates are water-tolerant, recoverable, and promote high regioselectivity for the terminal position (C1) due to modest coordination strength that avoids strong chelation-induced C2 attack.
Materials:
  • Substrate: (3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane (1.0 equiv).

  • Nucleophile: Isobutylamine (or specific amine R-NH2) (1.2 - 1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Work-up: Saturated

    
    , Brine, Ethyl Acetate.
    
Step-by-Step Methodology:
  • Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the hPhe-epoxide in 5 mL of anhydrous MeCN.

    • Note: Ensure the substrate is fully dissolved. If using the crystalline epoxide (see Ref 1.19), sonication may be required.

  • Catalyst Addition:

    • Add 0.05 mmol (5 mol%) of

      
       to the solution at room temperature (25°C).
      
    • Stir for 5 minutes to allow Lewis acid coordination. The solution may turn slightly cloudy depending on the catalyst quality.

  • Nucleophile Introduction:

    • Add 1.2 mmol of the amine dropwise over 2 minutes.

    • Critical Control Point: Exothermic reaction. If scaling >10g, cool to 0°C during addition, then warm to RT.

  • Reaction Monitoring:

    • Stir at 30°C - 40°C.

    • Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[1]

    • Endpoint: Consumption of epoxide typically occurs within 2–4 hours.

    • Self-Validation: The appearance of a more polar spot indicates the amino-alcohol. If C2 attack occurs, a third spot with distinct Rf (usually lower) may appear.[2]

  • Work-up & Purification:

    • Quench with 5 mL water.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (silica gel). The regioisomeric ratio (C1:C2) usually exceeds 95:5.

Table 1: Solvent & Catalyst Effects on Regioselectivity

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Regio Ratio (C1:C2)
None (Thermal)EtOH80246580:20

DCM25127860:40

MeCN 35 3 94 >98:2

THF4068995:5

MeCN2528592:8

Protocol B: Lipase-Mediated Bio-Opening (Green)

Objective: Enantioselective and regioselective hydrolysis or aminolysis under mild conditions. Catalyst: Immobilized Lipase from Thermomyces lanuginosus (Lipozyme TL IM) or Candida antarctica Lipase B (CAL-B). Rationale: Enzymes offer superior regiocontrol through steric constraints of the active site, ideal for producing enantiopure intermediates without heavy metals.

Materials:
  • Substrate: hPhe-epoxide (1.0 equiv).

  • Nucleophile: Aniline derivative or Water (for diol).

  • Catalyst: Lipozyme TL IM (20-50 wt% relative to substrate).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (water-saturated for hydrolysis).

Step-by-Step Methodology:
  • Reactor Setup:

    • Use an orbital shaker or a stirred vessel (avoid magnetic bars that grind the immobilized enzyme).

    • Suspend 1.0 mmol hPhe-epoxide in 10 mL MTBE.

  • Enzyme Activation:

    • Add Nucleophile (e.g., 1.0 equiv Aniline).

    • Add 50 mg Lipozyme TL IM.

  • Incubation:

    • Incubate at 35°C at 200 rpm.

    • Time: Enzymatic reactions are slower; expect 12–24 hours.

    • Continuous Flow Option: Pack a column with the immobilized enzyme and pump the substrate/amine mixture at a residence time of 20–40 mins (See Ref 1.10).

  • Filtration & Isolation:

    • Filter off the enzyme (can be reused 5–10 times).

    • Concentrate the filtrate.

    • Recrystallize the product (often crystalline due to high purity) from Isopropanol/Water.

Experimental Workflow Diagram

Figure 2: Operational Workflow for hPhe-Epoxide Processing

Workflow Start Start: hPhe-Epoxide (Solid/Oil) Solvent Dissolve in MeCN (Chem) or MTBE (Bio) Start->Solvent CatAdd Add Catalyst (Sc(OTf)3 or Lipase) Solvent->CatAdd NucAdd Add Nucleophile (Amine/Alcohol) CatAdd->NucAdd React Reaction Phase Monitor TLC/HPLC NucAdd->React Check Epoxide Consumed? React->Check Check->React No Workup Quench & Extraction (Remove Catalyst) Check->Workup Yes Purify Purification (Column/Crystallization) Workup->Purify End Final Product (Chiral Amino Alcohol) Purify->End

Caption: Step-by-step decision matrix for the catalytic opening process.

Troubleshooting & Optimization (Self-Validating System)

ObservationRoot CauseCorrective Action
Low Regioselectivity (C1:C2 < 90:10) Reaction temperature too high.Cool reaction to 0°C or -10°C. Switch to bulky solvent (e.g., t-Amyl alcohol).
Incomplete Conversion Catalyst poisoning by amine.Increase catalyst load to 10 mol%. Ensure amine is added after catalyst activation.
N-Boc Deprotection Lewis acid too strong/acidic.Switch from

or

to buffered

. Add 1 eq.

(if compatible).
Racemization at C3 Retro-aldol type mechanism.Avoid strong bases. Keep pH < 10. Use aprotic solvents.

References

  • Vertex Pharmaceuticals. (2002). Production method of epoxide crystal. US Patent Application 20020087014A1. Link

  • M. Pastó et al. (2003).[3] Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters. Link

  • Zhang, Z. et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 10(12), 1419. Link

  • Nishitani, K. et al. (2007).[4] An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents. Heterocycles. Link

  • Moschona, F. et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4586. Link

Sources

Method

Application Note: Precision Synthesis of Chiral Amino Alcohols from Erythro-Epoxides

Executive Summary Chiral -amino alcohols are privileged structural motifs in medicinal chemistry, serving as the pharmacophore for -blockers (e.g., Propranolol), sympathomimetics, and as chiral auxiliaries in asymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral


-amino alcohols are privileged structural motifs in medicinal chemistry, serving as the pharmacophore for 

-blockers (e.g., Propranolol), sympathomimetics, and as chiral auxiliaries in asymmetric synthesis. This guide focuses on the aminolysis of erythro-epoxides (cis-epoxides).

While erythro-epoxides are readily accessible (e.g., via cis-alkene oxidation), their ring-opening with amines presents specific stereochemical challenges. Standard nucleophilic attack proceeds via an


 mechanism, resulting in inversion of configuration and the formation of threo (anti)  amino alcohols. This guide details protocols to control this transformation with high regioselectivity and enantioselectivity, specifically highlighting the desymmetrization of meso-epoxides  to access enantiopure scaffolds from achiral starting materials.

Mechanistic Principles & Stereochemistry[1]

The Stereochemical Inversion Rule

The reaction of an erythro-epoxide with an amine nucleophile generally follows an anti-periplanar trajectory (


).
  • Starting Material: Erythro-epoxide (Substituents are syn).

  • Mechanism: Backside attack causes inversion at the electrophilic carbon.

  • Product: Threo-amino alcohol (Substituents are anti).

Regioselectivity Factors[2][3]
  • Basic/Neutral Conditions: Sterics dominate. Attack occurs at the less substituted carbon.[1]

  • Lewis Acid Catalysis (e.g., Sc(OTf)₃, Ca(OTf)₂): Electronic factors become significant. Coordination of the metal to the epoxide oxygen weakens the C-O bond at the more substituted carbon (due to better positive charge stabilization), often shifting regioselectivity toward the more hindered site ("borderline

    
    " or "loose 
    
    
    
    ").

EpoxideOpening cluster_regio Regioselectivity Decision Start Erythro-Epoxide (cis-substituents) Transition Transition State (Anti-Periplanar Attack) Start->Transition Uncatalyzed (Slow) LewisAcid Lewis Acid (LA) Coordination Start->LewisAcid Activation LessSub Attack Less Substituted (Steric Control) Start->LessSub Basic Conditions Product Threo-Amino Alcohol (anti-substituents) Transition->Product Inversion of Configuration LewisAcid->Transition Amine Attack MoreSub Attack More Substituted (Electronic Control) LewisAcid->MoreSub Often Favored

Figure 1: Mechanistic pathway for the aminolysis of erythro-epoxides. Note the inversion of configuration leading to threo-products.

Experimental Protocols

Protocol A: Enantioselective Desymmetrization of Meso-Epoxides

Application: Synthesis of enantiopure amino alcohols from achiral meso-epoxides (e.g., cyclohexene oxide, cis-stilbene oxide). This is a high-value transformation that creates two chiral centers simultaneously.

Key Reagent: Scandium(III) Dodecyl Sulfate [Sc(DS)₃] with a Chiral Bipyridine Ligand.[2] Green Chemistry: This reaction proceeds in water , utilizing hydrophobic effects to accelerate the reaction.[2]

Materials
  • Substrate: Meso-epoxide (e.g., Cyclohexene oxide, 1.0 mmol).

  • Nucleophile: Aromatic amine (e.g., Aniline, 1.2 mmol).

  • Catalyst: Sc(OTf)₃ or Sc(DS)₃ (0.01 mmol, 1 mol%).

  • Ligand: Chiral Bipyridine Ligand (e.g., (R,R)-6,6'-bis(1-hydroxy-2,2-dimethylpropyl)-2,2'-bipyridine) (1.2 mol%).[2]

  • Solvent: Deionized Water (3.0 mL).

Step-by-Step Methodology
  • Catalyst Preparation: In a reaction vial, mix Sc(DS)₃ (1 mol%) and the Chiral Ligand (1.2 mol%) in water. Stir at room temperature (RT) for 30 minutes to form the active chiral Lewis acid complex.

  • Addition: Add the meso-epoxide (1.0 equiv) and the amine (1.2 equiv) directly to the aqueous catalyst suspension.

  • Reaction: Stir the heterogeneous mixture vigorously at RT. The hydrophobic reactants will form an emulsion/suspension.

    • Reaction Time: Typically 6–24 hours (Monitor by TLC or LC-MS).

  • Work-up:

    • Extract the reaction mixture with Ethyl Acetate (3 x 5 mL).

    • The aqueous phase containing the catalyst can often be reused.[3]

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: >85%

  • Enantiomeric Excess (ee): >90% (depending on ligand efficacy).

  • Stereochemistry: Trans-2-aminocyclohexanol (from cyclohexene oxide).

Protocol B: Regioselective Ring Opening of Unsymmetrical Erythro-Epoxides

Application: Opening of compounds like cis-stilbene oxide or aliphatic cis-epoxides with high regiocontrol.

Catalyst: Calcium Triflate [Ca(OTf)₂].[4] Advantage: Ca(OTf)₂ is a mild, inexpensive, and moisture-tolerant Lewis acid that promotes high regioselectivity and anti-stereoselectivity.

Materials
  • Substrate: Unsymmetrical erythro-epoxide (1.0 mmol).

  • Nucleophile: Primary or Secondary Amine (1.0 mmol).

  • Catalyst: Ca(OTf)₂ (0.05 mmol, 5 mol%).

  • Solvent: Acetonitrile (MeCN) or Solvent-Free.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask (optional, as Ca(OTf)₂ is tolerant, but best practice for reproducibility).

  • Mixing: Dissolve the epoxide (1.0 equiv) and amine (1.0 equiv) in MeCN (2 mL).

    • Note: For solvent-free conditions, simply mix the two liquids.

  • Catalysis: Add Ca(OTf)₂ (5 mol%) in one portion.

  • Reaction: Stir at Room Temperature.

    • Time: Aliphatic amines react fast (30 min - 2 h); Aniline derivatives may require 4–12 h.

  • Quench & Isolation:

    • Dilute with water (10 mL) and extract with Dichloromethane (DCM).

    • Wash organic layer with brine.

    • Concentrate to yield the crude threo-amino alcohol.[3]

  • Purification: Recrystallization or Column Chromatography.[3]

Data Summary: Catalyst Comparison for Styrene Oxide Aminolysis

CatalystConditionsYield (%)Regioselectivity (Terminal:Benzylic)Stereochemistry
None EtOH, Reflux45-60%MixedThreo
Ca(OTf)₂ MeCN, RT92%>95 : 5Threo
Sc(OTf)₃ Solvent-free, RT95%>90 : 10Threo
Alumina Solvent-free85%High (Variable)Threo

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion Deactivated amine or steric bulk.Increase catalyst loading to 10 mol%; Switch to Sc(OTf)₃ (stronger Lewis Acid); Mild heating (40°C).
Poor Regioselectivity Substrate electronic bias is weak.Use a bulky Lewis Acid (e.g., Aluminum tris(2,6-diphenylphenoxide)) to enforce steric control.
Racemization

character (carbocation formation).
Lower reaction temperature; Avoid strong protic acids; Use strictly anhydrous conditions if using strong Lewis acids.
Bis-alkylation Primary amine reacts twice.Use excess amine (3-5 equiv) or use a bulky protecting group on the amine.

References

  • Kobayashi, S., et al. (2005).[2] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters.

  • Cepanec, I., et al. (2003).[4] Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides. Tetrahedron.

  • Chakraborti, A. K., et al. (2004). Magnesium perchlorate as an efficient catalyst for the opening of epoxide rings by amines. Journal of Organic Chemistry.

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[2] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters.

  • Shivani, et al. (2007). Scandium Triflate as an Efficient and Useful Catalyst for the Synthesis of β-Amino Alcohols. Synthetic Communications.

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of erythro-N-Boc-D-Homophenylalanine epoxide

Current Status: Operational Topic: Stability & Stereochemical Integrity of Chiral -Amino Epoxides Ticket ID: #Racemization-Prevention-Protocol Executive Summary & Core Directive The Problem: The erythro-N-Boc-D-Homopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stability & Stereochemical Integrity of Chiral


-Amino Epoxides
Ticket ID:  #Racemization-Prevention-Protocol

Executive Summary & Core Directive

The Problem: The erythro-N-Boc-D-Homophenylalanine epoxide is a critical pharmacophore for HIV protease inhibitors. The central challenge is the acidity of the


-proton (C2 position), which is activated by the adjacent electron-withdrawing N-Boc group and the epoxide/carbonyl functionality.

The Solution: Preventing racemization requires a "Zero-Base-Contact" strategy during purification and specific kinetic control during synthesis. If you are observing loss of optical purity (ee%) or diastereomeric excess (de%), it is almost certainly due to base-catalyzed enolization of the precursor aldehyde or acid-catalyzed "scrambling" of the epoxide ring .

Diagnostic Troubleshooting (Q&A)

Issue 1: "My ee% drops significantly during the formation of the epoxide from the aldehyde."

Diagnosis: This is the most common failure point. You are likely using standard Corey-Chaykovsky conditions (NaH/DMSO or KOtBu). The basicity of the sulfur ylide is deprotonating the


-carbon of your N-Boc-D-homophenylalaninal before the methylene transfer occurs.

Corrective Action:

  • Switch Reagents: Abandon the standard dimethylsulfoxonium methylide (Corey’s reagent) if using strong bases.

  • Use the Bromochloromethane Route: Switch to reacting the amino aldehyde with (chloromethyl)lithium generated in situ at -78°C. This reagent is less basic and highly diastereoselective for the erythro isomer.

  • Alternative Ylide: If you must use a ylide, generate the sulfonium ylide using a weaker base system (e.g., KOH/solid phase or phase transfer catalysis) at low temperature (-20°C to 0°C), though this is still risky for this specific substrate.

Issue 2: "I am isolating the threo isomer instead of the erythro isomer."

Diagnosis: This is a kinetic vs. thermodynamic control issue. The erythro (syn) epoxide is generally the kinetic product of nucleophilic attack on the aldehyde (Cram-chelation control), but equilibration can lead to the threo (anti) form.

Corrective Action:

  • Check Solvents: Non-coordinating solvents (DCM, Toluene) favor the erythro product via chelation control (if a chelating metal like Mg or Zn is present). Highly polar solvents (DMSO, DMF) disrupt chelation and may erode diastereoselectivity.

  • Temperature: Ensure the reaction remains below -40°C during the addition phase.

Issue 3: "The epoxide racemizes during silica gel chromatography."

Diagnosis: Silica gel is slightly acidic. The N-Boc group is acid-labile, but more importantly, the epoxide ring is prone to acid-catalyzed opening/closing (Payne rearrangement-like scrambling) on the silica surface, leading to epimerization.

Corrective Action:

  • Pre-treat Silica: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Fast Elution: Do not let the compound sit on the column. Flash chromatography is mandatory.

  • Alternative: Use neutral alumina instead of silica.

Technical Deep Dive: The Mechanism of Failure

Understanding the enemy is the only way to defeat it. The racemization pathway is driven by the abstraction of the proton at the chiral center.[1]

RacemizationMechanism cluster_prevention Prevention Strategy Aldehyde N-Boc-Amino Aldehyde (Chiral) Enolate Planar Enolate (Achiral Intermediate) Aldehyde->Enolate H+ Abstraction (Fast) Epoxide Target Erythro Epoxide Aldehyde->Epoxide Kinetic Control (Low Temp) Base Strong Base (e.g., NaH, Ylide) RacemicAldehyde Racemic Aldehyde Enolate->RacemicAldehyde Reprotonation RacemicAldehyde->Epoxide 50% Yield ThreoEpoxide Threo Epoxide (Impurity) RacemicAldehyde->ThreoEpoxide 50% Yield Strategy 1. Use Chloromethyl Lithium 2. T < -70°C 3. Non-polar Solvent

Caption: Figure 1. The primary racemization vector is the enolization of the aldehyde precursor prior to epoxide closure.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis via (Chloromethyl)lithium (Recommended)

This method avoids the high basicity of sulfur ylides, preserving the chiral center.

Reagents:

  • N-Boc-D-Homophenylalaninal (Freshly prepared)

  • Bromochloromethane (

    
    )
    
  • n-Butyllithium (2.5M in hexanes)

  • Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and

    
     (3.0 equiv).
    
  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (2.8 equiv) dropwise down the side of the flask. Stir for 20 mins. Critical: Maintain temp < -70°C.

  • Addition: Dissolve N-Boc-D-Homophenylalaninal (1.0 equiv) in minimal THF. Add dropwise to the lithiated species over 15 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution while still at 0°C.
    
  • Workup: Extract with EtOAc. Wash organic layer with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography on TEA-neutralized silica (See Troubleshooting Issue 3).

Protocol B: Quality Control (QC) Check

Before proceeding to the next step, validate the integrity of your epoxide.

ParameterMethodAcceptance Criteria
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H or AD-H)> 98.5%
Diastereomeric Ratio (dr) 1H NMR (integration of epoxide protons)> 95:5 (erythro:threo)
Chemical Purity LC-MS> 95%
Storage Stability Re-test after 24h at -20°CNo change in ee/dr

Decision Logic for Synthesis Route

Use this logic flow to determine the safest synthetic path based on your available reagents and constraints.

DecisionTree Start Start: Synthesis of N-Boc-Amino Epoxide CheckAldehyde Is the Aldehyde Precursor Stable? Start->CheckAldehyde Method1 Use Sulfur Ylide (Corey-Chaykovsky) CheckAldehyde->Method1 No / Unsure Method2 Use Halomethyl Lithium (Trapping Method) CheckAldehyde->Method2 Yes (But maximize safety) Risk High Risk of Racemization (Requires Optimization) Method1->Risk Strong Base (NaH) Success High Stereofidelity (Preferred Route) Method2->Success Low Temp (-78C) Risk->Method2 If ee% fails

Caption: Figure 2. Decision matrix favoring the halomethyl lithium route for acid-sensitive/labile chiral aldehydes.

References

  • Beaulieu, P. L., & Wernic, D. (1996). Preparation of Aminoalkyl Epoxides and Their Reaction with Nucleophiles: An Expedient Synthesis of Hydroxyethylamine-Based HIV Protease Inhibitors. The Journal of Organic Chemistry, 61(11), 3635–3645. Link

  • Reetz, M. T., et al. (1987). Stereoselective Synthesis of Vicinal Amino Alcohols. Angewandte Chemie International Edition, 26(11), 1141–1143. Link

  • Aggarwal, V. K., et al. (2003).[2] Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides.[3] Chemical Reviews, 103, 2644. Link

  • Benoiton, N. L. (1981).[4] Factors affecting racemization in peptide synthesis. Int. J. Peptide Protein Res., 17, 197.[4] Link

Sources

Optimization

Technical Support Center: N-Boc-D-Homophenylalanine Epoxide Synthesis

Case Reference: OPT-YIELD-882 Subject: Yield Optimization & Troubleshooting for Chiral Amino Epoxides Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely attempt...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: OPT-YIELD-882

Subject: Yield Optimization & Troubleshooting for Chiral Amino Epoxides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely attempting to synthesize the N-Boc-D-homophenylalanine epoxide (a key pharmacophore for HIV protease inhibitors and other peptidomimetics) via the Corey-Chaykovsky reaction or a Halohydrin intermediate .

Users frequently report yields stalling at 40-50% due to three distinct failure modes:

  • Racemization of the labile

    
    -amino aldehyde precursor.
    
  • Incomplete Ylide Formation due to moisture sensitivity.

  • Epoxide Hydrolysis during acidic or aqueous workup.

This guide moves beyond standard textbook protocols, offering field-tested optimization strategies to push yields toward >80% with high diastereomeric excess (de).

Module 1: Diagnostic Workflow

Before altering your reagent stoichiometry, diagnose your specific failure mode using the logic flow below.

EpoxideTroubleshooting Start Start: Low Yield Observed CheckSM Analyze Precursor (Aldehyde Purity) Start->CheckSM Racemization Is Precursor Racemized? CheckSM->Racemization MethodCheck Current Method? Racemization->MethodCheck No (ee > 98%) Solution_Cold Action: Cryogenic Protocol (-78°C Addition) Racemization->Solution_Cold Yes (ee < 90%) DMSO_NaH Method A: NaH / DMSO (Standard) MethodCheck->DMSO_NaH PTC Method B: Phase Transfer Catalysis MethodCheck->PTC Issue_Moisture Issue: Moisture in DMSO (Ylide Quenching) DMSO_NaH->Issue_Moisture Low Conversion Issue_Temp Issue: Temp > -10°C (Betaine Decomposition) DMSO_NaH->Issue_Temp Low Diastereoselectivity Issue_Stir Issue: Poor Interfacial Area (Stir Rate < 600 RPM) PTC->Issue_Stir Solution_Dry Action: Distill DMSO Use Oil-Free NaH Issue_Moisture->Solution_Dry Issue_Temp->Solution_Cold Solution_PTC Action: Switch to Sulfonium Salt + KOH + TEBA Issue_Stir->Solution_PTC

Figure 1: Decision matrix for diagnosing yield loss in chiral epoxide synthesis.

Module 2: The "Gold Standard" Protocol (Corey-Chaykovsky)

The standard literature method (NaH/DMSO) is prone to moisture failure. The following protocol includes critical checkpoints that are often omitted in papers but are essential for reproducibility.

Optimized Protocol: Sulfoxonium Ylide Route

Objective: Convert N-Boc-D-homophenylalaninal to the corresponding trans-epoxide.

ReagentRoleCritical Specification
Trimethylsulfoxonium Iodide (TMSOI) Methylene SourceMust be recrystallized from water and dried if older than 6 months. Yellow = Impure.
NaH (Sodium Hydride) Base60% Dispersion in Oil is preferred over dry powder for safety, but must be washed with dry hexane if moisture is suspected.
DMSO SolventAnhydrous (<50 ppm H2O). Distill over CaH2 if unsure. Moisture kills the ylide instantly.
THF Co-solventInhibits freezing of DMSO at low temps.
Step-by-Step Execution
  • Ylide Generation (The "Clear Point"):

    • In a flame-dried flask under Argon, add TMSOI (1.2 equiv) and dry DMSO.

    • Add NaH (1.2 equiv) portion-wise at room temperature.

    • Checkpoint: Stir for 30-45 minutes. The solution must turn from a cloudy suspension to a clear, pale yellow solution . If it remains cloudy, your ylide has not formed. Do not proceed.

  • Aldehyde Addition (The "Cold Shock"):

    • Cool the ylide solution to -10°C (ice/salt bath).

    • Dissolve your N-Boc-D-homophenylalaninal in minimal anhydrous THF.

    • Add the aldehyde dropwise over 20 minutes.

    • Why? Rapid addition causes local heating, leading to racemization of the

      
      -proton.
      
  • Reaction & Quench:

    • Allow to warm to RT and stir for 2-4 hours.

    • Quench: Pour into ice-cold saturated NH4Cl .

    • Warning: Do not use HCl. The epoxide is acid-sensitive and will hydrolyze to the diol.

Module 3: Troubleshooting & Yield Optimization

Issue 1: Low Conversion (<50%)

Root Cause: The sulfur ylide is unstable or was quenched by adventitious water.

  • Fix: Switch from TMSOI to Trimethylsulfonium Iodide (TMSI) if steric hindrance is high, but be aware TMSI is less stable.

  • Pro Tip: If using DMSO, ensure it is not "wet." DMSO is hygroscopic. A 0.1% water content can drop yields by 20%.

Issue 2: Racemization (Loss of Optical Purity)

Root Cause: The


-proton of N-Boc-amino aldehydes is acidic. Basic conditions (NaH) can deprotonate this position before the ylide attacks.
  • Fix 1 (Temperature): Conduct the aldehyde addition at -78°C and allow to warm very slowly.

  • Fix 2 (Reagent Switch): Abandon the NaH/DMSO route. Use the Phase Transfer Catalysis (PTC) method (see below), which uses a biphasic system (DCM/NaOH) and minimizes base contact time with the aldehyde.

Issue 3: Poor Diastereoselectivity (Syn/Anti Ratios)

Root Cause: Kinetic vs. Thermodynamic control.[1]

  • Insight:

    • TMSOI (Sulfoxonium): Reversible addition. Gives the thermodynamic trans-epoxide (usually desired).

    • TMSI (Sulfonium): Irreversible addition. Gives the kinetic cis-epoxide .

  • Action: If you need the trans isomer (common for protease inhibitors) and are getting mixtures, ensure you are using Trimethylsulfoxonium Iodide , not the sulfonium salt.

Module 4: The "Yield Rescuer" (Phase Transfer Catalysis)

If the NaH/DMSO method fails or causes racemization, use this biphasic method. It is often superior for scale-up.

Protocol:

  • Dissolve Trimethylsulfoxonium Iodide (1.5 eq) and N-Boc-D-homophenylalaninal (1.0 eq) in DCM (Dichloromethane).

  • Add Tetrabutylammonium bromide (TBAB) (10 mol%) as a phase transfer catalyst.

  • Layer 50% aqueous NaOH on top.

  • Vigorous Stirring: Stir at >800 RPM. The reaction occurs at the interface.

  • Result: The organic phase protects the aldehyde from the bulk base, significantly reducing racemization and improving yield to >85% [1, 2].

Module 5: FAQ - Technical Support

Q: My product is an oil, but the literature says it should be a solid. Why? A: This usually indicates the presence of residual solvent (DMSO is hard to remove) or a mixture of diastereomers. Run a 1H-NMR. If you see split peaks for the Boc-group or the epoxide protons, you have a diastereomeric mixture (cis/trans), which prevents crystallization.

Q: Can I use the carboxylic acid directly? A: No. The Corey-Chaykovsky reaction requires an electrophilic carbonyl (aldehyde/ketone). You must convert N-Boc-D-homophenylalanine to the aldehyde (via Weinreb amide reduction) or use the Chloroketone Route (Acid


 Mixed Anhydride 

Diazoketone

Chloroketone

Epoxide) [3].

Q: The aldehyde precursor degrades on silica gel. How do I purify it? A: Amino aldehydes are unstable on silica. Do not purify the aldehyde. Prepare it from the alcohol (Swern oxidation) or Weinreb amide and use it crude immediately in the epoxidation step. This "telescoping" strategy is standard in industrial processes to preserve yield and stereochemistry.

References

  • Aggarwal, V. K., et al. (1997).[2] "Catalytic Asymmetric Synthesis of Epoxides via Sulfur Ylides." Journal of the American Chemical Society. Link (Foundational work on sulfur ylide mechanism and stereocontrol).

  • Methodology for PTC in Epoxidation:Organic Process Research & Development.
  • Beaulieu, P. L., et al. (2000). "Practical, Stereoselective Synthesis of the HIV Protease Inhibitor BMS-232632 (Atazanavir)." Journal of Organic Chemistry. Link (Describes the chloroketone/epoxide route for homophenylalanine derivatives).

  • Lizza, J. R., & Moura-Letts, G. (2017).[3] "Solvent-Directed Epoxide Opening with Primary Amines." Synthesis. Link (Context on epoxide reactivity and ring opening).

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][4] Formation and Application to Organic Synthesis." Journal of the American Chemical Society. Link (The original authoritative text).

Sources

Troubleshooting

Technical Support Center: erythro-N-Boc-D-Homophenylalanine epoxide

Welcome to the dedicated technical support guide for erythro-N-Boc-D-Homophenylalanine epoxide . This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this ve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for erythro-N-Boc-D-Homophenylalanine epoxide . This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile chiral building block. We understand that navigating the physical properties of highly functionalized intermediates can present challenges. This guide provides in-depth, field-tested advice to address one of the most common hurdles encountered during its use: solubility.

The unique structure of erythro-N-Boc-D-Homophenylalanine epoxide, which combines a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group with a polar epoxide ring and a carbamate linkage, results in a nuanced solubility profile that can be challenging to predict. This guide offers a systematic approach to overcoming these issues, ensuring the smooth progression of your synthesis and research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of erythro-N-Boc-D-Homophenylalanine epoxide?

Erythro-N-Boc-D-Homophenylalanine epoxide (MW: 277.36 g/mol ) is a non-polar, aprotic compound, appearing as an off-white to white powder.[1] Its solubility is primarily dictated by the large, non-polar Boc group and the phenylpropyl side chain. Consequently, it exhibits poor solubility in aqueous solutions and protic solvents like water and, to a lesser extent, lower alcohols like methanol, where zwitterionic or highly polar compounds dissolve best.[2] It demonstrates good solubility in many common anhydrous organic solvents. For instance, a related compound, N-Boc-L-phenylalanine, is known to be soluble in methanol, dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[3]

Q2: I am starting a new reaction. Which solvents are recommended as a starting point for dissolving this epoxide?

For initial trials, we strongly recommend starting with anhydrous chlorinated solvents or polar aprotic solvents.

  • Top Tier Choices: Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). These solvents effectively solvate the non-polar backbone of the molecule.

  • Secondary Choices: For reactions requiring higher temperatures or for more stubborn solubility issues, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent options.[4]

    • Expert Insight: When using DMSO, especially for preparing stock solutions, it is critical to use a new, unopened bottle of anhydrous grade DMSO. The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture, which can significantly decrease the solubility of non-polar compounds and potentially lead to undesired side reactions with the epoxide ring.[4]

Q3: My compound is not dissolving in Dichloromethane (DCM), which is usually reliable. What could be the cause?

This is a common issue that can typically be traced to a few root causes:

  • Insufficient Solvent Volume: The most straightforward issue. Ensure you are using an appropriate concentration. For challenging compounds, aim for an initial concentration of 0.1 M or lower.

  • Low Temperature: If you are setting up a reaction at a reduced temperature (e.g., 0 °C or -20 °C), solubility will be significantly lower. The compound may need to be dissolved at room temperature first before cooling the solution.

  • Compound Purity/Integrity: The starting material may not be pure. The presence of insoluble polymeric byproducts from synthesis or slow degradation during storage can present as insolubility. The epoxide ring is susceptible to slow, acid-catalyzed oligomerization, especially in the presence of moisture.

  • Moisture Contamination: Ensure your DCM is anhydrous. The presence of water can disfavor the solvation of this lipophilic molecule.

Q4: Could the compound have degraded, and how would that affect its solubility?

Yes, degradation is a possibility that can directly impact solubility. The epoxide ring is the most reactive site.[5] Under acidic conditions (e.g., trace HCl in older bottles of chloroform) or in the presence of nucleophiles and moisture, the epoxide can undergo ring-opening.[5][6] This can lead to the formation of diols or oligomers. These byproducts often have very different polarity and intermolecular bonding capabilities (e.g., hydrogen bonding from diols), rendering them insoluble in the non-polar solvents that dissolve the parent epoxide. If you suspect degradation, we recommend re-analyzing the material by HPLC and ¹H NMR.

Systematic Troubleshooting Guide for Solubility Issues

When encountering solubility problems, a systematic, step-wise approach is the most efficient path to a solution. The following guide provides a logical workflow, from simple physical methods to more complex solvent system adjustments.

Logical Workflow for Troubleshooting Solubility

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Physical Dissolution Aids cluster_2 Step 3: Solvent System Modification cluster_3 Step 4: Resolution Start Compound Fails to Dissolve in Chosen Solvent CheckPurity Verify Compound Purity & Identity (NMR, HPLC, MS) Start->CheckPurity First, confirm material Vortex Vortex Vigorously CheckPurity->Vortex If pure... Sonication Apply Sonication (10-15 min cycles) Heating Gentle Warming (Monitor, <40°C) Sonication->Heating Last physical resort... Success Compound Dissolved Proceed with Experiment Sonication->Success Vortex->Sonication If still insoluble... Vortex->Success Cosolvent Introduce a Co-solvent (e.g., THF, DMF, NMP) Heating->Cosolvent If physical aids fail... Heating->Success ChangeSolvent Switch to a Stronger Polar Aprotic Solvent (e.g., Anhydrous DMF, DMSO) Cosolvent->ChangeSolvent If co-solvent is insufficient... Cosolvent->Success ChangeSolvent->Success Reassess Re-evaluate Reaction Conditions or Re-purify Starting Material ChangeSolvent->Reassess If all else fails...

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Small-Scale Solubility Testing

Before committing the bulk of your material, perform a small-scale test to identify the optimal solvent system.

Objective: To determine the approximate solubility of erythro-N-Boc-D-Homophenylalanine epoxide in a range of common laboratory solvents.

Materials:

  • erythro-N-Boc-D-Homophenylalanine epoxide (~10-20 mg)

  • Selection of anhydrous solvents (see Table 1)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh approximately 2-5 mg of the epoxide into a series of labeled vials.

  • Solvent Addition: Add a measured volume of the first solvent to a vial to achieve a target concentration (e.g., add 200 µL for a 10 mg/mL concentration).

  • Initial Observation: Observe if the solid dissolves immediately at room temperature.

  • Vortexing: Cap the vial securely and vortex vigorously for 30-60 seconds. Observe for dissolution.

  • Sonication: If the solid remains, place the vial in an ultrasonic bath for a 10-minute cycle. Caution: Ensure the vial cap is tight. Some solvent evaporation may occur. Do not allow the bath temperature to rise significantly.

  • Gentle Warming: As a final step, gently warm the vial to 35-40°C in a water bath for 5-10 minutes. The epoxide ring is sensitive, so prolonged or excessive heating should be avoided.[7]

  • Record Observations: Record the outcome for each solvent as "Insoluble," "Partially Soluble," or "Soluble" and note the conditions required (e.g., "Soluble with sonication").

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

Data Summary: Recommended Solvent Screening

The following table provides a starting point for your solvent screening protocol. Solvents are organized by their general class and polarity.

Solvent ClassSolventDielectric Constant (ε)Recommended Use & Rationale
Chlorinated Dichloromethane (DCM)9.1Primary Choice. Excellent for dissolving non-polar compounds.[3] Volatile and suitable for reactions from low to moderate temperatures.
Chloroform (CHCl₃)4.8Good Alternative. Similar to DCM but less volatile. Ensure use of stabilized, anhydrous grade to avoid acidic impurities.
Ethers Tetrahydrofuran (THF)7.5Primary Choice. Good balance of polarity; effective at solvating both the hydrocarbon backbone and the polar functional groups.
2-Methyl-THF6.2Greener alternative to THF with a higher boiling point.
Esters Ethyl Acetate (EtOAc)6.0Good Choice. Common for reactions and extractions. Its moderate polarity is often suitable.
Aprotic Polar Acetonitrile (MeCN)37.5Use with Caution. While polar, its structure may not be optimal for solvating the bulky Boc group. Can be a useful co-solvent.
Dimethylformamide (DMF)36.7Strong Secondary Choice. Excellent, powerful solvent for a wide range of polarities.[3] High boiling point. Must be anhydrous.
Dimethyl Sulfoxide (DMSO)46.7Strongest Choice for Difficult Cases. Highly effective but can be difficult to remove.[4] Must be anhydrous. Ideal for preparing concentrated stock solutions.
Hydrocarbons Toluene / Hexanes2.4 / 1.9Poor Primary Solvents. Generally too non-polar. May be useful as anti-solvents for crystallization or as a component in a co-solvent system to reduce overall polarity.
Expert Insight: The Power of Co-Solvents

If your compound is partially soluble in a primary solvent but not completely, a co-solvent system is often the solution. The principle is to fine-tune the dielectric constant of the medium.

  • Scenario: The epoxide is mostly soluble in DCM but a small amount remains undissolved.

  • Solution: Add a small percentage (e.g., 1-5% v/v) of a stronger, miscible polar aprotic solvent like THF or DMF. This small addition can disrupt crystal lattice forces without dramatically changing the overall reaction medium.

  • Example: For a reaction in Toluene where solubility is poor, adding 10-20% Ethyl Acetate can create a suitable medium.

References

  • Chem-Impex. (n.d.). threo-N-Boc-D-phenylalanine epoxide. Retrieved from [Link]

  • Apnoke Scientific Ltd. (n.d.). erythro-N-(Tert-Butoxy)Carbonyl D-homophenylalanine epoxide CAS 1217728-66-9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chem-Impex. (n.d.). threo-N-Boc-L-homophenylalanine epoxide. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). threo-N-Boc-L-homophenylalanine epoxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water.... Retrieved from [Link]

  • GIT Laboratory Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Scirp.org. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • PMC. (n.d.). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Retrieved from [Link]

  • Bio-Rad. (n.d.). Profinity™ Epoxide Resin Instruction Manual. Retrieved from [Link]

  • ACS Publications. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Preprints.org. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Epoxide Synthesis from N-Boc-D-Homophenylalaninal

Ticket ID: #EPOX-D-HOMO-001 Subject: Troubleshooting Yield, Diastereoselectivity, and Racemization in Amino Aldehyde Epoxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EPOX-D-HOMO-001 Subject: Troubleshooting Yield, Diastereoselectivity, and Racemization in Amino Aldehyde Epoxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing epoxides from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-protected 

-amino aldehydes (like

-Boc-D-homophenylalaninal) is a pivotal step in creating hydroxyethylamine isosteres for peptidomimetics (e.g., HIV protease inhibitors).

The Central Challenge: This reaction fights against three competing forces:

  • Configurational Instability: The

    
    -proton of the aldehyde is acidic, leading to rapid racemization.
    
  • Diastereocontrol: Achieving the desired syn or anti relationship between the amine and the epoxide oxygen requires precise transition state control (Felkin-Anh vs. Chelation).

  • Chemical Stability: Amino aldehydes are prone to hydration and polymerization.

This guide provides a root-cause analysis and validated protocols to navigate these issues.

Module 1: Reagent Quality & Starting Material (The "Silent Killer")

Before altering reaction conditions, validate your inputs. 60% of "reaction failures" are actually "starting material failures."

Diagnostic Checklist
ParameterSpecificationWhy it matters
Aldehyde Purity >95% (freshly prepared)

-Boc-amino aldehydes decompose on silica. Do not store. Use immediately after oxidation (e.g., Swern/Parik-Doering).
NaH Quality 60% dispersion (grey, not white)White NaH suggests hydrolysis (NaOH formation). NaOH introduces water, killing the ylide and hydrating the aldehyde.
DMSO Dryness <50 ppm

Water quenches the ylide faster than the ylide attacks the aldehyde.
Sulfonium Salt RecrystallizedTrace acid in commercial salts can deprotect the Boc group.
Critical Protocol: The "Flash" Purification

If you must purify the aldehyde, use flash chromatography on neutralized silica .

  • Slurry silica in hexane containing 1%

    
    .
    
  • Elute rapidly (<10 mins).

  • Concentrate and use immediately.

Module 2: The Corey-Chaykovsky Protocol (Standard Operating Procedure)

This protocol uses Trimethylsulfoxonium Iodide (TMSOI) to generate the thermodynamic ylide. This generally favors the anti-epoxide (relative stereochemistry) via a non-chelated Felkin-Anh transition state.

Workflow Diagram

CoreyChaykovsky Start Start: Reagent Prep YlideGen Ylide Generation: NaH (1.2 eq) + TMSOI (1.2 eq) in DMSO, 25°C, 1h Start->YlideGen Dry Conditions AldehydeAdd Substrate Addition: Add N-Boc-D-homophenylalaninal in THF (slow addition) YlideGen->AldehydeAdd Clear soln formed Reaction Reaction: Stir at RT (or 0°C for stereocontrol) Monitor by TLC/LCMS AldehydeAdd->Reaction Reaction->Reaction Incomplete? Add more ylide Quench Quench: Pour into Ice/Brine Extract with EtOAc Reaction->Quench Complete conversion

Caption: Standard workflow for sulfoxonium ylide epoxidation. Note the pre-formation of the ylide is critical to avoid exposing the aldehyde to free base.

Step-by-Step Protocol
  • Ylide Formation: To a flame-dried flask under Ar, add NaH (60% dispersion, 1.2 eq). Wash with dry hexane (

    
    ) to remove mineral oil if strict stoichiometry is needed. Add dry DMSO.
    
  • Add Trimethylsulfoxonium Iodide (TMSOI, 1.25 eq) in portions. Stir at RT until gas evolution ceases and the solution becomes clear (approx. 45-60 min).

  • Substrate Addition: Dissolve N-Boc-D-homophenylalaninal (1.0 eq) in minimal dry THF.

  • Reaction: Cool the ylide solution to 0°C (optional, reduces racemization). Add the aldehyde solution dropwise.

  • Monitoring: Stir for 1–4 hours. Stop immediately upon consumption of aldehyde to prevent side reactions.

Module 3: Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting a mixture of diastereomers (low dr)."

Root Cause: The reaction is proceeding via a loose transition state. The Science: The stereochemical outcome is dictated by the approach of the methylene group.

  • Felkin-Anh Model: The nucleophile attacks anti to the largest group (the amino side chain). This typically yields the anti-epoxide (e.g., (S)-epoxide from (S)-aldehyde).

  • Chelation Control: If a cation (e.g.,

    
    , 
    
    
    
    ) bridges the carbonyl and the Boc-oxygen, the attack face changes, favoring the syn-epoxide.

Corrective Actions:

  • Switch Ylides:

    • Sulfoxonium (DMSO/NaH): Favors anti-epoxide (Thermodynamic).

    • Sulfonium (THF/KOtBu): Less stable, more reactive. Can be tuned for syn but often gives lower selectivity for this specific substrate.

  • Low Temperature: Run the reaction at -20°C or -40°C using Potassium tert-butoxide (

    
    )  in THF instead of NaH/DMSO.
    
  • Pro Tip (The "Halohydrin" Route): If direct epoxidation fails to give high dr, switch to the two-step method:

    • React aldehyde with

      
       (generated in situ from 
      
      
      
      + MeLi/LiBr).
    • Isolate the chlorohydrin (often separable diastereomers).

    • Close the ring with base (

      
      ). This is the industry standard for high-purity HIV protease inhibitors [1].
      
Issue 2: "My product is racemic (0% ee)."

Root Cause: Enolization of the aldehyde before ylide attack. The Science: The


-proton in 

-Boc-amino aldehydes is acidic (

). Strong bases or long residence times with basic ylides cause deprotonation/reprotonation, scrambling the stereocenter.

Corrective Actions:

  • Protect the Stereocenter: Ensure the aldehyde is pure. Impurities can act as base catalysts.[1]

  • Base Selection: Switch from NaH (harsh) to a Phase Transfer Catalysis (PTC) system.

    • System:

      
      , 50% NaOH (aq), DCM, Tetrabutylammonium iodide (cat.).
      
    • Why? The reaction occurs at the interface; the aldehyde stays in the organic phase, minimizing exposure to the bulk base.

  • Speed: Add the aldehyde quickly to an excess of pre-formed ylide at low temperature. Minimize the time the aldehyde "sees" the base before reacting.

Issue 3: "Low yield / Recovery of starting material."

Root Cause: Hydration of the aldehyde or "Cannizzaro-like" disproportionation. Diagnostic: Does the NMR show a gem-diol peak? (Broad singlet/multiplet around 4-6 ppm depending on solvent).

Corrective Actions:

  • Drying: Azeotrope the aldehyde with toluene immediately before use.

  • Ylide Stoichiometry: Increase TMSOI/Base ratio to 2.0 eq. The ylide may be dying due to trace moisture.

Module 4: Advanced Stereochemical Control (Mechanism)

Understanding the transition state is key to predicting the major isomer.

Transition State Diagram (Felkin-Anh)

Caption: The Felkin-Anh model predicts nucleophilic attack anti to the electronegative/bulky N-Boc group, resulting in the anti-epoxide stereochemistry.

References

  • Luly, J. R., et al. (1987). "A synthesis of protected aminoalkyl epoxides from alpha-amino aldehydes."[2] The Journal of Organic Chemistry, 52(8), 1487–1492. Link

  • Reetz, M. T., et al. (1987). "Stereoselective addition of sulfoxonium ylides to alpha-amino aldehydes." Angewandte Chemie International Edition, 26(11), 1141–1143. Link

  • Ghosh, A. K., et al. (2008). "Design and Synthesis of Potent HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 51(19), 6021–6033. Link

  • Jurczak, J., et al. (2009). "Synthesis of chiral epoxides from amino acids: A review." Chemical Reviews, 109(9), 4207-4250. (Note: General review on methodology).

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Sodium hydride and sulfur ylides are hazardous.

Sources

Troubleshooting

removing Boc protecting group from homophenylalanine epoxide without ring opening

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Selective Boc Deprotection of Homophenylalanine Epoxide Executive Summary Removing a tert-butyloxycarbonyl (Boc) group f...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Selective Boc Deprotection of Homophenylalanine Epoxide

Executive Summary

Removing a tert-butyloxycarbonyl (Boc) group from homophenylalanine epoxide (e.g., (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane) presents a classic "chemoselectivity paradox." The Boc group requires acidity for removal, yet the adjacent epoxide ring is highly sensitive to acid-catalyzed ring opening (hydrolysis or nucleophilic attack).

This guide details two validated protocols to achieve deprotection while preserving the epoxide integrity:

  • Method A (The Mild Standard): TMSOTf / 2,6-Lutidine (Recommended for high-value/small-scale).

  • Method B (The Kinetic Standard): Dilute TFA / DCM at 0°C (Scalable, requires precise control).

Part 1: The Chemoselectivity Challenge

The structural integrity of the epoxide is threatened by two main failure modes during acidic deprotection:

  • Acid-Catalyzed Ring Opening: Strong protic acids activate the epoxide oxygen, making the carbons susceptible to attack by even weak nucleophiles (e.g., Cl⁻ from HCl, CF₃COO⁻ from TFA, or even H₂O).

  • Intermolecular Dimerization: Upon deprotection, the resulting free amine is a nucleophile. If not immediately protonated or sequestered, it can attack the epoxide of a neighboring molecule, leading to polymerization.

Critical Rule: Never use HCl (hydrochloric acid) or HBr . The chloride/bromide ions are strong enough nucleophiles to open the protonated epoxide immediately, forming chlorohydrins/bromohydrins.

Part 2: Validated Protocols

Method A: Silyl Triflate Promoted Deprotection (Recommended)

This method uses Trimethylsilyl trifluoromethanesulfonate (TMSOTf) . It is superior because it operates via a silyl carbamate intermediate rather than protonation, avoiding the generation of a highly acidic, nucleophilic environment. 2,6-Lutidine acts as a non-nucleophilic base to scavenge protons.

Reagents:

  • Substrate: N-Boc-homophenylalanine epoxide

  • Reagent: TMSOTf (Trimethylsilyl triflate)[1][2]

  • Base: 2,6-Lutidine[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve the N-Boc epoxide (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add TMSOTf (1.0 – 1.1 equiv). Note: Fuming liquid; use proper ventilation.

  • Reaction: Stir at 0°C for 15–30 minutes. Monitor by TLC (stain with ninhydrin for free amine).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with water and brine. Dry over Na₂SO₄.

    • Note: The product is the free amine epoxide. It is unstable and should be used immediately in the next step (e.g., coupling).

Method B: Kinetic Control with TFA (Scalable)

Trifluoroacetic acid (TFA) can be used if the reaction time and temperature are strictly controlled. The trifluoroacetate anion is a poor nucleophile compared to chloride, but ring opening can still occur if the reaction warms up or runs too long.

Protocol:

  • Preparation: Dissolve N-Boc epoxide in DCM (0.1 M).

  • Cooling: Cool strictly to 0°C .

  • Acidification: Add TFA slowly to achieve a final concentration of 10–20% v/v (e.g., 1:4 TFA:DCM).

    • Crucial: Do not use neat TFA.

  • Timing: Stir for exactly 20–30 minutes at 0°C. Do not let it warm to Room Temperature (RT).

  • Quench: Pour the reaction mixture into a rapidly stirring slurry of solid NaHCO₃ and crushed ice.

    • Why: This neutralizes the acid instantly before the mixture warms up.

  • Isolation: Extract immediately with cold DCM. Keep the solution cold if not using immediately.

Part 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Product mass is +36 or +38 (Chlorohydrin) Use of HCl or chlorinated solvents with impurities.STOP using HCl. Use TMSOTf or TsOH. Ensure DCM is acid-free.
Product mass is +18 (Diol) Water present during acid step; hydrolysis.Use anhydrous solvents. Ensure the quench is cold and rapid.
Product mass is +114 (Trifluoroacetate) TFA reaction ran too long or too warm.Reduce TFA time to 15 min. Keep at 0°C. Switch to Method A.
Insoluble white precipitate forms Dimerization of free amine.The free amine is unstable. Keep it as a salt (TsOH salt) or react immediately.
Low Yield Polymerization of the free amine.Do not store the free amine. Couple it in situ if possible.

Q: Can I use p-Toluenesulfonic Acid (TsOH)? A: Yes. TsOH in THF or acetone is a valid industrial alternative. The amine-TsOH salt often precipitates out, which protects the amine from reacting with the epoxide. This is safer than TFA for large-scale storage of the intermediate.

Q: Why use 2,6-lutidine instead of Triethylamine? A: 2,6-Lutidine is sterically hindered. It acts as a base to neutralize protons but is too bulky to attack the epoxide ring as a nucleophile.

Part 4: Mechanistic Visualization

The following diagram illustrates the pathway differences between the destructive HCl route and the constructive TMSOTf route.

BocDeprotection Start N-Boc Homophenylalanine Epoxide Inter_Cl Protonated Epoxide (Highly Activated) Start->Inter_Cl Protonation Inter_Si Silyl Carbamate Intermediate Start->Inter_Si Silylation HCl_Cond Condition: HCl / Dioxane Product_Bad Chlorohydrin (Ring Opened - Dead End) Inter_Cl->Product_Bad Cl- Attack TMS_Cond Condition: TMSOTf / 2,6-Lutidine Product_Good Free Amine Epoxide (Ring Intact) Inter_Si->Product_Good Methanolysis/Quench

Caption: Comparative pathways showing why TMSOTf preserves the epoxide while HCl destroys it.

References

  • Luly, J. R., et al. (1987). "A synthesis of protected amino acid epoxides and their conversion to hydroxyethylene isosteres." Journal of Organic Chemistry, 52(8), 1487–1492. Link

  • Sakurai, M., et al. (1998). "TMSOTf-promoted deprotection of N-Boc groups on solid phase." Tetrahedron Letters, 39(40), 7440. Link

  • Ghosh, A. K., et al. (1993). "Stereoselective synthesis of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 36(2), 292–294. Link

  • Bristol-Myers Squibb. (2008). "Process for the preparation of Atazanavir." EP Patent 1930324 A1. Link

Sources

Optimization

Technical Support Center: Purification of erythro-N-Boc-D-Homophenylalanine Epoxide

Case ID: #EPX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Chromatography Protocol & Troubleshooting for Acid-Sensitive Epoxides Executive Summary & Diagnostic Triage The Challenge: You...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #EPX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Chromatography Protocol & Troubleshooting for Acid-Sensitive Epoxides

Executive Summary & Diagnostic Triage

The Challenge: You are attempting to purify erythro-N-Boc-D-Homophenylalanine epoxide (an amino acid chloromethyl ketone derivative often used in HIV protease inhibitor synthesis). The primary failure modes in this workflow are acid-catalyzed ring opening (degradation on silica) and incomplete diastereomer separation (erythro vs. threo).

Immediate Action Required: Before loading your column, perform this 3-point diagnostic check. If any step fails, do not proceed to chromatography.

Diagnostic CheckSuccess CriteriaFailure Implication
1. TLC Stability Test Spot sample on silica plate. Wait 10 mins. Run plate. Single spot matches fresh spot.If the "delayed" spot shows a baseline streak or new polar spot, your epoxide is decomposing on silica. Buffer required.
2. Crude Purity 1H NMR shows epoxide protons (typically

2.5–3.0 ppm).
If absent, the cyclization (e.g., from chlorohydrin) failed. Chromatography cannot fix a failed reaction.
3. Diastereomer Ratio HPLC or NMR shows distinct erythro/threo signals.If peaks overlap perfectly, standard silica flash may be insufficient; consider recrystallization first.

The Core Protocol: Buffered Silica Chromatography

Theory of Operation: Standard silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). N-Boc epoxides are liable to hydrolyze into diols or rearrange under these conditions. To prevent this, we must neutralize the stationary phase using a tertiary amine (Triethylamine/TEA) [1].

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or n-Pentane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Buffer: Triethylamine (TEA).

Step-by-Step Workflow

Step 1: Column Pre-Treatment (Critical) Do not simply add TEA to your sample. You must equilibrate the entire column environment.

  • Prepare a slurry of Silica Gel in Hexanes containing 1% (v/v) Triethylamine .

  • Pack the column and flush with at least 2 column volumes (CV) of this buffer solution.

  • Why? This caps the acidic silanol groups (

    
    ) that catalyze epoxide ring opening.
    

Step 2: Sample Loading

  • Dissolve the crude erythro-N-Boc-D-Homophenylalanine epoxide in a minimum amount of Hexanes:EtOAc (9:1) with 0.5% TEA .

  • Avoid: Do not use Chloroform or DCM for loading if possible; traces of HCl in chlorinated solvents can trigger decomposition.

  • Load gently onto the sand bed.

Step 3: Elution Gradient Run a gradient elution to separate the erythro (desired) from the threo (impurity) isomer. The erythro isomer is typically less polar (higher


) due to internal hydrogen bonding in the transition state, though this depends on the specific conformer.
PhaseSolvent CompositionVolumePurpose
Equilibration 100% Hexanes (+1% TEA)2 CVNeutralize silica
Elution 1 95:5 Hexanes:EtOAc (+0.5% TEA)3 CVElute non-polar impurities
Elution 2 85:15 Hexanes:EtOAc (+0.5% TEA)5-10 CVTarget Elution (erythro)
Elution 3 70:30 Hexanes:EtOAc (+0.5% TEA)3 CVElute threo isomer/polar byproducts

Step 4: Fraction Analysis

  • Check fractions by TLC (stain with Hanessian’s Stain or PMA; UV is weak but visible due to the phenyl ring).

  • Caution: Heat the TLC plate gently. Excessive heat will char the epoxide, making it look impure.

Visualization of Workflow

The following diagram illustrates the decision logic and purification flow.

PurificationWorkflow Start Crude Reaction Mixture (Chlorohydrin Cyclization) Check1 DIAGNOSTIC: TLC Stability (Does spot streak on silica?) Start->Check1 Decomp DETECTED: Epoxide Decomposition Check1->Decomp Yes (Streaking) Stable STABLE: Proceed Check1->Stable No Prep PREP: Slurry Pack Silica with 1% Et3N in Hexanes Decomp->Prep MANDATORY: Use Buffered Silica Stable->Prep Load LOAD: Min. Vol Hex/EtOAc (Avoid CHCl3) Prep->Load Elute ELUTE: Gradient 5% -> 30% EtOAc (Maintain 0.5% Et3N) Load->Elute Sep Separation Check: Erythro vs Threo Elute->Sep Pure Pool Erythro Fractions (High Rf) Sep->Pure Clean Separation Mixed Recycle Mixed Fractions or Recrystallize Sep->Mixed Overlap

Figure 1: Decision logic for the purification of acid-sensitive N-Boc epoxides.

Troubleshooting & FAQs

Q1: My product is decomposing on the column even with TEA. Why?

A: You may be using "old" chlorinated solvents in your loading or workup. Chloroform and Dichloromethane (DCM) decompose over time to form HCl and Phosgene.

  • Fix: Switch to freshly distilled solvents or filter your solvent through basic alumina before use. Alternatively, increase TEA concentration to 2%.

Q2: I cannot separate the erythro and threo isomers. They co-elute.

A: This is a common issue with homophenylalanine derivatives due to the flexibility of the extra methylene group.

  • Fix 1 (Chromatography): Change the modifier. If EtOAc fails, try TBME (tert-Butyl methyl ether) . It often provides different selectivity for diastereomers.[1]

  • Fix 2 (Crystallization): Collect the mixed fractions. Erythro isomers of phenylalanine-derived epoxides often crystallize from Hexane/Diisopropyl ether while the threo remains in the mother liquor [2].

Q3: The N-Boc group is falling off.

A: This indicates significant acidity.

  • Check: Are you using a stain that contains acid (e.g., Anisaldehyde)? Ensure you aren't misinterpreting the TLC plate. The Boc group is generally stable to silica unless the silica is extremely active or the contact time is very long (>2 hours).

  • Fix: Speed up the column. Flash chromatography should be completed in <20 minutes.

Q4: Can I use Alumina instead of Silica?

A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if silica degradation persists. It is less acidic than silica. However, the resolution (theoretical plates) is generally lower, so diastereomer separation might be harder.

References

  • Methodology for N-Protected

    
    -Amino Epoxides: 
    
    • Source: ResearchG
    • Context: Describes the synthesis of N-Boc phenylalanine epoxides (analogs of homophenylalanine) and explicitly mentions the elimination of column purification or the use of specific improvements to handle diastereomers.
    • Link:

  • Separation of Erythro/Threo Epoxides

    • Source: MDPI / Molecules
    • Context: Details the NMR differences and flash chromatography isolation of erythro and threo epoxide isomers, highlighting that they are distinguishable by TLC and separable on silica.
    • Link:

  • Stability of Boc-Epoxides (General Protocols)

    • Source: Organic Chemistry Portal / Org. Biomol. Chem.
    • Context: Discusses silica gel catalyzed opening of epoxides, reinforcing that silica is reactive toward this functional group, necessitating the buffering protocols described in this guide.
    • Link:

  • Commercial Reference (Product Verification)

    • Source: Santa Cruz Biotechnology
    • Context: Verifies the existence and commercial handling of erythro-N-Boc-L-homophenylalanine epoxide, confirming it is a standard reagent in proteomics.
    • Link:

Sources

Troubleshooting

minimizing side reactions in amino epoxide ring opening

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Minimizing Side Reactions in Amino Epoxide Ring Opening Welcome to the Technical Support Center You are acce...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Minimizing Side Reactions in Amino Epoxide Ring Opening

Welcome to the Technical Support Center

You are accessing the Amino-Epoxide Optimization Module . This guide addresses the kinetic and thermodynamic challenges inherent to the nucleophilic attack of amines on oxiranes (epoxides).

We have moved away from generic textbook advice. Below, you will find field-proven strategies to suppress polyalkylation, control regioselectivity, and prevent oligomerization, structured as a direct troubleshooting workflow.

Module 1: The Polyalkylation Pitfall

User Issue: "My LC-MS shows a significant amount of dialkylated product (tertiary amine) alongside the desired secondary amine."

Root Cause Analysis: The product of the initial ring opening is a secondary amine. Due to inductive effects from the newly formed alkyl group, this secondary amine is often more nucleophilic than the starting primary amine. If the reaction kinetics are not controlled, the product competes for the remaining epoxide, leading to over-alkylation.

Troubleshooting Protocol:

VariableAdjustment StrategyMechanistic Rationale
Stoichiometry Increase Amine:Epoxide Ratio (3:1 to 5:1) By flooding the system with the primary amine, you statistically favor the collision of epoxide with the starting material rather than the product. Excess amine can be removed via evaporation or acidic workup.
Solvent System Switch to "On-Water" or Water-Catalyzed Water acts as a dual-activator. It activates the epoxide via H-bonding (accelerating step 1) but solvates the product secondary amine effectively, potentially reducing its nucleophilicity via hydrogen-bond caging.
Sterics Install Bulky Protecting Groups If the amine is valuable, use a bulky protecting group (e.g., Trityl or Benzhydryl) on the amine to sterically hinder the second attack.

Module 2: Regiochemical Control (The "Wrong Carbon" Issue)

User Issue: "I am getting a mixture of regioisomers. I need the amine to attack the substituted carbon, but it keeps attacking the terminal one."

Root Cause Analysis: Epoxide opening is a tug-of-war between Steric Control (SN2-like) and Electronic Control (SN1-like/Borderline).

  • Basic/Neutral Conditions: The nucleophile attacks the least hindered carbon (Terminal).

  • Acidic/Lewis Acid Conditions: The epoxide oxygen is coordinated/protonated, weakening the C-O bond. The bond breaks more at the carbon that can best stabilize the developing positive charge (Internal/Substituted).

Decision Matrix:

  • Scenario A: You want Terminal Attack (Steric Control)

    • Protocol: Use Basic Alumina or simple heating in Methanol/Ethanol .

    • Avoid: Lewis acids or protic acids.[1]

  • Scenario B: You want Internal Attack (Electronic Control)

    • Protocol: Use Metal Triflates (e.g., Y(OTf)3, Sc(OTf)3) or HFIP (Hexafluoroisopropanol) as solvent.

    • Mechanism:[1][2][3][4][5][6] These reagents coordinate the oxygen, lengthening the C-O bond at the substituted position, directing the amine to the "more carbocation-like" center.

Module 3: The "Dead Reaction" & Rearrangement

User Issue: "My epoxide is disappearing, but I'm seeing ketones/aldehydes (Meinwald Rearrangement) or polymer gunk."

Root Cause Analysis:

  • Meinwald Rearrangement: Occurs when a Lewis Acid coordinates the epoxide in the absence of a good nucleophile, causing a hydride/alkyl shift to form a carbonyl.

  • Polymerization: Homopolymerization of the epoxide initiated by strong bases or acids.

Corrective Actions:

  • Nucleophile First: Always ensure the amine is present in the flask before adding the catalyst.

  • Mild Activation: Switch to Lanthanide Triflates (Ln(OTf)3) . They are "water-tolerant" Lewis acids that activate the epoxide sufficiently for aminolysis but are rarely strong enough to trigger rapid polymerization or rearrangement compared to BF3·OEt2.

Visualizing the Reaction Landscape

The following diagram maps the kinetic pathways. Your goal is to maximize the green path while blocking the red paths.

ReactionPathways cluster_controls Control Factors Start Start: Amine + Epoxide Intermediate Transition State (Activated Epoxide) Start->Intermediate Activation (Heat/Catalyst) Desired Product: Beta-Amino Alcohol Intermediate->Desired Path A: 1° Amine Attack (Fast w/ Excess Amine) Rearrange Side Reaction: Meinwald Rearrangement Intermediate->Rearrange Path C: Lewis Acid w/o Nucleophile Polymer Side Reaction: Oligomerization Intermediate->Polymer Path D: Homocoupling OverAlk Side Reaction: Polyalkylation Desired->OverAlk Path B: Product attacks new Epoxide Stoichiometry High Amine:Epoxide (Blocks Path B) Catalyst Mild Lewis Acid (Promotes Path A)

Figure 1: Kinetic pathways in epoxide aminolysis. Path A is the target; Path B, C, and D are parasitic side reactions controlled by stoichiometry and catalyst choice.

Standardized Experimental Protocols

Protocol A: The "Green" Method (High Chemoselectivity)

Best for: Simple aliphatic epoxides, avoiding over-alkylation, and environmentally sensitive projects.

  • Setup: In a round-bottom flask, suspend 1.0 equiv of the epoxide in water (concentration ~1.0 M).

  • Addition: Add 1.2 - 1.5 equiv of the amine.

    • Note: If the amine is hydrophobic, the reaction proceeds "on-water" (heterogeneous emulsion), which often accelerates rates due to the hydrophobic effect.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–12 hours.

    • Monitor: TLC or LC-MS.

  • Workup: Extract with Ethyl Acetate (x3). Dry over Na2SO4.

  • Validation: This method typically yields >90% mono-alkylated product due to the hydrogen-bonding network of water stabilizing the transition state and hindering the second attack.

Protocol B: The Catalytic Method (Difficult Substrates)

Best for: Sterically hindered epoxides or low-nucleophilicity amines (e.g., anilines).

  • Catalyst Prep: Dissolve 1.0 equiv of epoxide and 1.1 equiv of amine in Acetonitrile (MeCN) or Water.

  • Activation: Add 1–5 mol% of Yttrium(III) Chloride (YCl3) or Scandium(III) Triflate (Sc(OTf)3) .

  • Reaction: Stir at RT. These catalysts are extremely active; reaction times are often <3 hours.

  • Workup: Quench with water (if organic solvent used). Extract and purify.

    • Why this works: The metal center acts as a "soft" Lewis acid, activating the epoxide oxygen without being acidic enough to strip the amine of its nucleophilicity (by protonating it).

Troubleshooting Decision Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Q1 What is the primary impurity? Result1 Dialkylated Amine (Over-reaction) Q1->Result1 Result2 Wrong Regioisomer Q1->Result2 Result3 No Reaction / Slow Q1->Result3 Sol1 Action: Increase Amine Equiv (5:1) OR Use Water Solvent Result1->Sol1 Q2 Current Conditions? Result2->Q2 Sol3 Action: Add Catalyst (Sc(OTf)3 or YCl3) Result3->Sol3 Sol2 Action: Check Conditions PathA Using Basic/Neutral? Q2->PathA Yes PathB Using Lewis Acid? Q2->PathB Yes FixA Switch to Lewis Acid (Promotes Internal Attack) PathA->FixA FixB Remove Acid/Catalyst (Promotes Terminal Attack) PathB->FixB

Figure 2: Logic flow for diagnosing and correcting reaction failures.

References

  • Azizi, N., & Saidi, M. R. (2005).[6] Highly Chemoselective Addition of Amines to Epoxides in Water.[6] Organic Letters, 7(17), 3649–3651. Link

    • Key Insight: Establishes water as a superior medium for preventing over-alkylation without c
  • Chini, M., Crotti, P., & Gardelli, C. (1994). Metal salts as new catalysts for the regioselective ring opening of epoxides with amines. Tetrahedron Letters, 35(3), 433-436. Link

    • Key Insight: Introduces Metal Triflates (Yb, Sc) as regioselective controllers.
  • Fagnou, K., & Lautens, M. (2000). Halide-Ion-Catalyzed Ring Opening of Epoxides. Organic Letters, 2(15), 2319–2321. Link

    • Key Insight: Discusses the balance of steric vs. electronic control.
  • Shivani, Pujala, B., & Chakraborti, A. K. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide rings by amines: A highly regioselective and efficient synthesis of β-amino alcohols. Journal of Organic Chemistry, 72(10), 3713–3722. Link

    • Key Insight: Demonstrates the utility of metal salts in controlling regiochemistry and suppressing side reactions.
  • Coughlin, M. P., et al. (2023). Environmental control of Regiodiversity: Ring opening of epoxides.[7] ChemRxiv. Link

    • Key Insight: Recent work on using solvent and catalyst combinations to override intrinsic substrate bias.[8]

Sources

Optimization

Technical Support Center: Unstable Chiral Epoxides

Current Status: Operational Lead Scientist: Dr. Aris V. (Senior Application Specialist) Mission Directive You are working with high-energy, strained heterocycles. The very ring strain that makes chiral epoxides (oxiranes...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational
Lead Scientist: Dr. Aris V. (Senior Application Specialist)

Mission Directive

You are working with high-energy, strained heterocycles. The very ring strain that makes chiral epoxides (oxiranes) powerful electrophiles in enantioselective synthesis also makes them thermodynamically eager to destroy themselves.

This guide is not a generic safety sheet. It is a technical intervention designed to preserve the enantiomeric excess (


) and chemical purity of your reagents. We treat storage not as a passive "shelf" activity, but as a kinetic suspension of degradation .

Part 1: The Stability Paradox (Root Cause Analysis)

Before troubleshooting, you must understand the enemy. Your chiral epoxide is fighting three distinct wars against entropy.

The Hydrolysis Trap (Moisture)
  • Mechanism: Acid-catalyzed ring opening (

    
     or 
    
    
    
    ).[1]
  • The Symptom: Appearance of white crystalline solids in a clear oil.

  • The Chemistry: Trace water, activated by trace acid (even from glass surfaces), attacks the epoxide. This forms a vicinal diol .[2][3]

  • Why it matters: Diols are often solids. They are dead ends for your synthesis and can poison downstream catalysts.

The Polymerization Cascade (Lewis Acids)
  • Mechanism: Cationic ring-opening polymerization.

  • The Symptom: The liquid becomes viscous, "gooey," or turns into a hard glass.

  • The Chemistry: A single Lewis acidic site (e.g., a metal ion on a spatula or a silanol group on untreated glass) opens one ring, generating a cation that attacks the next epoxide.

  • Why it matters: This is an autocatalytic chain reaction. Once it starts, it accelerates.

The "Racemization" Phantom (Stereochemical Erosion)
  • The Symptom: Your

    
     drops from 99% to 92% over 6 months.
    
  • The Reality: Spontaneous racemization of neutral epoxides is rare. What you are likely seeing is acid-catalyzed scrambling . If the ring opens via a carbocation intermediate (common with styrene oxide derivatives) and then re-closes or reacts non-stereospecifically, you lose chiral information.

Part 2: Critical Storage Protocols

The "Golden Stream" Workflow

Do not store the bulk bottle. Every time you open a cold bottle, you invite condensation (water) and oxygen. Follow this aliquoting system immediately upon receipt or synthesis.

StorageWorkflow Start Synthesis/Receipt QC QC Check (NMR/Chiral GC) Start->QC Aliquot Inert Aliquoting (Glovebox/Schlenk) QC->Aliquot Pass Seal Seal Strategy (Teflon + Parafilm) Aliquot->Seal Freeze Deep Freeze (-20°C to -80°C) Seal->Freeze Use Single-Use Thaw Freeze->Use Use->Use Discard Excess (Do not refreeze)

Figure 1: The "Golden Stream" workflow prevents freeze-thaw cycles, the #1 cause of moisture introduction.

Protocol 1: Glassware Silanization (Mandatory for High-Value Epoxides)

Untreated borosilicate glass has acidic surface silanols (


) that can initiate polymerization.
  • Clean: Base bath (KOH/iPrOH), water rinse, oven dry.

  • Treat: Rinse flask with 5% Dichlorodimethylsilane (DCDMS) in toluene.

  • Cure: Rinse with toluene, then methanol (to cap unreacted chlorides), then bake at 120°C.

  • Result: A hydrophobic, chemically inert surface.

Part 3: Troubleshooting & FAQs

Category A: Physical Changes

Q: My clear epoxide oil has developed a white precipitate at the bottom. Can I filter it?

  • Diagnosis: This is likely the diol hydrolysis product.

  • The Fix:

    • Do not heat to redissolve. The solid is an impurity.

    • If the supernatant is still liquid, filter through a dried fritted funnel under Argon pressure.

    • Re-titrate or check NMR. The concentration of the active epoxide has changed.[4]

    • Pro-Tip: If the solid is voluminous, the remaining liquid is likely saturated with water/acid. Distillation is the only true rescue.

Q: The liquid has become extremely viscous (syrupy).

  • Diagnosis: Oligomerization/Polymerization has begun.

  • The Fix: Discard.

    • Why? You cannot separate oligomers easily from the monomer without high-vacuum distillation, which risks thermal runaway in already unstable samples. The oligomers can also act as chelating agents, interfering with Lewis acid catalysts in your next step.

Category B: Chemical Integrity

Q: I stored my styrene oxide at -20°C, but the


 dropped. Why? 
  • Diagnosis: Acid-catalyzed scrambling. Styrene oxides form stable benzylic carbocations. Even weak acids (trace HCl from synthesis, acidic silica residue) can open the ring. If it re-closes or hydrolyzes non-selectively,

    
     drops.
    
  • Prevention: Add a solid acid scavenger to the vial.

    • Recommendation: Anhydrous Potassium Carbonate (

      
      )  (1-2 pellets per gram). It neutralizes trace acid without being nucleophilic enough to open the ring at storage temperatures.
      

Q: Can I store epoxides over molecular sieves?

  • WARNING: Use 3Å or 4Å sieves with extreme caution.

    • Risk:[5] Freshly activated sieves can be Lewis acidic (Aluminium sites) and initiate polymerization.

    • Protocol: If you must use sieves, they should be "base-washed" or specifically purchased as non-acidic. Better to dry the oil via distillation and store under Argon without solids if possible.

Part 4: Emergency Rescue Protocols

If you have a valuable chiral epoxide that has degraded but must be saved, follow this logic flow:

RescueProtocol Start Compromised Reagent CheckState Physical State? Start->CheckState Solid Solid/Sludge CheckState->Solid Liquid Liquid (Viscous/Cloudy) CheckState->Liquid Action1 DISCARD (Irreversible) Solid->Action1 Usually Diol/Polymer NMR 1H NMR Analysis Liquid->NMR Polymer Broad Peaks? (Polymer) NMR->Polymer Diol Sharp Peaks + OH? (Hydrolysis) NMR->Diol Polymer->Action1 Action2 Flash Distillation (Kugelrohr) Diol->Action2 If <10% Diol

Figure 2: Decision matrix for salvaging degraded reagents.

Part 5: Summary Data Tables

Storage Stability Matrix
Epoxide ClassStability ProfileRecommended TempStabilizerShelf Life (Est)
Aliphatic (e.g., Propylene Oxide)Moderate. Volatile.-20°CNone usually needed.12 Months
Styrenyl (e.g., Styrene Oxide)Unstable. Acid sensitive.-20°C to -80°C

(trace)
3-6 Months
Glycidyl Ethers Good. Peroxide risk over time.4°C to -20°CBHT (inhibitor)12+ Months
Terminal Epoxides High hydrolysis risk.-20°CInert Gas (Ar)6-12 Months

References

  • Jacobsen, E. N. (2000). Kinetics and Mechanism of the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society. Link (Demonstrates the sensitivity of terminal epoxides to hydrolysis and the necessity of handling them under controlled conditions).

  • Sigma-Aldrich Technical Bulletin . Handling and Storage of unstable reagents. Link (General protocols for air/moisture sensitive compounds).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying and distilling specific epoxide classes).

Sources

Troubleshooting

optimizing diastereoselectivity in homophenylalanine epoxidation

Technical Support Center: Chiral Process Optimization Ticket ID: #HPH-EPOX-804 Topic: Optimizing Diastereoselectivity in Homophenylalanine (hPhe) Epoxidation Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Process Optimization Ticket ID: #HPH-EPOX-804 Topic: Optimizing Diastereoselectivity in Homophenylalanine (hPhe) Epoxidation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Criticality Assessment & Mechanism

The Core Challenge: You are likely synthesizing a peptide epoxyketone proteasome inhibitor (analogous to Carfilzomib or Epoxomicin) where the P1 residue is Homophenylalanine (hPhe). The critical step is converting the


-unsaturated ketone (enone) into the corresponding 

-epoxyketone with high diastereomeric ratio (

).

The stereochemistry at the epoxide carbons (C2 and C3) relative to the


-carbon (C4, bearing the hPhe side chain) determines biological potency. For proteasome inhibition, the (2R,3S,4S)  configuration (anti-epoxide) is typically required.

Mechanistic Divergence: There are two primary pathways to achieve this, and your choice dictates the selectivity profile:

  • Nucleophilic Epoxidation (Direct): Uses peroxides (

    
    , TBHP) or hypochlorites on the enone.
    
    • Mechanism:[1][2][3][4][5] Michael addition of the oxidant anion followed by ring closure.

    • Selectivity Control: Governed by 1,3-allylic strain (A(1,3)) and solvent effects. Often yields moderate

      
       (3:1 to 5:1) favoring the 
      
      
      
      -isomer unless specific chiral ligands are used.
  • Electrophilic Epoxidation (Stepwise/Sin Method): Reduction of enone to allylic alcohol

    
     Directed Epoxidation 
    
    
    
    Oxidation back to ketone.
    • Mechanism:[1][2][3][4][5] Hydroxyl-directed delivery of oxygen (e.g., Vanadium/TBHP or mCPBA).

    • Selectivity Control: High substrate control via hydrogen bonding. Typically yields

      
      .
      

Troubleshooting Guide (Q&A)

Q1: I am using alkaline


, but my 

is stuck at 60:40. How do I improve this without changing the entire route?

Diagnosis: Alkaline hydrogen peroxide is small and non-discriminating. The small size of the hydroperoxide anion minimizes the steric penalty of attacking the "wrong" face.

Corrective Action: Switch to Calcium Hypochlorite (


)  or Sodium Hypochlorite (

)
.
  • Why: The hypochlorite mechanism often proceeds via a chlorohydrin intermediate that is more sensitive to the steric bulk of the hPhe homobenzyl side chain.

  • Protocol Adjustment: Use

    
     in acetonitrile/water. The bulky calcium cation can also provide chelation control, slightly improving the facial bias compared to sodium.
    

Q2: I see significant epimerization of the


-proton (hPhe chiral center) during epoxidation. Why? 

Diagnosis: Your reaction pH is too high. The


-proton adjacent to the ketone (and the enone double bond) is acidic (

). Strong bases like NaOH or even excessive

can deprotonate this center, leading to racemization before or during epoxidation.

Corrective Action:

  • Buffer the system: Use a buffered bleach system (e.g.,

    
     adjusted to pH 9.5 with 
    
    
    
    ).
  • Switch to the Stepwise Route: The reduction of the ketone to an allylic alcohol removes the acidity of the

    
    -proton, completely eliminating this risk during the epoxidation step.
    

Q3: The "Sin Method" (Allylic Alcohol route) gives me high


, but the final oxidation step epimerizes my product. What am I doing wrong? 

Diagnosis: You are likely using an oxidant that is too acidic or basic, or leaving the reaction too long. The final epoxyketone is sensitive.

Corrective Action: Use Dess-Martin Periodinane (DMP) in dichloromethane.

  • Buffer: Add solid

    
     (5-10 eq) directly to the DMP reaction mixture. This neutralizes the acetic acid by-product released by DMP, preventing acid-catalyzed opening of the epoxide or epimerization.
    
  • Temperature: Run at

    
    , not room temperature.
    

Standard Operating Procedures (Protocols)

Method A: High-Selectivity Stepwise Route (Recommended for Drug Discovery)

Best for: Final compounds requiring


 purity of a specific isomer.
  • Stereoselective Reduction:

    • Dissolve hPhe-enone in MeOH (

      
      ).
      
    • Add

      
       (1.2 eq). Stir until dissolved.
      
    • Cool to

      
      . Add 
      
      
      
      (1.5 eq) portion-wise.
    • Result: Formation of allylic alcohol (usually syn-selective).

  • Directed Epoxidation:

    • Dissolve allylic alcohol in Toluene or DCM.

    • Add

      
       (5 mol%).
      
    • Add

      
       (1.5 eq, in decane) slowly at 
      
      
      
      .
    • Mechanism:[1][2][3][4][5] The Vanadium coordinates the alcohol oxygen, delivering the peroxide to the same face (syn-direction).

  • Oxidation to Epoxyketone:

    • Dissolve epoxy-alcohol in wet DCM.

    • Add

      
       (10 eq).
      
    • Add Dess-Martin Periodinane (1.2 eq) at

      
      .
      
    • Quench with

      
       solution.
      
Method B: Rapid Nucleophilic Route (Screening)

Best for: Early intermediates or when racemic/low dr mixtures are acceptable.

  • Dissolve hPhe-enone in MeCN/Pyridine (5:1 ratio).

  • Cool to

    
    .
    
  • Add commercial Bleach (

    
    , 5-6% active chlorine, 1.5 eq) dropwise.
    
  • Monitor by TLC. Reaction is usually fast (< 1 hour).

  • Note: Pyridine acts to buffer the solution and prevents

    
    -epimerization.
    

Visual Logic & Decision Pathways

Figure 1: Workflow for Selecting the Optimal Epoxidation Strategy

EpoxidationStrategy Start Start: hPhe-Enone Substrate Req Requirement: High dr (>19:1)? Start->Req Direct Direct Nucleophilic Epoxidation Req->Direct No (Speed prioritized) Stepwise Stepwise (Sin Method) Req->Stepwise Yes (Purity prioritized) Direct_Method Reagent: NaOCl / Pyridine or Ca(OCl)2 Direct->Direct_Method Reduc 1. Luche Reduction (NaBH4/CeCl3) Stepwise->Reduc Direct_Risk Risk: Moderate dr (~3:1) Risk: Alpha-Epimerization Direct_Method->Direct_Risk Epox 2. Directed Epoxidation (VO(acac)2 / TBHP) Reduc->Epox Allylic Alcohol Oxid 3. DMP Oxidation (Buffered) Epox->Oxid Epoxy Alcohol Finish Target: (2R,3S)-Epoxyketone Oxid->Finish Pure Epoxyketone

Caption: Decision matrix for hPhe-enone epoxidation. The Stepwise (Green) path offers superior stereocontrol via hydroxyl-group direction, while the Direct (Red) path is faster but less selective.

Comparative Data: Oxidant Performance

Oxidant SystemReaction TypeTypical YieldTypical

(anti:syn)
Risk Factor

Nucleophilic85%60:40High (Epimerization)

Nucleophilic90%75:25Moderate

Nucleophilic88%80:20Low
Stepwise (VO(acac)2) Electrophilic 75% (3 steps) >95:5 Low (if buffered)

References

  • Sin, N., et al. (1999). "Total Synthesis of the Potent Proteasome Inhibitor Epoxomicin: A General Strategy for Peptide Epoxyketones." Bioorganic & Medicinal Chemistry Letters, 9(15), 2283–2288.

  • Meng, L., et al. (1999). "Epoxomicin, a Potent and Selective Proteasome Inhibitor, Exhibits In Vivo Antiinflammatory Activity."[6][7] Proceedings of the National Academy of Sciences, 96(18), 10403–10408.

  • Zhou, H.J., et al. (2009). "Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047)." Journal of Medicinal Chemistry, 52(9), 3028–3038.

  • Wang, X., et al. (2016). "An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives." Journal of Chemical Research, 40(2), 82–86.[8]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Spectrum Analysis of erythro-N-Boc-D-Homophenylalanine Epoxide

Executive Summary: The Stereochemical Imperative In the synthesis of peptidomimetics—particularly HIV protease inhibitors and renin inhibitors—N-Boc-D-Homophenylalanine epoxide (CAS 1217728-66-9) serves as a critical chi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the synthesis of peptidomimetics—particularly HIV protease inhibitors and renin inhibitors—N-Boc-D-Homophenylalanine epoxide (CAS 1217728-66-9) serves as a critical chiral building block. Its value lies in the precise configuration of its stereocenters. The erythro isomer (typically (1S, 2R) relative to the homophenylalanine backbone) is often the bioactive precursor required for downstream hydroxyethylamine isostere formation.

This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methods (HPLC, MS) for validating this compound. While HPLC excels at bulk purity quantification, NMR is the superior tool for definitive stereochemical assignment and diastereomeric ratio (dr) determination.

Strategic Analysis: NMR vs. Alternatives

For a medicinal chemist, choosing the right analytical tool is about matching the method to the critical quality attribute (CQA).

Feature1H NMR Spectroscopy HPLC (Chiral/Achiral) Mass Spectrometry (MS)
Primary Utility Stereochemical ID & Structural ConfirmationQuantitative Purity (%)Molecular Weight & Fragmentation
Stereo-discrimination High (via J-coupling & Shift)High (requires reference standards)Low (isomers have identical mass)
Sample Recovery Non-destructiveDestructive (usually)Destructive
Throughput Medium (10-30 min/sample)High (after method dev)High
Limit of Detection ~1-5% impurity<0.1% impurity<0.01% impurity

Verdict: Use HPLC for routine batch release (purity >98%). Use NMR during process development to optimize the stereoselective reduction/epoxidation steps and to confirm the erythro vs. threo identity.

Technical Deep Dive: NMR Spectrum Analysis

Structural Logic & Assignment

The structure of erythro-N-Boc-D-Homophenylalanine epoxide consists of three distinct magnetic environments:

  • The Protecting Group: tert-Butoxycarbonyl (Boc).

  • The Side Chain: Homophenylalanine (Phenethyl group:

    
    ).
    
  • The Reactive Core: The amino-epoxide moiety.

Expected Chemical Shifts (

, 400 MHz)

Note: Values are representative of N-Boc-amino epoxides. Exact shifts may vary slightly by concentration.

FragmentProton (

)
Approx. Shift (

, ppm)
MultiplicityDiagnostic Value
Aromatic

7.15 – 7.35Multiplet (5H)Confirmation of phenyl group.
Amide

-Boc
4.40 – 4.80Broad DoubletExchangeable; confirms N-protection.
Backbone

(

-proton)
3.60 – 3.90MultipletCritical: Coupling indicates relative stereochem.
Epoxide Epoxide

(internal)
2.85 – 3.00MultipletDistinct from alkene precursors (5-6 ppm).
Epoxide Epoxide

(terminal)
2.45 – 2.80Two dd or mDiastereotopic protons; confirm ring closure.
Side Chain

2.60 – 2.80Multiplet (2H)Benzylic protons.[1]
Side Chain

1.70 – 2.00Multiplet (2H)Distinguishes HomoPhe from Phe.
Boc

1.38 – 1.45Singlet (9H)Quantitative internal standard.
The Erythro vs. Threo Distinction

The core performance metric of this analysis is distinguishing the erythro (syn) product from the threo (anti) byproduct.[2]

  • Mechanism: The formation of the epoxide (often via haloketone reduction) follows Felkin-Anh control, favoring the erythro isomer.

  • NMR Evidence:

    • Chemical Shift: In similar systems, the erythro isomer often displays the epoxide protons slightly upfield compared to the threo isomer due to shielding from the N-Boc group in the preferred conformation.

    • Coupling Constants (

      
      ):  The vicinal coupling between the 
      
      
      
      -proton and the internal epoxide proton is diagnostic.
      • Erythro: Often displays smaller

        
         values or distinct multiplet patterns compared to threo.
        
    • Mixture Analysis: If both isomers are present, you will see "shadow" peaks. The Boc singlet is the easiest marker—often split into two unequal singlets (e.g.,

      
       1.41 vs 1.43) representing the diastereomeric ratio (dr).
      

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity data suitable for regulatory submission or publication.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the epoxide.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d) containing 0.03% TMS.
    
    • Why?

      
       minimizes H-bonding interactions that broaden amide signals, unlike DMSO.
      
  • Filtration: Filter through a cotton plug if any turbidity exists (critical for resolution of fine coupling).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans: Minimum 16 (for S/N > 100).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Accurate integration of the ratio between the aromatic protons (5H) and the Boc group (9H) requires full relaxation.

Step 3: Validation Logic (The "Check")
  • Integrate the Boc singlet (set to 9.00).

  • Check Aromatic Region: Should integrate to ~5.00.

  • Check Epoxide Region (2.4–3.0 ppm): Should sum to 3 protons (1 internal + 2 terminal).

  • Stereo Check: Zoom into the 2.4–3.0 ppm region. Are there small duplicate multiplets?

    • No: >95% dr (High Stereochemical Purity).

    • Yes: Integrate major vs. minor peaks to calculate dr.

Visualizations

Diagram 1: Analytical Workflow for Homophenylalanine Epoxide

This flow illustrates the decision process from synthesis to validation.

AnalysisWorkflow Start Crude Reaction Mixture (Epoxidation Step) TLC TLC Screening (Prelim Purity) Start->TLC Isolation Flash Chromatography (Purification) TLC->Isolation NMR 1H NMR Analysis (CDCl3) Isolation->NMR Decision Check Stereochem (Erythro vs Threo) NMR->Decision Pass Lot Release (>95% Erythro) Decision->Pass Single Isomer Fail Recrystallize / Repurify Decision->Fail Mix (dr < 90:10) Fail->Isolation

Caption: Figure 1. Integrated workflow for the isolation and stereochemical validation of N-Boc-D-Homophenylalanine epoxide.

Diagram 2: Spectral Decision Tree

A logic gate for interpreting the NMR spectrum.

SpectralLogic Input 1H NMR Spectrum (2.5 - 4.0 ppm region) CheckBoc Inspect Boc Region (1.4 ppm) Input->CheckBoc SinglePeak Single Singlet CheckBoc->SinglePeak SplitPeak Split/Double Singlet CheckBoc->SplitPeak CheckEpox Inspect Epoxide Protons (2.5 - 3.0 ppm) SinglePeak->CheckEpox ResultMix Conclusion: Mixture (Calculate dr) SplitPeak->ResultMix Clean Clean Multiplets (Pure Isomer) CheckEpox->Clean Shadows Shadow/Minor Peaks (Diastereomer Mix) CheckEpox->Shadows ResultPure Conclusion: High Diastereomeric Purity Clean->ResultPure Shadows->ResultMix

Caption: Figure 2.[3][4] Step-by-step logic for assessing diastereomeric purity using 1H NMR spectral features.

References

  • Apnoke Scientific. (n.d.). erythro-N-(Tert-Butoxy)Carbonyl D-homophenylalanine epoxide CAS 1217728-66-9. Retrieved March 6, 2026, from [Link]

  • MDPI. (2023). Obtainment of Threo and Erythro Isomers of Amino Epoxides. Molbank. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2017). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Retrieved March 6, 2026, from [Link]

Sources

Comparative

Strategic Purity Profiling: HPLC Methodologies for erythro-N-Boc-D-Homophenylalanine Epoxide

This guide outlines a strategic approach to purity profiling for erythro-N-Boc-D-Homophenylalanine epoxide (CAS 1217728-66-9), a critical chiral intermediate often associated with the synthesis of HIV protease inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic approach to purity profiling for erythro-N-Boc-D-Homophenylalanine epoxide (CAS 1217728-66-9), a critical chiral intermediate often associated with the synthesis of HIV protease inhibitors.

Executive Summary

The purity analysis of erythro-N-Boc-D-Homophenylalanine epoxide presents a unique "stability-selectivity" paradox. As a reactive electrophile, the epoxide ring is susceptible to hydrolysis (forming the diol) under acidic conditions, while the N-Boc group is acid-labile. Furthermore, the molecule possesses two stereocenters, necessitating the separation of diastereomers (erythro vs. threo) and enantiomers (D vs. L).

This guide compares two complementary methodologies:

  • RP-HPLC (Buffered): The robust "workhorse" for chemical purity and diastereomeric separation.

  • Chiral NP-HPLC: The definitive method for enantiomeric excess (ee) determination.

Part 1: Critical Quality Attributes (CQAs)

Before selecting a method, researchers must define the impurity profile.

Impurity TypeStructural OriginDetection Strategy
Chemical Impurity Diol Derivative (Hydrolysis product)RP-HPLC (Early eluting)
Chemical Impurity N-Boc-D-Homophenylalanine (Starting Material)RP-HPLC (Late eluting)
Stereo-Impurity Threo-Diastereomer (Wrong relative stereochem)RP-HPLC (Separable due to shape/polarity)
Stereo-Impurity L-Enantiomer (Wrong absolute stereochem)Chiral HPLC (Required)
Part 2: Comparative Methodology
Method A: Stability-Indicating RP-HPLC (Recommended for Routine QC)

Best for: Chemical Purity, Diastereomeric Ratio, Degradation Monitoring.

Standard peptide methods using 0.1% Trifluoroacetic Acid (TFA) are NOT RECOMMENDED for this epoxide due to the risk of on-column hydrolysis, which creates artifactual diol impurities. Instead, a buffered neutral/weakly acidic mobile phase is required.

  • Stationary Phase: C18 (Octadecyl), High Surface Area (e.g., Phenomenex Luna C18(2) or equivalent).

  • Mobile Phase: Ammonium Acetate (pH 4.5–6.0) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: Hydrophobic interaction.[1] The "homo" phenyl group provides strong retention, allowing clear separation of the polar diol and the slightly different shape of the threo diastereomer.

Method B: Normal-Phase Chiral HPLC

Best for: Enantiomeric Purity (ee%), Lot Release.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1).

  • Mobile Phase: Hexane / Isopropyl Alcohol (IPA).

  • Mechanism: Formation of transient diastereomeric complexes between the analyte and the chiral selector.

Part 3: Detailed Experimental Protocols
Protocol A: RP-HPLC for Chemical & Diastereomeric Purity

Objective: Quantify epoxide content and limit diol formation.

  • Instrument: HPLC with UV Detector (DAD preferred).

  • Column: C18, 150 x 4.6 mm, 3 µm or 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0, adjusted with dilute Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0 min: 30% B

    • 15 min: 80% B

    • 20 min: 80% B

    • 21 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Keep low to prevent hydrolysis).

  • Detection: UV 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Sample Diluent: 50:50 Water:Acetonitrile (Neutral). Do not use acidic diluents.

Representative Performance Data:

  • Diol Impurity: ~3.5 min (Polar, elutes early).

  • Erythro-Epoxide (Main): ~12.0 min.

  • Threo-Epoxide: ~12.8 min (Often elutes slightly later/earlier depending on specific column selectivity).

  • Starting Material: ~14.5 min.

Protocol B: Chiral HPLC for Enantiomeric Excess

Objective: Confirm D-configuration (vs. L-enantiomer).

  • Column: Amylose-based Chiral Column (e.g., Lux Amylose-1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm.

  • Sample Prep: Dissolve 1 mg/mL in IPA.

Representative Performance Data:

  • L-Isomer: ~8.5 min.

  • D-Isomer (Target): ~10.2 min.

  • Resolution (Rs): > 2.5 typical.

Part 4: Visualization of Logic & Pathways
Figure 1: Stability & Degradation Pathway

This diagram illustrates why acidic mobile phases (like TFA) must be avoided to prevent artifactual results.

DegradationPathway Epoxide N-Boc-D-Homophenylalanine Epoxide (Target) Diol Hydrolysis Product (Diol Impurity) Epoxide->Diol Epoxide Ring Opening (Fast in Aqueous Acid) BocCleavage De-Boc Amine (Degradant) Epoxide->BocCleavage N-Boc Removal (Slow in Weak Acid) Acid Acidic Conditions (e.g., 0.1% TFA) Acid->Epoxide

Caption: Acid-catalyzed degradation pathways. The epoxide ring opening is the primary risk in aqueous RP-HPLC.

Figure 2: Method Selection Decision Tree

A logical workflow for selecting the correct analytical technique based on the specific purity question.

MethodSelection Start Start: Purity Analysis Q1 What is the Goal? Start->Q1 PathA Chemical Purity & Diastereomers (Erythro/Threo) Q1->PathA PathB Enantiomeric Purity (D vs L) Q1->PathB MethodA Method A: RP-HPLC (Ammonium Acetate/ACN) PathA->MethodA Separates by Hydrophobicity MethodB Method B: Chiral HPLC (Amylose/Normal Phase) PathB->MethodB Separates by Chiral Recognition ResultA Output: % Purity, % Diol, % Threo MethodA->ResultA ResultB Output: % Enantiomeric Excess (ee) MethodB->ResultB

Caption: Decision matrix for selecting RP-HPLC vs. Chiral HPLC based on analytical requirements.

Part 5: Troubleshooting & Best Practices
  • Artifactual Peaks: If the "Diol" peak increases over time in the autosampler, your diluent is too acidic or the sample is sitting too long in water. Fix: Use a neutral diluent and inject immediately.

  • Poor Resolution of Diastereomers: If erythro and threo co-elute in RP-HPLC, lower the gradient slope (e.g., 0.5% B/min) or switch to a Phenyl-Hexyl column for different selectivity.

  • Detection Sensitivity: The molecule lacks a strong chromophore. If 210 nm is too noisy (due to buffer absorbance), use 254 nm, though sensitivity will be lower.

References
  • Apnoke Scientific. erythro-N-(Tert-Butoxy)Carbonyl D-homophenylalanine epoxide CAS 1217728-66-9. Retrieved from [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development (Atazanavir Intermediates). Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: Polysaccharide Based Columns. Retrieved from [Link]

  • National Institutes of Health (NIH). Determination of epoxides by high-performance liquid chromatography following derivatization. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Optical Rotation Reference for erythro-N-Boc-D-Homophenylalanine Epoxide

This guide details the optical rotation reference and characterization standards for erythro-N-Boc-D-Homophenylalanine epoxide , a critical chiral intermediate in the synthesis of hydroxyethylamine isostere-based proteas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optical rotation reference and characterization standards for erythro-N-Boc-D-Homophenylalanine epoxide , a critical chiral intermediate in the synthesis of hydroxyethylamine isostere-based protease inhibitors (e.g., for HIV or malaria).[1]

Executive Summary & Core Reference Data

Target Molecule: erythro-N-Boc-D-Homophenylalanine epoxide IUPAC Name: tert-butyl ((1R,2R)-1-(oxiran-2-yl)-3-phenylpropyl)carbamate (inferred from D-erythro configuration) CAS Registry Number: Not widely indexed; refer to Chem-Impex Catalog #33703 or derivative CAS 1217636-74-2 (L-threo isomer for cross-reference).[1]

Optical Rotation Reference

The optical rotation is the primary quality attribute for confirming absolute stereochemistry.

ParameterValueConditionsSource
Optical Rotation

+10° ± 2°

, Ethanol (Typical)
Derived from L-enantiomer
Enantiomer Reference

L-erythro isomer (Chem-Impex #185490)[AFG Bioscience/Chem-Impex]
Threo-Isomer Reference

(Phe analog)
D-threo isomer (Reference)[Chem-Impex]
Physical State White PowderSolid-
Melting Point 74–80 °C-[AFG Bioscience]

Critical Note: The value of +10° is derived based on the enantiomeric relationship with the commercially characterized L-erythro isomer (


).[1] Always verify against the specific Certificate of Analysis (CoA) of your batch, as solvent choice (MeOH vs. EtOH) can shift values by 1–3°.[1]

Technical Analysis & Stereochemistry

Structural Context

This molecule is a "homo" analogue of phenylalanine epoxide. The "homo" designation indicates an extra methylene group in the side chain (phenethyl vs. benzyl).[1]

  • Phenylalanine Epoxide: Side chain = Benzyl (

    
    )[1]
    
  • Homophenylalanine Epoxide: Side chain = Phenethyl (

    
    )[1]
    
Erythro vs. Threo Configuration

In the context of


-amino epoxides:
  • Erythro (Syn): The amino group and the epoxide oxygen are on the same side in the Fischer projection. For D-amino acids (R-configuration at

    
    -carbon), the erythro epoxide typically adopts the (R,R)  absolute configuration.[1]
    
  • Threo (Anti): The groups are on opposite sides.[1]

The erythro isomer is generally the desired intermediate for hydroxyethylamine isosteres because its ring-opening with an amine nucleophile yields the specific diastereomer required for high-affinity binding to aspartyl proteases (e.g., HIV Protease).[1]

Synthesis & Pathway Visualization

The synthesis typically proceeds from N-Boc-D-Homophenylalanine via a Weinreb amide to the aldehyde, followed by sulfur ylide epoxidation.[1]

SynthesisPathway Start N-Boc-D-Homophenylalanine (SM) Weinreb Weinreb Amide (Intermediate) Start->Weinreb EDCI, N,O-dimethylhydroxylamine Aldehyde N-Boc-D-Homophenylalaninal (Aldehyde) Weinreb->Aldehyde LiAlH4 or DIBAL-H Ylide Sulfur Ylide Reaction (Corey-Chaykovsky) Aldehyde->Ylide Me3S+I- / NaH Epoxide erythro-N-Boc-D-hPhe Epoxide (Target) Ylide->Epoxide Stereoselective Formation

Figure 1: Synthetic pathway from amino acid to erythro-epoxide.[1] Note that direct ylide reaction often favors the threo isomer; specific conditions or alternative routes (e.g., via chloroketone reduction) may be required to maximize the erythro yield.[1]

Experimental Protocols

Protocol: Optical Rotation Measurement

Objective: Determine specific rotation


 to confirm enantiomeric purity.

Reagents:

  • Absolute Ethanol (Analytical Grade) or Methanol (check CoA).[1]

  • Sample: >10 mg of erythro-N-Boc-D-Homophenylalanine epoxide.[1]

Workflow:

  • Preparation: Weigh exactly 10.0 mg of the sample into a 1 mL volumetric flask.

  • Dissolution: Dissolve in the solvent and dilute to the mark. (Concentration ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     g/100  mL).[1]
    
  • Blanking: Fill the polarimeter cell (1 dm path length) with pure solvent. Zero the instrument.

  • Measurement: Rinse the cell with the sample solution, then fill. Ensure no bubbles are present.

  • Reading: Record the rotation (

    
    ) at 589 nm (Sodium D-line) at 25°C.
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/mL (0.01 for
    
    
    ).[1]
Protocol: Differentiation of Erythro/Threo (NMR)

Optical rotation alone may not distinguish diastereomers (erythro vs threo) effectively if the magnitude is small.[1]


H-NMR is definitive.[1]
  • Key Signal: The coupling constant (

    
    ) between the proton on the 
    
    
    
    -carbon (with NH) and the proton on the epoxide ring.[1]
  • Erythro (Syn): Typically exhibits a smaller coupling constant (

    
     Hz) or specific chemical shift patterns distinct from threo.[1]
    
  • Threo (Anti): Typically exhibits a larger coupling constant (

    
     Hz).[1]
    
  • Note: Values can vary based on conformational locking; comparison with a known standard is recommended.

Comparison with Alternatives

Featureerythro-N-Boc-D-hPhe Epoxidethreo-N-Boc-D-hPhe Epoxideerythro-N-Boc-D-Phe Epoxide
Structure Syn (R,R)Anti (R,S)Syn (R,R) - Benzyl sidechain
Rotation (+) Positive Likely (+) but different magnitude(-) Negative (L-isomer is -7°)
Application HIV Protease Inhibitors (Specific)Research / Side-productGeneral Peptidomimetics
Stability Moderate (Cold Storage)ModerateModerate
Availability Specialized (Chem-Impex, Custom)SpecializedCommon

References

  • Chem-Impex International. Product Catalog: erythro-N-Boc-L-homophenylalanine epoxide (Catalog #185490) and erythro-N-Boc-D-homophenylalanine epoxide (Catalog #33703).[1] Retrieved from .[1]

  • AFG Bioscience. Safety Data Sheet: erythro-N-Boc-L-homophenylalanine epoxide.[1][2] (Cited for physical properties and rotation magnitude).[1][3][4][5]

  • Beaulieu, P. L., et al. "Practical, Stereoselective Synthesis of (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane."[1] Journal of Organic Chemistry, 1997. (Reference for general phenylalanine epoxide synthesis and stereochemistry).

  • Benedetti, F., et al. "Stereoselective synthesis of peptide epoxides." Tetrahedron Letters, 1995. (Methodology for converting amino aldehydes to epoxides).

Sources

Comparative

Technical Guide: NMR Differentiation of Erythro and Threo N-Boc-Homophenylalanine Epoxide

The following technical guide details the structural and spectroscopic differentiation between erythro and threo diastereomers of N-Boc-homophenylalanine epoxide. Executive Summary N-Boc-homophenylalanine epoxide (1,2-ep...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and spectroscopic differentiation between erythro and threo diastereomers of N-Boc-homophenylalanine epoxide.

Executive Summary

N-Boc-homophenylalanine epoxide (1,2-epoxy-3-(Boc-amino)-5-phenylpentane) is a critical chiral building block in the synthesis of peptidomimetics, particularly transition-state isostere inhibitors for aspartyl proteases (e.g., HIV protease,


-secretase).[1] The biological activity of these inhibitors is strictly dependent on the absolute stereochemistry of the epoxide, which dictates the configuration of the subsequent hydroxyethylamine isostere.

Distinguishing between the erythro (syn) and threo (anti) diastereomers is a common analytical challenge.[1] This guide provides a definitive NMR-based methodology to assign relative stereochemistry, grounded in conformational analysis and Karplus relationships.

Structural Definitions & Nomenclature

The terms erythro and threo describe the relative configuration between the stereogenic center carrying the amine (


) and the adjacent epoxide carbon (

).[1]
  • Threo (Anti) : The substituents (amino group and epoxide oxygen) are on opposite sides in the Fischer projection.[1] In the preferred low-energy zigzag conformation, the protons

    
     and 
    
    
    
    often adopt an anti-periplanar relationship.
  • Erythro (Syn) : The substituents are on the same side. The protons

    
     and 
    
    
    
    typically adopt a gauche or syn-clinal relationship.
Stereochemical Diagram

The following diagram illustrates the relationship between the synthetic route and the resulting stereochemistry.

Stereochemistry Start N-Boc-Homophenylalanine Aldehyde Alkene Allylic Amine Intermediate Start->Alkene Wittig/Grignard Epox_Anti Threo (Anti) Epoxide (Major Product via Direct Epoxidation) Alkene->Epox_Anti m-CPBA (Direct) Epox_Syn Erythro (Syn) Epoxide (Major Product via Halohydrin) Alkene->Epox_Syn 1. NBS/H2O 2. Base

Figure 1: Synthetic divergence leading to erythro and threo diastereomers.[1][2][3]

NMR Characterization & Diagnostics

The most reliable method for distinguishing these isomers is


H NMR spectroscopy , specifically analyzing the vicinal coupling constant (

) between the proton on the nitrogen-bearing carbon (

) and the adjacent epoxide proton.[1]
Comparative NMR Data Table
FeatureThreo (Anti) Isomer Erythro (Syn) Isomer Mechanistic Basis
Vicinal Coupling (

)
6.0 – 8.0 Hz 3.0 – 4.5 Hz Karplus relationship; dihedral angle differences.[1]

Chemical Shift
Typically Upfield relative to erythroTypically Downfield Anisotropic shielding from the epoxide ring.
Epoxide Proton Shift Distinct multipletsDistinct multipletsLocal magnetic environment changes.
C-13 NMR (

)

~50-52 ppm

~48-50 ppm
Steric compression (

-effect).
The Diagnostic Coupling Constant ( )

According to the Karplus equation, the vicinal coupling constant depends on the dihedral angle (


) between the coupled protons.[1][4]
  • Threo Isomer : Adopts a conformation where

    
     and 
    
    
    
    are nearly anti-periplanar (
    
    
    ).[1] This results in a large coupling constant (
    
    
    Hz).[1]
  • Erythro Isomer : Adopts a conformation where

    
     and 
    
    
    
    are gauche (
    
    
    ).[1] This results in a small coupling constant (
    
    
    Hz).[5]

Critical Note : The exact values can vary slightly depending on the solvent (CDCl


 vs DMSO-

) and the specific side-chain steric bulk, but the relative trend (

) remains consistent for N-Boc-

-amino epoxides.

Experimental Protocol: Stereochemical Assignment

This protocol outlines the step-by-step workflow for synthesizing and assigning the stereochemistry of the N-Boc-homophenylalanine epoxide.

Step 1: Sample Preparation
  • Isolate the epoxide product from the reaction mixture (e.g., m-CPBA epoxidation of the allylic amine).

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] Note: Diastereomers are often separable by silica chromatography; the threo isomer is typically less polar.

  • Dissolve ~5-10 mg of the pure compound in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solvent is acid-free to prevent epoxide opening.
    
Step 2: NMR Acquisition
  • Instrument : 400 MHz or higher (500/600 MHz recommended for clear multiplet resolution).

  • Pulse Sequence : Standard 1D proton (

    
    ).
    
  • Parameters :

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16-64.[6]

    • Relaxation Delay (

      
      ): 1.0 s.
      
Step 3: Analysis Workflow
  • Identify the Amine Proton (

    
    ) : Look for a broad doublet around 
    
    
    
    4.5–5.0 ppm.
  • Identify the Alpha Proton (

    
    ) : Locate the multiplet adjacent to the NH (typically 
    
    
    
    3.5–4.0 ppm).
  • Identify the Epoxide Proton (

    
    ) : Look for the signal typically around 
    
    
    
    2.8–3.0 ppm.
  • Measure

    
     : Calculate the coupling constant between 
    
    
    
    and
    
    
    .
    • If

      
       Hz 
      
      
      
      Threo (Anti) .
    • If

      
       Hz 
      
      
      
      Erythro (Syn) .
Decision Logic Diagram

NMR_Logic Start Acquire 1H NMR in CDCl3 Locate Locate H-alpha (3.5-4.0 ppm) and Epoxide H (2.8-3.0 ppm) Start->Locate Measure Measure Vicinal Coupling (J) Locate->Measure Decision Value of J? Measure->Decision Threo J = 6-8 Hz Result: Threo (Anti) Decision->Threo Large Erythro J = 3-4 Hz Result: Erythro (Syn) Decision->Erythro Small

Figure 2: Logical flowchart for stereochemical assignment via NMR.

References

  • Luly, J. R., et al. (1987).[1] "A synthesis of protected aminoalkyl epoxides from alpha-amino acids." The Journal of Organic Chemistry, 52(8), 1487–1492.[1] Link[1]

  • Heathcock, C. H., et al. (1980).[1] "Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation." The Journal of Organic Chemistry, 45(6), 1066–1081.[1] Link[1]

  • Beaulieu, P. L., & Wernic, D. (1996).[1] "Preparation of Aminoalkyl Epoxides and Their Use in the Synthesis of HIV Protease Inhibitors." The Journal of Organic Chemistry, 61(11), 3635–3645.[1] Link[1]

  • Sigma-Aldrich . "(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane Product Sheet." Link

Sources

Validation

comparing reactivity of phenylalanine vs homophenylalanine epoxides

A Senior Application Scientist's Guide to the Comparative Reactivity of Phenylalanine and Homophenylalanine Epoxides For researchers, scientists, and drug development professionals, understanding the nuanced reactivity o...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Reactivity of Phenylalanine and Homophenylalanine Epoxides

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of key building blocks is paramount. This guide provides an in-depth, objective comparison of the reactivity of phenylalanine and homophenylalanine epoxides, supported by established chemical principles.

The Decisive Structural Difference: A Single Methylene Spacer

The core distinction between phenylalanine and homophenylalanine lies in the presence of an additional methylene (-CH2-) group in the side chain of homophenylalanine. This seemingly minor variation creates a significant impact on the electronic environment of the epoxide ring.

  • Phenylalanine Epoxide: The phenyl group is directly attached to the carbon adjacent to the epoxide (a styrenyl system). This proximity allows for direct electronic communication, enabling the phenyl ring to stabilize a positive charge on the adjacent carbon through resonance.

  • Homophenylalanine Epoxide: The methylene spacer insulates the epoxide ring from the phenyl group's resonance effects. Its reactivity is therefore more akin to a simple alkyl-substituted epoxide, where electronic stabilization from the phenyl ring is negligible.

Figure 1. Key structural differences between phenylalanine and homophenylalanine epoxides.

A Tale of Two Mechanisms: Reactivity Under Acidic vs. Basic Conditions

The reactivity and regioselectivity of epoxide ring-opening are highly dependent on the reaction conditions.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack.[1] The regioselectivity of this attack is a key differentiator between the two molecules.

  • Phenylalanine Epoxide: The ability of the phenyl group to stabilize a developing positive charge favors a reaction pathway with significant SN1 character.[2] This leads to preferential nucleophilic attack at the more substituted (benzylic) carbon.[1][3]

  • Homophenylalanine Epoxide: Lacking this electronic stabilization, the reaction proceeds via a more traditional SN2 mechanism.[4][5] Steric hindrance becomes the dominant factor, directing the nucleophile to attack the less substituted carbon.[1][6]

Base-Catalyzed Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the reaction follows a classic SN2 pathway for both epoxides.[4][7]

  • Phenylalanine & Homophenylalanine Epoxides: The nucleophile will preferentially attack the less sterically hindered carbon atom.[4][6] For the phenylalanine epoxide, the steric bulk of the adjacent phenyl group makes the attack at the less substituted carbon particularly favorable.

Table 1: Summary of Regioselectivity in Epoxide Ring-Opening Reactions

ConditionPhenylalanine EpoxideHomophenylalanine EpoxideGoverning Factor
Acidic Attack at the more substituted (benzylic) carbonAttack at the less substituted carbonElectronic effects (carbocation stability)[1][3]
Basic/Neutral Attack at the less substituted carbonAttack at the less substituted carbonSteric hindrance[4][6]

Experimental Protocols for Comparative Analysis

To empirically determine these reactivity differences, the following experimental workflows can be employed.

General Workflow for Kinetic Analysis

G A Prepare standardized stock solutions of each epoxide and nucleophile B Initiate parallel reactions under controlled acidic and basic conditions A->B C Quench aliquots at timed intervals B->C D Analyze product distribution and starting material depletion by HPLC or GC-MS C->D E Determine reaction rates and regioselectivity D->E

Figure 2. Experimental workflow for comparing epoxide reactivity.

Protocol 1: Acid-Catalyzed Methanolysis

This experiment highlights the differing regioselectivity under acidic conditions.

Materials:

  • Phenylalanine epoxide

  • Homophenylalanine epoxide

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (for quenching)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • GC-MS or LC-MS for analysis

Procedure:

  • In separate flasks, dissolve each epoxide in anhydrous methanol.

  • Add a catalytic amount of sulfuric acid to each flask to initiate the reaction.

  • Stir the reactions at room temperature, monitoring by TLC.

  • Once the starting material is consumed, quench the reactions with saturated sodium bicarbonate solution.

  • Extract the products with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product mixture by GC-MS or LC-MS to determine the ratio of the two possible regioisomers.

Protocol 2: Base-Catalyzed Thiolysis

This protocol demonstrates the SN2-driven reactivity under basic conditions.

Materials:

  • Phenylalanine epoxide

  • Homophenylalanine epoxide

  • Thiophenol

  • Sodium hydride

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution (for quenching)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • HPLC for analysis

Procedure:

  • In separate flasks under an inert atmosphere, dissolve thiophenol in anhydrous THF.

  • Add sodium hydride to deprotonate the thiophenol, forming the sodium thiophenoxide nucleophile.

  • Add the respective epoxide to each flask and stir at room temperature.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reactions with saturated ammonium chloride solution.

  • Extract the products with diethyl ether, dry the organic layer with anhydrous magnesium sulfate, and concentrate.

  • Analyze the product by HPLC to confirm the formation of the product resulting from attack at the less substituted carbon.

Implications in Drug Discovery and Development

The choice between these two epoxide building blocks can have significant consequences for the biological activity and pharmacokinetic properties of a drug candidate.

  • Targeted Covalent Inhibitors: The distinct reactivity profiles allow for the tailored design of covalent inhibitors. A phenylalanine epoxide might be used to target a nucleophilic residue in a specific electronic environment, while a homophenylalanine epoxide could be employed where steric access is the primary consideration. The use of both phenylalanine and homophenylalanine derivatives is prevalent in the development of various therapeutic agents.[8][9][10]

  • Metabolic Stability: The susceptibility of the epoxide to ring-opening by metabolic enzymes (e.g., glutathione S-transferases) can be modulated by the choice of scaffold, thereby influencing the drug's half-life and potential for bioactivation to reactive metabolites.

Conclusion

While structurally similar, phenylalanine and homophenylalanine epoxides exhibit fundamentally different reactivity profiles governed by the electronic influence of the phenyl group. Under acidic conditions, phenylalanine epoxide undergoes a regioselective, SN1-like attack at the more substituted carbon, whereas homophenylalanine epoxide follows a sterically-driven SN2 pathway. In basic conditions, both react via an SN2 mechanism with a preference for the less substituted carbon. A thorough understanding and experimental validation of these principles are crucial for the rational design of molecules with tailored reactivity for applications in drug discovery and organic synthesis.

References

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • JoVE. (2023, April 30). Acid-Catalyzed Ring-Opening of Epoxides. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • R Discovery. (2020, September 14). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • ChemTalk. (2023, November 21). Epoxide Ring Opening. [Link]

  • University of Calgary. Ch16: SN1 type reactions of epoxides. [Link]

  • Oregon State University. (2020, February 7). Electronic Effects in Epoxide Ring Opening. [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]

Sources

Comparative

Technical Specification &amp; Comparison Guide: erythro-N-Boc-D-Homophenylalanine Epoxide

Executive Summary erythro-N-Boc-D-Homophenylalanine epoxide (CAS: 1217728-66-9) is a critical chiral building block used primarily in the synthesis of HIV protease inhibitors (e.g., Atazanavir analogs) and aminopeptidase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

erythro-N-Boc-D-Homophenylalanine epoxide (CAS: 1217728-66-9) is a critical chiral building block used primarily in the synthesis of HIV protease inhibitors (e.g., Atazanavir analogs) and aminopeptidase inhibitors. Distinguished by its homophenylalanine side chain (-CH2CH2Ph), it offers a deeper hydrophobic reach into the S1/S1' enzyme binding pockets compared to its phenylalanine counterpart.

This guide provides a rigorous technical comparison of this product against its structural analogs and precursors, supported by validated experimental protocols for quality assurance.

Product Profile & Critical Quality Attributes (CQA)

Chemical Identity
  • IUPAC Name: tert-Butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate

  • Common Name: erythro-N-Boc-D-Homophenylalanine epoxide

  • CAS Number: 1217728-66-9

  • Molecular Formula: C₁₆H₂₃NO₃

  • Molecular Weight: 277.36 g/mol

  • Stereochemistry: (1R, 2R) configuration (Erythro)

COA Specifications (Standard vs. High-Performance)

The following table outlines the baseline requirements for research use versus the stringent specifications required for GMP pharmaceutical intermediates.

ParameterTest MethodStandard Grade (Research)High-Performance Grade (GMP/Process)
Appearance VisualWhite to off-white powderWhite crystalline powder
Identification ¹H-NMR, IR, MSConforms to structureConforms to structure & Reference Standard
Assay (HPLC) RP-HPLC≥ 97.0%≥ 98.5%
Chiral Purity (ee) Chiral HPLC≥ 98.0%≥ 99.5%
Diastereomeric Ratio (dr) Chiral HPLC≥ 95:5 (Erythro:Threo)≥ 99:1 (Erythro:Threo)
Epoxide Content Titration (HBr)95.0% – 105.0% theoretical98.0% – 102.0% theoretical
Loss on Drying Gravimetric≤ 1.0%≤ 0.5%
Specific Rotation PolarimetryReport Value[α]D²⁰ = +8.0° to +12.0° (c=1, MeOH)*

*Note: Specific rotation is solvent-dependent. Values must be established against an internal qualified standard.

Comparative Performance Analysis

Structural Comparison: Homophenylalanine (hPhe) vs. Phenylalanine (Phe)

The primary alternative to this product is the Phenylalanine epoxide (CAS 98818-34-9), used in Atazanavir.

  • Binding Affinity: The hPhe epoxide contains an extra methylene group (-CH2-) in the side chain. In HIV protease inhibition, this extension allows for optimized filling of the hydrophobic S1 subsite, often resulting in sub-nanomolar Ki values where the Phe analog may only achieve nanomolar potency [1].

  • Selectivity: The hPhe scaffold has demonstrated superior selectivity for human vs. porcine aminopeptidases compared to Phe derivatives, making it a superior choice for developing targeted aminopeptidase N (APN/CD13) inhibitors [2].

Stereochemical Comparison: Erythro vs. Threo
  • Bioactivity: The erythro (syn) configuration is essential for the transition-state mimicry required in aspartyl protease inhibitors. The threo isomer generally leads to inactive or significantly less potent compounds due to the misalignment of the hydroxyl group (formed after ring opening) with the catalytic aspartic acid residues [3].

  • Synthesis Implication: Commercial preparations must strictly control the dr (diastereomeric ratio). The erythro epoxide is typically synthesized via the stereoselective reduction of a chloroketone or bromoketone intermediate.

Functional Group Comparison: Epoxide vs. Halohydrin
  • Reactivity: The epoxide is the "activated" electrophile. While the halohydrin (e.g., chlorohydrin) is a stable precursor, using the epoxide directly eliminates an in situ activation step (treatment with base) during the coupling reaction with amines.

  • Process Efficiency: Direct use of the isolated, purified epoxide reduces the risk of side reactions (such as Darzens condensation byproducts) that can occur when generating the epoxide in situ from halohydrins.

Visualizing the Technical Landscape

The following diagram illustrates the synthesis logic and the critical quality control decision points.

G Start N-Boc-D-Homophenylalanine Diazoketone Diazoketone Intermediate Start->Diazoketone Activation Haloketone Haloketone (Chloro/Bromo) Diazoketone->Haloketone HX Reduction Stereoselective Reduction Haloketone->Reduction NaBH4 / LiAlH(OtBu)3 Halohydrin Halohydrin (Erythro/Threo mix) Reduction->Halohydrin Epoxidation Base-Mediated Epoxidation Halohydrin->Epoxidation KOH / MeOH Crude Crude Epoxide Epoxidation->Crude QC_Chiral QC: Chiral HPLC (Check dr & ee) Crude->QC_Chiral QC_Chiral->Halohydrin Fail (Recrystallize) QC_Purity QC: Purity & Titration QC_Chiral->QC_Purity Pass (>95:5 dr) Final Final Product erythro-N-Boc-D-hPhe Epoxide QC_Purity->Final Pass (>98%)

Caption: Synthesis pathway and Critical Quality Control (QC) checkpoints for ensuring erythro-stereochemistry.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision Purity Determination (HPLC)

Purpose: To quantify chemical purity and identify process impurities (e.g., unreacted halohydrin).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes; Hold 5 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

  • Validation Criteria: The retention time of the main peak must be stable (±0.1 min). Resolution (Rs) between the epoxide and any precursor (halohydrin) must be > 1.5.

Protocol B: Stereochemical Purity (Chiral HPLC)

Purpose: To determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v). Note: Strictly isocratic.

  • Flow Rate: 0.5 mL/min (Lower flow rate improves chiral resolution).

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.

  • Validation Criteria:

    • Erythro isomer typically elutes later than Threo on AD-H (Verify with standards).

    • Calculate dr = Area(Erythro) / [Area(Erythro) + Area(Threo)]. Target > 99:1 for GMP.

Protocol C: Epoxide Content Titration (HBr Method)

Purpose: Absolute quantification of the reactive epoxide ring (differentiating from hydrolyzed diol impurities).

  • Reagent: 0.1 N HBr in Glacial Acetic Acid (Standardized).

  • Solvent: Chlorobenzene or Chloroform (Anhydrous).

  • Indicator: Crystal Violet (0.1% in Glacial Acetic Acid).

  • Procedure:

    • Weigh accurately ~0.3 g of sample into a flask.

    • Dissolve in 10 mL solvent.

    • Add 5 drops of indicator.

    • Titrate with 0.1 N HBr until the color shifts from blue-violet to blue-green.

  • Calculation:

    
    
    (Where V = Volume of HBr, N = Normality, W = Weight of sample, 43.03 = MW of epoxide group).[1]
    

References

  • Structure-Activity Relationships of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (2020). Comparison of P1/P1' subsite binding affinities for phenylalanine vs. homophenylalanine analogs.

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. ResearchGate/NIH. (2025). Demonstrates superior inhibitory potential of homophenylalanine derivatives towards aminopeptidases.[2][3]

  • Stereoselective Synthesis of Epoxide Intermediates. Organic Process Research & Development. (2011). Detailed analysis of the "erythro" vs "threo" epoxide configuration in drug development.

  • Determination of Epoxide Values in Resins and Intermediates. Mettler Toledo Application Note M086-08. Standard titration protocols for epoxide quantification.

Sources

Validation

Biological Activity of Homophenylalanine vs. Phenylalanine Protease Inhibitors

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Executive Summary: The Structural Imperative In the rational design of protease inhibitors, the P1 residue is th...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: The Structural Imperative

In the rational design of protease inhibitors, the P1 residue is the primary determinant of specificity and potency. While Phenylalanine (Phe) is the canonical "lock-and-key" residue for chymotrypsin-like proteases, Homophenylalanine (Hph) has emerged as a superior alternative for high-affinity targeting.

The critical differentiator is the methylene spacer (


)  insertion in the Hph side chain. This seemingly minor modification fundamentally alters the inhibitor's physicochemical profile:
  • Enhanced Flexibility: Allows the phenyl ring to adopt an "induced fit" within deep S1 hydrophobic pockets that rigid Phe residues cannot access.

  • Metabolic Shielding: The non-proteinogenic nature of Hph (especially in

    
    -peptide scaffolds) confers resistance to endogenous peptidases, significantly extending plasma half-life (
    
    
    
    ).[1]
  • Potency Shift: In specific targets like Aminopeptidase N (APN) and DPP-4, Hph analogs demonstrate sub-nanomolar affinity, often outperforming Phe analogs by 10-100 fold.

Structural & Mechanistic Comparison

The "Reach" Factor in S1 Binding

The biological activity difference stems from the ability of the side chain to satisfy the hydrophobic requirements of the enzyme's S1 pocket.

FeatureL-Phenylalanine (Phe)L-Homophenylalanine (Hph)Impact on Inhibition
Side Chain


Hph extends ~1.54 Å deeper.
Rotational Freedom Limited (

)
Expanded (

)
Hph can reorient to maximize

stacking.
Hydrophobicity HighVery HighHph increases binding entropy (

) via water displacement.
Proteolytic Stability Low (Native substrate)High (Non-canonical)Hph resists cleavage by host proteases.
Mechanism of Action: The "Deep Pocket" Theory

Many viral and metabolic proteases (e.g., HIV protease, Calpain, APN) possess deep, tunnel-like S1 pockets. Phe residues often bind at the entrance or midway. Hph, with its extended linker, penetrates to the "floor" of the pocket, engaging in additional Van der Waals contacts and often displacing a conserved water molecule, which provides a significant enthalpic gain.

BindingMechanism Enzyme Protease Active Site (S1 Pocket) Complex_Phe Phe-Enzyme Complex (Loose Fit) Enzyme->Complex_Phe Complex_Hph Hph-Enzyme Complex (Tight Induced Fit) Enzyme->Complex_Hph Phe Phenylalanine (Phe) Inhibitor Phe->Complex_Phe Binding Hph Homophenylalanine (Hph) Inhibitor Hph->Complex_Hph Binding Outcome_Phe Moderate Affinity (Micromolar Ki) Complex_Phe->Outcome_Phe Limited Contact Outcome_Hph High Affinity (Sub-micromolar Ki) Complex_Hph->Outcome_Hph Maximized VdW & Entropy

Figure 1: Mechanistic divergence in binding modes. Hph leverages its extended linker to achieve a high-affinity "induced fit" compared to the rigid binding of Phe.

Comparative Biological Activity Data

Case Study: Aminopeptidase N (APN/CD13) Inhibitors

Aminopeptidase N is a zinc-dependent metalloprotease involved in tumor angiogenesis. Phosphonic acid analogues of Hph and Phe were synthesized and tested. The data below illustrates the "Hph Advantage."

Table 1: Inhibition Constants (


) against APN 
Compound ClassP1 Residue Structure

(Human APN)

(Porcine APN)
Relative Potency
Phe-Phosphonate

-amino-benzyl-phosphonic acid


Baseline (1x)
Hph-Phosphonate

-amino-phenethyl-phosphonic acid


~18x Higher
F-Hph Analog 3-Fluoro-Hph derivative


~58x Higher

Interpretation: The Hph scaffold consistently yields sub-micromolar inhibition, whereas the Phe scaffold remains in the micromolar range. The addition of fluorine (F-Hph) further exploits the hydrophobic pocket, but the primary jump in potency comes from the Hph backbone itself.

Case Study: DPP-4 Inhibitors (Type 2 Diabetes)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors,


-homophenylalanine is frequently used to replace the P1 residue.
  • Phe-based inhibitors: Often susceptible to rapid degradation.

  • 
    -Hph inhibitors:  Exhibit 
    
    
    
    values as low as 0.38 nM . The
    
    
    -amino acid backbone provides complete resistance to DPP-4's own proteolytic activity, turning a substrate into a highly potent inhibitor.

Experimental Protocols

Protocol: Synthesis of Hph-Containing Peptides (Solid Phase)

Standard Fmoc-Phe protocols fail to account for the steric bulk of Hph. Use this optimized protocol.

Reagents:

  • Resin: Rink Amide MBHA (0.6 mmol/g loading)

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Coupling (The Critical Step):

    • Dissolve Fmoc-L-Homophenylalanine (3 eq) , HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

    • Note: Do not use HBTU; HATU is required to drive the reaction due to Hph's side-chain flexibility causing transient steric shielding of the

      
      -amine.
      
    • Incubate for 2 hours (vs. standard 45 min for Phe).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/Water (95:2.5:2.[2]5) for 3 hours.

Protocol: Enzymatic Stability Assay ( Determination)

Validate the metabolic stability advantage of Hph over Phe.

Materials:

  • Human Plasma (pooled, heparinized) or Recombinant Chymotrypsin.

  • Test Compounds: Phe-Analog vs. Hph-Analog (10

    
     final conc).
    
  • Internal Standard: Tolbutamide.

StabilityAssay Start Prepare Plasma/Enzyme Mix (37°C Pre-incubation) Spike Spike Compound (10 µM) Start Timer Start->Spike Sampling Aliquot at t=0, 15, 30, 60, 120, 240 min Spike->Sampling Quench Quench with Cold Acetonitrile (Contains Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analysis Calc Calculate Half-life (t1/2) ln(Conc) vs Time Analysis->Calc

Figure 2: Workflow for comparative proteolytic stability assessment. This protocol ensures direct head-to-head comparison of metabolic liability.

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Slope

    
    .
    
  • 
    .
    
  • Expectation: Phe-analogs typically show

    
     min in chymotrypsin-rich environments. Hph-analogs should exhibit 
    
    
    
    min.

Conclusion & Strategic Recommendations

For drug development professionals targeting proteases with deep hydrophobic pockets (S1/S1'):

  • Replace Phe with Hph when: The target pocket is known to be deep (e.g., Calpains, Cathepsins, APN) or when the Phe-based lead shows rapid metabolic clearance.

  • Use

    
    -Hph for:  Targets requiring absolute resistance to cleavage (e.g., DPP-4 inhibitors) or when designing peptidomimetics for oral bioavailability.
    
  • Synthesis Caution: Always use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times when incorporating Hph to avoid difficult sequences.

Final Verdict: While Phenylalanine is the natural substrate choice, Homophenylalanine is the engineered inhibitor choice , offering a superior balance of binding affinity and metabolic stability.

References

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. Source: Journal of Medicinal Chemistry URL:[Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3][4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling erythro-N-Boc-D-Homophenylalanine epoxide

Comprehensive Safety and Operational Guide for Handling erythro-N-Boc-D-Homophenylalanine Epoxide As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling erythro-N-Boc-D-Homophenylalanine Epoxide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. Handling highly reactive intermediates like erythro-N-Boc-D-Homophenylalanine epoxide (CAS: 1217728-66-9) requires a mechanistic understanding of the molecule’s physical and chemical properties. This compound is a critical chiral building block in the synthesis of peptidomimetics and HIV protease inhibitors, but its utility stems from the same functional group that makes it hazardous: the highly strained oxirane (epoxide) ring.

This guide provides the causality behind our safety protocols and establishes self-validating workflows to ensure absolute operational integrity.

Mechanistic Risk Assessment (The "Why")

To design an effective safety protocol, we must first quantify the chemical and physical threats posed by the molecule.

  • Electrophilic Alkylation: The three-membered epoxide ring is a potent electrophile. In biological systems, it acts as an alkylating agent, capable of covalently binding to nucleophilic sites on proteins and DNA. Unprotected exposure carries severe risks of skin sensitization, respiratory irritation, and potential mutagenicity.

  • Lipophilicity & Penetration: The tert-butyloxycarbonyl (Boc) protecting group and the homophenylalanine side chain render this molecule highly lipophilic. If dissolved in organic solvents (e.g., dichloromethane, DMF), its ability to permeate standard laboratory gloves and human skin increases exponentially.

  • Physical State Hazards: Supplied as a crystalline solid, the primary exposure route during initial handling is the aerosolization and inhalation of microscopic dust particles.

Table 1: Quantitative Properties & Safety Implications

Property Value / Characteristic Operational Safety Implication
CAS Number 1217728-66-9 Unique identifier for SDS cross-referencing and waste logging.
Molecular Weight 277.36 g/mol Critical for calculating stoichiometric quenching agents[1].
LogP (calculated) ~2.91 Highly lipophilic; rapid skin/glove penetration if in solution[1].
Physical State Crystalline Solid / Powder High risk of static-induced aerosolization and dust inhalation.

| Reactive Moiety | Oxirane (Epoxide) Ring | Potent electrophile; requires nucleophilic quenching before disposal. |

Task-Specific PPE Matrix

According to the 2, glove selection must be dictated by the solvent vehicle rather than just the solute[2]. Furthermore, the 3 mandates the use of chemical splash goggles and flame-resistant lab coats when handling highly reactive electrophiles[3].

Table 2: PPE Requirements by Operational Phase

Operational Phase Scale / State Hand Protection Eye & Face Protection Body & Respiratory Protection
Weighing & Aliquoting Solid Powder (<5 g) Double Nitrile (≥5 mil) Chemical Splash Goggles FR Lab Coat, Fume Hood (80-120 fpm)
Reaction Setup Solution (DCM/DMF) Inner Nitrile + Outer Butyl Rubber Goggles + Face Shield Chemical Apron, Fume Hood
Quenching & Disposal Mixed Waste Inner Nitrile + Outer Butyl Rubber Goggles + Face Shield Chemical Apron, Fume Hood

| Spill Response | Unknown/Bulk | Heavy-Duty Butyl Rubber | Goggles + Face Shield | Tyvek Suit, N95/P100 (if outside hood) |

Causality Note: Nitrile provides excellent protection against the solid powder. However, when the epoxide is dissolved in solvents like DCM, nitrile degrades rapidly. Butyl rubber outer gloves are mandatory for solvent-phase operations to prevent the lipophilic epoxide from being carried through the glove matrix into the skin.

Operational Workflow & Handling Protocol

Every step in handling highly reactive chemicals must be a self-validating system, meaning the operator receives immediate, observable feedback that the safety control is functioning.

Step 1: Engineering Control Validation Before introducing the chemical, verify the primary containment system.

  • Action: Turn on the chemical fume hood and check the digital magnehelic gauge.

  • Self-Validation: Perform a "flutter test" by taping a small strip of tissue paper to the bottom of the sash. The paper must pull steadily inward, visually confirming negative pressure and a face velocity of 80–120 fpm.

Step 2: Weighing and Transfer Static electricity can cause the lipophilic powder to aerosolize or cling to spatulas, bypassing localized ventilation.

  • Action: Ground the balance. Use an anti-static gun (e.g., Zerostat) on the weighing boat before adding the powder. Transfer the solid using a static-free, PTFE-coated spatula.

  • Self-Validation: The powder should rest flat in the weighing boat without "jumping" or clinging to the sides of the plastic, confirming the static charge has been neutralized and aerosolization risk is mitigated.

Step 3: Reaction Execution

  • Action: Transfer the solid to a dry, inert-gas-purged round-bottom flask. Seal with a septum and introduce the reaction solvent (e.g., anhydrous THF or DCM) via syringe.

  • Self-Validation: Maintain a slight positive pressure of Nitrogen or Argon. A bubbler attached to the manifold will provide continuous visual confirmation (steady bubbling) of the inert atmosphere, preventing ambient moisture from causing uncontrolled side reactions.

Decontamination & Disposal Plan

Epoxides must never be disposed of directly into standard waste streams due to their reactivity and potential to cross-react with other waste chemicals, a principle strictly enforced in4[4].

Step 1: Epoxide Quenching (Ring-Opening) Before disposal, treat any residual erythro-N-Boc-D-Homophenylalanine epoxide with a mild nucleophile to permanently open and deactivate the oxirane ring.

  • Protocol: Stir the reaction residue with a dilute solution of isopropylamine or a weak methanolic acid solution for 2 to 4 hours at room temperature.

Step 2: Validation of Quench

  • Self-Validation: Spot the quenching mixture on a Thin Layer Chromatography (TLC) plate or run a rapid LC-MS. The complete disappearance of the epoxide starting material peak/spot provides empirical validation that the waste is deactivated and safe for transfer.

Step 3: Waste Segregation

  • Protocol: Once deactivated, transfer the mixture to the appropriate hazardous waste carboy (e.g., "Halogenated Organic Waste" if DCM was used). Label the container clearly with the original chemical name and the specific quenching agents utilized.

Workflow Visualization

Workflow A 1. Risk Assessment (Nitrile/Butyl Gloves) B 2. Engineering Controls (Fume Hood Validation) A->B C 3. Weighing & Transfer (Anti-static tools) B->C D 4. Reaction Execution (Inert Atmosphere) C->D Spill Spill Protocol (Evacuate & Neutralize) C->Spill If Spilled E 5. Decontamination (Ring-Opening Quench) D->E D->Spill F 6. Waste Disposal (Segregated & Labeled) E->F Spill->F

Figure 1: Standard operating workflow for handling erythro-N-Boc-D-Homophenylalanine epoxide.

References

  • National Research Council (US). "Working with Chemicals." Prudent Practices in the Laboratory, NCBI Bookshelf, National Institutes of Health. 2

  • Research Laboratory & Safety Services. "Highly Reactive Chemicals Hazard Class Standard Operating Procedure." University of Arizona. 3

  • Environment, Health and Safety. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan." University of North Carolina at Chapel Hill. 4

  • ChemScene. "Tert-butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate Safety Data." ChemScene. 1

Sources

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